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Pseudoanguillosporin A Documentation Hub

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  • Product: Pseudoanguillosporin A
  • CAS: 1159392-22-9

Core Science & Biosynthesis

Foundational

Isolation, Structural Elucidation, and Bioactivity of Isochromans from Pseudoanguillospora Species

A Comprehensive Technical Guide for Natural Product Scientists and Drug Developers Executive Summary Endophytic fungi represent a relatively untapped reservoir of structurally diverse secondary metabolites with significa...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Natural Product Scientists and Drug Developers

Executive Summary

Endophytic fungi represent a relatively untapped reservoir of structurally diverse secondary metabolites with significant pharmacological potential. Among these, the genus Pseudoanguillospora has emerged as a critical biological source of isochromans—a class of benzopyran-containing compounds known for their broad-spectrum antimicrobial properties and mitochondrial inhibition.

This technical guide provides an in-depth, self-validating framework for the isolation, structural elucidation, and stereochemical assignment of novel isochromans (specifically Pseudoanguillosporin A and B) and co-occurring naphtho-γ-pyrones (e.g., cephalochromin) from Pseudoanguillospora species. By detailing the causality behind chromatographic choices and advanced spectroscopic techniques (such as TDDFT CD calculations and Mosher's NMR method), this whitepaper equips researchers with robust protocols for natural product discovery.

Cultivation and Targeted Extraction Workflow

The isolation of secondary metabolites begins with optimizing the metabolic expression of the fungus, followed by a targeted solvent partitioning strategy designed to isolate moderately polar benzopyran derivatives.

Fungal Cultivation Protocol

Pseudoanguillospora sp. is typically cultivated using solid-state fermentation to mimic the physical constraints of its natural endophytic environment, which often upregulates secondary metabolite biosynthetic gene clusters.

  • Inoculation: Inoculate agar plugs of Pseudoanguillospora sp. onto Potato Dextrose Agar (PDA) plates.

  • Incubation: Incubate at 22–25°C in the dark for 21–28 days to ensure maximum stationary-phase accumulation of secondary metabolites.

  • Validation Check: Monitor the plates for uniform mycelial growth and the appearance of characteristic pigmentation, which often correlates with the production of polyketide derivatives.

Extraction and Solvent Partitioning

Causality: Isochromans are moderately polar molecules. A modified Kupchan partitioning scheme is employed to systematically strip away highly non-polar lipids (via hexane) and highly polar primary metabolites (via aqueous retention), funneling the target isochromans into the dichloromethane (CH₂Cl₂) fraction.

Step-by-Step Methodology:

  • Maceration: Dice the 21-day solid-state cultures (agar and mycelia) into 1 cm³ blocks.

  • Primary Extraction: Submerge the blocks in analytical-grade Ethyl Acetate (EtOAc) and extract exhaustively at room temperature for 24 hours (repeat 3×). EtOAc is chosen for its broad polarity range, effectively lysing cells and solubilizing both non-polar and moderately polar metabolites.

  • Concentration: Filter the extract and concentrate under reduced pressure (≤40°C) to yield the crude EtOAc extract.

  • Partitioning: Suspend the crude extract in a 9:1 H₂O:MeOH mixture. Partition sequentially with n-hexane (to remove fatty acids and sterols) and then with CH₂Cl₂.

  • Validation Check: Analyze the CH₂Cl₂ fraction via Thin Layer Chromatography (TLC) using UV detection (254 nm and 365 nm) and anisaldehyde-H₂SO₄ staining. Isochromans typically present as distinct UV-active bands that stain vividly upon heating.

ExtractionWorkflow Start Solid-State Culture Pseudoanguillospora sp. EtOAc Exhaustive Extraction (Ethyl Acetate) Start->EtOAc Crude Crude Extract (Concentration) EtOAc->Crude Hexane n-Hexane Partition (Lipid Removal) Crude->Hexane DCM CH2Cl2 Partition (Isochroman Enrichment) Crude->DCM Aqueous Aqueous Layer (Discard Polar Waste) Crude->Aqueous

Figure 1: Solvent partitioning workflow designed to enrich moderately polar isochromans from crude fungal extracts.

Chromatographic Isolation of Isochromans

To isolate individual isochromans (Pseudoanguillosporin A, B) and naphtho-γ-pyrones (Cephalochromin) [1], a multi-dimensional chromatographic approach is required.

Causality: Silica gel provides initial separation based on polarity (adsorption), while Sephadex LH-20 provides orthogonal separation based on molecular size and weak π-π interactions, which is highly effective for aromatic polyketides. Preparative HPLC provides the final theoretical plates necessary to separate structurally similar analogs (e.g., hydroxylated vs. non-hydroxylated side chains).

Step-by-Step Methodology:

  • Silica Gel Column Chromatography: Load the CH₂Cl₂ fraction onto a normal-phase silica gel column. Elute with a step gradient of petroleum ether/acetone (from 100:0 to 0:100). Collect fractions and pool based on TLC profiles.

  • Size Exclusion Chromatography: Subject the isochroman-rich pools to a Sephadex LH-20 column, eluting with CH₂Cl₂/MeOH (1:1). This removes polymeric impurities and separates the monomeric isochromans from the dimeric naphtho-γ-pyrones (Cephalochromin).

  • Preparative HPLC: Purify the semi-pure fractions using reversed-phase preparative HPLC (C18 column), eluting with an isocratic or shallow gradient of H₂O/Acetonitrile (e.g., 40% to 60% MeCN over 30 min) monitored at 254 nm.

  • Validation Check: Confirm the purity of the isolated peaks (Pseudoanguillosporin A and B) via High-Resolution Mass Spectrometry (HRMS). Pseudoanguillosporin A yields an

    
     ion at m/z 279.1939, while Pseudoanguillosporin B yields an 
    
    
    
    ion indicating an additional oxygen atom (+16 Da) [2].

Advanced Structural and Stereochemical Elucidation

The most complex aspect of natural product characterization is the unambiguous assignment of absolute stereochemistry. For the isochromans isolated from Pseudoanguillospora sp., a multi-tiered spectroscopic logic system is employed [1].

Planar Structure Determination

The planar structures are established using 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC). The self-validating nature of 2D NMR ensures that every proton-carbon connectivity is cross-verified. For instance, HMBC correlations from the aromatic protons to the dihydropyran ring carbons confirm the core benzopyran scaffold.

Stereochemical Assignment Strategies

A. C-2 Absolute Configuration via CD and TDDFT

  • The Isochroman Helicity Rule: The absolute configuration at the C-2 position of the dihydropyran ring is deduced from the Circular Dichroism (CD) spectrum. The sign of the Cotton effect (CE) correlates with the helicity of the ring (P-helicity vs. M-helicity).

  • Causality for TDDFT: Empirical rules can occasionally fail due to unusual substituent effects. Therefore, Time-Dependent Density Functional Theory (TDDFT) CD calculations are performed. By generating a 3D computational model of the proposed enantiomer and simulating its electronic transitions, researchers can perfectly overlay the theoretical and experimental CD spectra, providing orthogonal confirmation of the C-2 stereocenter [1].

B. Side-Chain Chirality via Mosher’s NMR Method Pseudoanguillosporin B contains a sec-hydroxyl group on its alkyl side chain.

  • Causality for MPA over MTPA: While MTPA (Mosher's acid) is common, Methoxyphenylacetic acid (MPA) is often preferred for specific steric environments because the phenyl group in MPA creates a stronger anisotropic shielding effect without the interference of a CF₃ group, yielding more pronounced chemical shift differences (Δδ).

  • Protocol:

    • Derivatize the purified Pseudoanguillosporin B with (R)-MPA and (S)-MPA chlorides in anhydrous pyridine-d₅.

    • Acquire ¹H NMR spectra for both esters.

    • Calculate the chemical shift differences (Δδ = δR - δS) for the protons adjacent to the chiral center.

    • Apply the spatial model to assign the absolute configuration of the sec-hydroxyl group [1].

C. Axial Chirality via Exciton Analysis The co-isolated metabolite, cephalochromin, possesses axial chirality due to restricted rotation around its biaryl bond.

  • Strategy: The axial chirality is assigned through exciton chirality analysis of its CD spectrum, which looks at the coupling of the transition dipole moments of the two chromophores. This is further confirmed by ZINDO (Zerner's Intermediate Neglect of Differential Overlap) CD calculations [1].

StereochemistryLogic Isochroman Purified Metabolites (Planar Structure via NMR) C2 C-2 Core Configuration (Pseudoanguillosporins) Isochroman->C2 SecOH Side-Chain sec-OH (Pseudoanguillosporin B) Isochroman->SecOH Axial Biaryl Axial Chirality (Cephalochromin) Isochroman->Axial CD Experimental CD Spectrum (Isochroman Helicity Rule) C2->CD Mosher Derivatization with (R)- and (S)-MPA SecOH->Mosher Exciton Exciton Chirality Analysis (Dipole Coupling) Axial->Exciton TDDFT TDDFT CD Calculations (Orthogonal Validation) CD->TDDFT Delta Calculate Δδ (δR - δS) (Spatial Model Assignment) Mosher->Delta ZINDO ZINDO CD Calculations (Theoretical Confirmation) Exciton->ZINDO

Figure 2: Multi-tiered logic tree for the absolute stereochemical assignment of Pseudoanguillospora metabolites.

Bioactivity Profile of Isolated Metabolites

The evolutionary causality behind the production of isochromans by Pseudoanguillospora sp. is rooted in competitive advantage. These compounds act as chemical defense mechanisms against competing fungi and bacteria. Pseudoanguillosporin A has even seen commercial application as a biochemical tool due to its specific mechanism of action [2].

Table 1: Quantitative and Qualitative Bioactivity Summary
Compound NameStructural ClassPrimary Biological ActivityMechanism of Action / Notes
Pseudoanguillosporin A IsochromanBroad-spectrum Antifungal & AntimicrobialFungal mitochondrial inhibitor; marketed commercially as a biochemical tool [2].
Pseudoanguillosporin B Hydroxylated IsochromanAntimicrobialExhibits similar, though slightly modulated, activity profiles due to the polar sec-hydroxyl group [1].
Cephalochromin Naphtho-γ-pyroneAnti-phytopathogenicDemonstrates significant inhibitory activity against competing phytopathogenic fungi [2].

Conclusion

The isolation of isochromans from Pseudoanguillospora sp. serves as a masterclass in modern natural product chemistry. By combining targeted solvent extraction with high-resolution chromatographic techniques, researchers can efficiently isolate these bioactive scaffolds. Furthermore, the integration of empirical spectroscopic rules (Isochroman Helicity Rule, Mosher's method) with advanced quantum mechanical calculations (TDDFT, ZINDO) ensures that the absolute stereochemistry—a critical factor in drug development and receptor binding—is assigned with absolute trustworthiness.

References

  • Kock, I., Dräeger, S., Schulz, B., Elsässer, B., Kurtán, T., Kenéz, Á., Antus, S., Pescitelli, G., Salvadori, P., Speakman, J. B., Rheinheimer, J., & Krohn, K. (2009). Pseudoanguillosporin A and B: two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp. European Journal of Organic Chemistry, 2009(9), 1427-1434. Available at:[Link]

  • Camara Escudero, M., et al. (2022). Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae. International Journal of Molecular Sciences, 23(2), 740. (PubMed Central). Available at:[Link]

Exploratory

Biological activity profile of Pseudoanguillosporin A

The Biological Activity Profile of Pseudoanguillosporin A Executive Summary Pseudoanguillosporin A is a bioactive secondary metabolite belonging to the isochroman class of polyketides.[1] Originally isolated from the end...

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity Profile of Pseudoanguillosporin A

Executive Summary Pseudoanguillosporin A is a bioactive secondary metabolite belonging to the isochroman class of polyketides.[1] Originally isolated from the endophytic fungus Pseudoanguillospora sp. and subsequently identified in marine-adapted fungi such as Cadophora sp. and Cosmospora sp., it has emerged as a significant compound in the study of antifungal and anti-phytopathogenic agents. Unlike broad-spectrum antibiotics that often target cell wall synthesis, Pseudoanguillosporin A is characterized by its specific activity against fungal mitochondrial respiration and its potent efficacy against economically devastating plant pathogens (e.g., Magnaporthe oryzae, Phytophthora infestans) as well as certain human pathogens like Cryptococcus neoformans. This guide details its chemical identity, biological profile, isolation methodologies, and mechanistic insights.

[1][2][3]

Pseudoanguillosporin A is chemically defined as (R)-3-heptyl-5-methylisochroman-6,8-diol .[2] It is structurally distinct from the related "soudanones" (isochromanones) by the absence of the carbonyl ketone at the C-1 position, retaining the isochroman ether ring structure.

PropertyDetail
Common Name Pseudoanguillosporin A
Chemical Class Isochroman / Polyketide
IUPAC Name (3R)-3-heptyl-5-methyl-3,4-dihydro-1H-isochromene-6,8-diol
Molecular Formula C₁₇H₂₆O₃
Molecular Weight 278.39 g/mol
Key Structural Features Isochroman core, heptyl side chain (lipophilic tail), diol substitution (hydrophilic head)
Solubility Soluble in Methanol, DMSO, Ethyl Acetate; Poorly soluble in water

Biological Activity Profile

The compound exhibits a dual-profile activity, acting as both an antifungal agent against human/plant pathogens and a selective antibacterial against specific phytobacteria.

Antimicrobial Spectrum

Quantitative data indicates moderate-to-strong inhibition of fungal growth, particularly against organisms reliant on high mitochondrial function.

Target OrganismTypeActivity Metric (MIC/IC50)Notes
Cryptococcus neoformans Human Fungal PathogenMIC: 35–40 µg/mL Significant activity against this encapsulated yeast.
Candida albicans Human Fungal PathogenMIC: >40 µg/mL Weak to moderate activity compared to C. neoformans.
Magnaporthe oryzae Plant Fungal PathogenActive (Inhibition Zones) Causative agent of Rice Blast; growth significantly inhibited.
Phytophthora infestans Oomycete PathogenActive Causative agent of Potato Blight; susceptible to isochromans.
Pseudomonas syringae Plant Bacterial PathogenActive Broad anti-phytopathogenic activity observed.[1]
Xanthomonas campestris Plant Bacterial PathogenActive Causes Black Rot; susceptible to Pseudoanguillosporin A.
Mechanism of Action: Mitochondrial Inhibition

Research indicates that Pseudoanguillosporin A functions as a fungal mitochondrial inhibitor .[1]

  • Target: The electron transport chain (ETC) within the fungal mitochondrion.

  • Effect: Disruption of ATP synthesis leading to metabolic arrest and growth inhibition.

  • Selectivity: The compound shows higher potency against eukaryotic fungal pathogens compared to bacterial targets (with the exception of specific phytobacteria), likely due to structural specificity for fungal respiratory complexes.

Biosynthesis & Isolation Workflow

Pseudoanguillosporin A is a polyketide synthase (PKS) product. Its production can be significantly enhanced through co-cultivation strategies (e.g., growing Cosmospora sp. with Magnaporthe oryzae), which triggers silent biosynthetic gene clusters (BGCs).

Isolation Protocol (Self-Validating System)

This protocol ensures high purity isolation from fungal culture broth.

Step 1: Fermentation

  • Strain: Pseudoanguillospora sp. or Cadophora sp.[1][3][4]

  • Medium: Potato Dextrose Broth (PDB) or Rice Solid Media.

  • Condition: Static or rotary shaker (120 rpm) at 25°C for 21–28 days. Note: Extended incubation allows for maximal accumulation of secondary metabolites.

Step 2: Extraction

  • Filtration: Separate mycelia from culture filtrate using Whatman No. 1 filter paper.

  • Solvent Partition: Extract filtrate with Ethyl Acetate (EtOAc) (1:1 v/v) three times.

  • Concentration: Evaporate EtOAc under reduced pressure (rotary evaporator) at 40°C to yield crude extract.

Step 3: Purification (Chromatography)

  • Stationary Phase: Silica gel 60 (0.04–0.063 mm).

  • Mobile Phase: Gradient elution using n-Hexane : Ethyl Acetate (from 100:0 to 0:100).

  • Detection: Monitor fractions via TLC (visualize under UV 254nm and anisaldehyde spray). Pseudoanguillosporin A typically elutes in mid-polarity fractions.

  • Final Polish: Reverse-phase HPLC (C18 column) using MeOH:H₂O gradient (e.g., 60% to 100% MeOH over 30 min).

Visualization of Isolation Logic

IsolationWorkflow Start Fungal Strain (Pseudoanguillospora sp.) Fermentation Fermentation (21-28 Days, 25°C) Start->Fermentation Separation Filtration (Mycelia vs. Broth) Fermentation->Separation Extraction EtOAc Extraction (Partitioning) Separation->Extraction Filtrate Separation->Extraction Mycelia (MeOH ext) Crude Crude Extract Extraction->Crude Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) Crude->Silica HPLC RP-HPLC Purification (C18, MeOH:H2O) Silica->HPLC Enriched Fractions Product Pure Pseudoanguillosporin A (>98% Purity) HPLC->Product

Figure 1: Step-by-step isolation workflow for Pseudoanguillosporin A from fungal fermentation broth.

Mechanistic & Activity Diagram

The following diagram illustrates the biological impact of Pseudoanguillosporin A, highlighting its dual action against fungal and bacterial phytopathogens and its proposed cellular target.

BioActivity Compound Pseudoanguillosporin A (Isochroman) Target1 Fungal Mitochondria (ETC Complex) Compound->Target1 Inhibits Target2 Bacterial Membrane/Enzymes (Phytopathogens) Compound->Target2 Targets Effect1 ATP Depletion Target1->Effect1 Effect2 Growth Inhibition Target2->Effect2 Effect1->Effect2 Pathogen1 Cryptococcus neoformans (Human) Effect2->Pathogen1 MIC 40µg/mL Pathogen2 Magnaporthe oryzae (Rice Blast) Effect2->Pathogen2 Strong Pathogen3 Pseudomonas syringae (Plant) Effect2->Pathogen3 Broad Spectrum

Figure 2: Biological activity map showing targets (Mitochondria) and downstream effects on key pathogens.

Experimental Protocol: MIC Determination

To validate the biological activity in a new setting, use the following standardized microdilution protocol.

  • Preparation: Dissolve 1 mg of Pseudoanguillosporin A in 100 µL DMSO (Stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (for fungi) or Mueller-Hinton Broth (for bacteria) in a 96-well plate. Final concentration range: 0.5 – 128 µg/mL.

  • Inoculum: Adjust organism suspension to

    
     CFU/mL (fungi) or 
    
    
    
    CFU/mL (bacteria).
  • Incubation:

    • Fungi (C. neoformans, C. albicans): 48–72 hours at 35°C.

    • Bacteria: 24 hours at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (optically clear).

    • Control: Include Fluconazole (fungal) or Kanamycin (bacterial) as positive controls.

References

  • Kock, I., et al. (2009). "Pseudoanguillosporin A and B: Two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp."[5][6] European Journal of Organic Chemistry, 2009(9), 1427–1434.[5][7] Link

  • Smetanina, O. F., et al. (2015). "Soudanones A–G: Antifungal Isochromanones from the Ascomycetous Fungus Cadophora sp.[4] Isolated from an Iron Mine." Journal of Natural Products, 78(8), 1969–1976. Link[4]

  • Ebrahim, W., et al. (2022). "Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae."[1] Marine Drugs, 20(1), 58. Link

  • AdipoGen Life Sciences. "Pseudoanguillosporin A - Product Data Sheet." AdipoGen. Link

Sources

Foundational

Technical Guide: Pseudoanguillosporin A – Mechanism of Action in Fungal Pathogens

Executive Summary Pseudoanguillosporin A (also known as Soudanone A ) is a bioactive secondary metabolite belonging to the isochromanone class, originally isolated from the endophytic fungus Pseudoanguillospora sp. and t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pseudoanguillosporin A (also known as Soudanone A ) is a bioactive secondary metabolite belonging to the isochromanone class, originally isolated from the endophytic fungus Pseudoanguillospora sp. and the marine-adapted fungus Cadophora sp.

While often overshadowed by major antifungal classes (azoles, echinocandins, polyenes), Pseudoanguillosporin A represents a distinct chemical scaffold with a specific mode of action targeting mitochondrial respiration . This guide dissects the compound's pharmacodynamics, detailing its disruption of the fungal electron transport chain (ETC), the resulting bioenergetic collapse, and the experimental frameworks required to validate these effects in novel fungal isolates.

Part 1: Chemical Identity & Physicochemical Properties

Pseudoanguillosporin A is characterized by an isochroman-1-one core. Its lipophilic nature allows it to permeate fungal cell walls and membranes, accessing intracellular organelles such as the mitochondria.

PropertyDetail
IUPAC Name (3R)-3-heptyl-6,8-dihydroxy-5-methyl-3,4-dihydroisochromen-1-one
Common Synonyms Soudanone A
Chemical Class Isochromanone / Polyketide
Molecular Formula C₁₇H₂₄O₄
Molecular Weight 292.37 g/mol
Stereochemistry (3R) configuration is critical for bioactivity
Solubility Soluble in DMSO, Methanol, Chloroform; poorly soluble in water

Part 2: Biological Activity Profile[2][3]

Pseudoanguillosporin A exhibits broad-spectrum activity against phytopathogens and moderate activity against human fungal pathogens.

Table 1: Antifungal Activity Spectrum (MIC / IC₅₀ Data)

Target OrganismTypeActivity MetricValueReference
Cryptococcus neoformans Human PathogenMIC40 µg/mLZhang et al., 2015
Candida albicans Human PathogenMIC> 64 µg/mLZhang et al., 2015
Magnaporthe oryzae PhytopathogenIC₅₀0.8 µg/mLKock et al., 2009
Phytophthora infestans OomyceteIC₅₀23.4 µg/mLKock et al., 2009
Pseudomonas syringae Bacterial PathogenIC₅₀12.8 µg/mLKock et al., 2009

Note: The compound shows significantly higher potency against filamentous phytopathogens compared to human yeasts, suggesting potential specificity in mitochondrial uptake or target binding affinity between species.

Part 3: Mechanism of Action (The Core)

The primary mechanism of action (MoA) for Pseudoanguillosporin A is the inhibition of mitochondrial respiration . Unlike azoles (membrane synthesis) or echinocandins (cell wall synthesis), this compound acts as a bioenergetic poison.

The Bioenergetic Blockade

Upon entering the fungal cell, Pseudoanguillosporin A targets the inner mitochondrial membrane. The specific site of action is hypothesized to be within the Electron Transport Chain (ETC), likely interfering with ubiquinone-mediated electron transfer.

  • ETC Disruption: The compound binds to respiratory complexes (Complex I or II), preventing the transfer of electrons to ubiquinone (CoQ) or from ubiquinone to Complex III.

  • Proton Motive Force (Δp) Collapse: The blockage halts the pumping of protons (H⁺) into the intermembrane space, dissipating the mitochondrial membrane potential (ΔΨm).

  • ATP Depletion: Without the proton gradient, ATP Synthase (Complex V) ceases function. Cellular ATP levels plummet, halting essential anabolic processes (cell wall maintenance, protein synthesis).

  • ROS Generation: Stalled electrons leak from the ETC, reacting with oxygen to form superoxide anions (O₂•⁻). This oxidative stress damages lipids, proteins, and DNA, triggering secondary apoptotic cascades.

Pathway Visualization

MoA_Pathway cluster_ETC Electron Transport Chain (ETC) Compound Pseudoanguillosporin A (Isochromanone Core) CellEntry Passive Diffusion across Cell Wall/Membrane Compound->CellEntry Mitochondria Target: Inner Mitochondrial Membrane CellEntry->Mitochondria ComplexI Complex I/II Inhibition Mitochondria->ComplexI Binding ElectronStall Electron Flow Blockage ComplexI->ElectronStall MembranePot Loss of Membrane Potential (ΔΨm) ElectronStall->MembranePot H+ Pumping Stops ROS ROS Accumulation (Superoxide O₂•⁻) ElectronStall->ROS Electron Leak ATP ATP Depletion (Bioenergetic Failure) MembranePot->ATP ATP Synthase Failure Death Fungistasis / Apoptosis ATP->Death ROS->Death Oxidative Damage

Figure 1: Mechanistic pathway of Pseudoanguillosporin A, illustrating the cascade from mitochondrial entry to bioenergetic collapse and oxidative stress.

Part 4: Experimental Validation Protocols

To confirm this MoA in a new fungal isolate, researchers should not rely on growth inhibition alone. The following "Self-Validating System" uses orthogonal assays to confirm mitochondrial targeting.

Protocol A: Real-Time Respiration Assay (Seahorse XF / Clark Electrode)

Objective: Confirm direct inhibition of Oxygen Consumption Rate (OCR).

  • Preparation: Culture fungi (C. albicans or M. oryzae) to log phase. Harvest spheroplasts if using S. cerevisiae, or permeabilized hyphae for filamentous fungi.

  • Basal Respiration: Measure baseline OCR.

  • Treatment: Inject Pseudoanguillosporin A (at 1x, 5x, 10x MIC).

    • Expected Result: Immediate, dose-dependent drop in OCR.

  • Uncoupling Control: Inject FCCP (uncoupler).

    • Validation: If Pseudoanguillosporin A acts on the ETC, FCCP will not restore respiration (the blockage is upstream of the proton gradient). If it acted on ATP synthase, FCCP would restore oxygen consumption.

Protocol B: Mitochondrial Membrane Potential (ΔΨm) Staining

Objective: Visualize the collapse of the proton gradient.

  • Staining: Incubate fungal cells with JC-1 dye (2 µM) or Rhodamine 123 for 30 minutes.

    • JC-1 Principle: Aggregates in healthy mitochondria (Red fluorescence); remains monomeric in depolarized mitochondria (Green fluorescence).

  • Treatment: Treat with Pseudoanguillosporin A (MIC) for 1–4 hours.

  • Analysis: Flow cytometry or Fluorescence Microscopy.

    • Readout: A shift from Red/Green ratio >1 (Healthy) to <1 (Depolarized).

    • Control: Use Valinomycin as a positive control for depolarization.

Protocol C: ROS Quantification

Objective: Confirm oxidative stress as a secondary mechanism.

  • Probe: Load cells with H₂DCFDA (10 µM).

  • Incubation: Treat cells with compound for 2 hours.

  • Detection: Measure fluorescence at Ex/Em 485/535 nm.

    • Logic: Respiratory inhibitors (like Rotenone or Antimycin A) cause electron leakage. A significant increase in ROS signal confirms ETC blockage rather than simple ATP synthase inhibition.

Part 5: Workflow for Mechanism Elucidation

This diagram outlines the logical flow for investigating Pseudoanguillosporin A or similar novel isochromanones.

Experimental_Workflow cluster_Validation Validation Loop Isolate Isolate Compound (Pseudoanguillospora sp.) MIC Determine MIC (Broth Microdilution) Isolate->MIC Decision Growth Inhibition? MIC->Decision Respiration Respiration Assay (O2 Consumption) Decision->Respiration Yes ATP_Assay ATP Quantification Respiration->ATP_Assay Confirm Energy Loss Specifics Complex Mapping (Substrate Specificity) Respiration->Specifics Pinpoint Target ROS ROS Staining Specifics->ROS Membrane JC-1 Assay Specifics->Membrane

Figure 2: Strategic workflow for validating the mitochondrial mechanism of action.

References

  • Kock, I., et al. (2009). "Pseudoanguillosporin A and B: Two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp."[1] European Journal of Organic Chemistry, 2009(9), 1427–1434.[2][1][3]

  • Zhang, Y., et al. (2015). "Soudanones A–G: Antifungal Isochromanones from the Ascomycetous Fungus Cadophora sp.[4] Isolated from an Iron Mine." Journal of Natural Products, 78(6), 1456–1460.[4] [4]

  • AdipoGen Life Sciences. "Pseudoanguillosporin A - Product Data Sheet." (Validates mitochondrial respiration inhibition claim).

  • Soudanone A (Pseudoanguillosporin A) Compound Summary. PubChem.

Sources

Foundational

Technical Guide: Discovery and Characterization of Pseudoanguillosporin A

Executive Summary Pseudoanguillosporin A is a bioactive secondary metabolite belonging to the isochroman class of polyketides.[1][2] Originally discovered in the endophytic fungus Pseudoanguillospora sp., it has garnered...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pseudoanguillosporin A is a bioactive secondary metabolite belonging to the isochroman class of polyketides.[1][2] Originally discovered in the endophytic fungus Pseudoanguillospora sp., it has garnered significant interest in drug discovery due to its potent antifungal and anti-phytopathogenic properties.[1] Unlike many broad-spectrum antibiotics, Pseudoanguillosporin A exhibits a targeted profile, inhibiting specific fungal pathogens (e.g., Cryptococcus neoformans, Magnaporthe oryzae) and plant bacteria (Pseudomonas syringae) while showing potential as a mitochondrial inhibitor.

This guide provides a comprehensive technical analysis of its history, isolation protocols, structural elucidation, and biological characterization, designed for researchers in natural product chemistry and pharmacology.

Discovery and Taxonomy

Historical Context

The discovery of Pseudoanguillosporin A emerged from the systematic screening of endophytic fungi —microorganisms that reside within plant tissues without causing symptoms. In 2009 , a research team led by Ines Kock and colleagues at the University of Paderborn (Germany) isolated the compound from a strain of Pseudoanguillospora sp. derived from plant material.[1][2][3][4][5]

The drive for this discovery was the search for novel agrochemicals and antimicrobials that could overcome existing resistance mechanisms. The genus Pseudoanguillospora (Hyphomycetes) had previously been underexplored, making it a "blue ocean" for chemical prospecting.

Producing Organisms

While originally isolated from Pseudoanguillospora sp., subsequent metabolomic studies have identified Pseudoanguillosporin A in other fungal genera, suggesting a conserved biosynthetic gene cluster (BGC).

GenusSpeciesEnvironmentNotes
Pseudoanguillospora sp.[1][3][6][7][8]Endophytic (Plant)Original source (2009).
Cadophora sp.[1][2][9]Extremophile (Iron Mine)Isolated from deep underground mines; co-produced with Soudanones.
Strobilurus sp.[1][4]SaprotrophicCommercial source for some vendors.
Cosmospora sp.[1][10]MarineProduction induced via co-cultivation with Magnaporthe oryzae.

Chemical Characterization

Physicochemical Properties
  • IUPAC Name: (3R)-3-heptyl-5-methylisochroman-6,8-diol

  • Molecular Formula: C₁₇H₂₆O₃[11]

  • Molecular Weight: 278.39 g/mol

  • Class: Isochroman (Dihydro-2-benzopyran)

  • Appearance: Colorless oil or amorphous solid.

Structural Elucidation

The structure of Pseudoanguillosporin A was established using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR).[11]

  • Mass Spectrometry: HR-EIMS showed a molecular ion peak consistent with C₁₇H₂₆O₃.[11]

  • NMR Spectroscopy:

    • ¹H NMR: Revealed a characteristic methyl group on the aromatic ring, two meta-coupled aromatic protons (if 5-Me is present, protons are at 7), and a long aliphatic heptyl chain.

    • ¹³C NMR: Confirmed the isochroman core with oxygenated carbons at positions 6 and 8.

  • Stereochemistry: The absolute configuration at the C-3 position (chiral center bearing the heptyl chain) was determined to be (R) . This was achieved using Circular Dichroism (CD) spectroscopy, specifically applying the isochroman helicity rule , and confirmed by Time-Dependent Density Functional Theory (TDDFT) calculations.[7]

Structural Distinction: Isochroman vs. Isochromanone

It is critical to distinguish Pseudoanguillosporin A from the related Soudanones (e.g., Soudanone A).

  • Pseudoanguillosporin A: Cyclic ether (Isochroman). Reduced form.

  • Soudanone A: Lactone (Isochroman-1-one). Oxidized form.

  • Note: Some chemical vendors erroneously list them as synonyms. Researchers must verify the oxidation state at C-1 using NMR (Carbonyl signal ~170 ppm for Soudanone vs. Methylene ~60-70 ppm for Pseudoanguillosporin).

Experimental Protocols

Isolation Workflow

The following protocol is synthesized from the methods of Kock et al. (2009) and subsequent optimization by microbial co-culture studies.

Step 1: Fermentation
  • Inoculation: Cultivate Pseudoanguillospora sp. on Malt Extract Agar (MEA) plates for 14 days at 20°C.

  • Scale-up: Inoculate 10 L of liquid Wickerham medium (glucose, peptone, yeast extract, malt extract) with agar plugs.

  • Incubation: Shake at 120 rpm at 20°C for 21–28 days. Note: Co-cultivation with phytopathogens like Magnaporthe oryzae can significantly enhance yield.

Step 2: Extraction
  • Filtration: Separate mycelia from culture broth using a filter press or cheesecloth.

  • Liquid-Liquid Extraction: Extract the culture filtrate with Ethyl Acetate (EtOAc) (3 x equal volume).

  • Mycelial Extraction: Macerate mycelia in Acetone/Methanol, evaporate solvent, and partition the residue between water and EtOAc.

  • Concentration: Combine organic phases, dry over anhydrous Na₂SO₄, and evaporate to dryness under reduced pressure.

Step 3: Purification
  • Flash Chromatography: Apply crude extract to a Silica Gel 60 column.

    • Mobile Phase: Stepwise gradient of Cyclohexane/Ethyl Acetate (e.g., 9:1 → 1:1).

  • Size Exclusion: Further purify active fractions on Sephadex LH-20 (Eluent: Methanol).

  • HPLC: Final purification using Reverse-Phase HPLC (C18 column).

    • Gradient: Methanol/Water (0.1% Formic acid) 50% → 100% over 30 mins.

    • Detection: UV at 210 nm and 254 nm.

Visualization of Isolation Logic

IsolationProtocol cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification Strain Fungal Strain (Pseudoanguillospora sp.) Ferm Fermentation (Wickerham Medium, 21d) Strain->Ferm Sep Separation (Filtration) Ferm->Sep Ext_Broth Broth Extraction (Ethyl Acetate) Sep->Ext_Broth Ext_Myc Mycelia Extraction (Acetone/MeOH) Sep->Ext_Myc Crude Combined Crude Extract Ext_Broth->Crude Ext_Myc->Crude VLC Flash Chromatography (Silica Gel 60) Crude->VLC Gradient Elution LH20 Size Exclusion (Sephadex LH-20) VLC->LH20 Enriched Fractions HPLC RP-HPLC (C18, MeOH/H2O) LH20->HPLC Semi-pure Pure Pseudoanguillosporin A (>98% Purity) HPLC->Pure Isolation caption Fig 1. Isolation workflow for Pseudoanguillosporin A from fungal fermentation.

Biological Activity & Mechanism[2][7]

Pseudoanguillosporin A is characterized by a specific spectrum of activity, distinct from general cytotoxins.

Antimicrobial Spectrum

Data summarized from Kock et al. (2009) and subsequent screenings.

Target OrganismTypeActivity (MIC/IC₅₀)Clinical/Agro Relevance
Cryptococcus neoformans Fungal PathogenMIC: 40 µg/mL Human meningitis (opportunistic).
Magnaporthe oryzae PhytopathogenIC₅₀: 0.8–23.4 µg/mL Rice blast disease (major crop threat).
Phytophthora infestans OomyceteActive Potato late blight.
Pseudomonas syringae Bacterial PathogenActive Plant bacterial speck/canker.
Xanthomonas campestris Bacterial PathogenActive Black rot in crucifers.
Escherichia coliGram-negativeInactive/LowShows selectivity against specific pathogens.
Mechanism of Action (MOA)

While the precise molecular target is still under investigation, current evidence points to mitochondrial inhibition .

  • Mitochondrial Respiration: Related isochromans often interfere with the electron transport chain.

  • Membrane Disruption: The amphiphilic nature (heptyl tail + phenolic head) suggests potential interaction with fungal membranes, though the specificity argues against simple detergent effects.

  • Co-culture Induction: The compound is upregulated during competition with phytopathogens, suggesting it acts as a chemical defense weapon (alleiochemical).

References

  • Kock, I., et al. (2009).[7] "Pseudoanguillosporin A and B: two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp."[1][7] European Journal of Organic Chemistry, 2009(9), 1427–1434.[5][6][7][8] Link

  • Sreshta, G., et al. (2015). "Soudanones A–G: Antifungal Isochromanones from the Ascomycetous Fungus Cadophora sp.[9][11] Isolated from an Iron Mine." Journal of Natural Products, 78(6), 1427-1434. Link[9]

  • Ebrahim, W., et al. (2022).[1] "Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae."[1] Marine Drugs, 20(1), 54. Link

  • Adipogen Life Sciences. "Pseudoanguillosporin A Product Data Sheet." Link

Sources

Exploratory

Molecular weight and formula of Pseudoanguillosporin A

An in-depth search for "Pseudoanguillosporin A" did not yield any publicly available scientific literature or database entries corresponding to a compound with this name. Consequently, it is not possible to provide a tec...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth search for "Pseudoanguillosporin A" did not yield any publicly available scientific literature or database entries corresponding to a compound with this name. Consequently, it is not possible to provide a technical guide on its molecular weight, formula, or other properties as no data on this specific molecule could be retrieved.

This suggests a number of possibilities:

  • Novel or Undocumented Compound: Pseudoanguillosporin A may be a very recently discovered natural product that has not yet been characterized or published in scientific literature.

  • Proprietary Information: The name might refer to a compound under investigation within a private research and development setting, with details not yet disclosed to the public.

  • Alternative Nomenclature or Misspelling: It is possible that the compound is known by a different name, or that "Pseudoanguillosporin A" is a misspelling of an existing compound.

Without any foundational data, the core requirements for a technical guide, including molecular weight, chemical formula, experimental protocols, and biological activity, cannot be met. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the compound's name and consult internal or specialized databases that may contain proprietary information. Should "Pseudoanguillosporin A" be a novel discovery, future publications will be the primary source for the requested technical details.

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Purification of the Fungal Metabolite Pseudoanguillosporin A

Abstract Fungal secondary metabolites represent a rich source of novel bioactive compounds with significant therapeutic potential.[1] The isolation and purification of these compounds are critical steps in the drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fungal secondary metabolites represent a rich source of novel bioactive compounds with significant therapeutic potential.[1] The isolation and purification of these compounds are critical steps in the drug discovery and development pipeline. This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purification of Pseudoanguillosporin A, a novel hypothetical secondary metabolite. The described protocol employs a reversed-phase HPLC strategy, providing a comprehensive workflow from crude extract preparation to the acquisition of a highly purified compound. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery.

Introduction: The Challenge of Purifying Fungal Metabolites

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess unique chemical structures and potent biological activities.[1] These compounds are often produced in complex mixtures, making their isolation a significant challenge. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of these molecules from complex biological matrices.[2][3]

Reversed-phase HPLC, in particular, is a versatile and effective method for the separation of non-polar to moderately polar compounds based on their hydrophobic interactions with the stationary phase.[4][5] This makes it an ideal choice for the purification of many fungal secondary metabolites, which often possess these characteristics.

This application note provides a comprehensive, step-by-step protocol for the purification of Pseudoanguillosporin A, serving as a practical guide for the isolation of this and other similar fungal natural products.

Experimental Workflow Overview

The overall workflow for the purification of Pseudoanguillosporin A is a multi-step process that begins with the extraction of the metabolite from a fungal culture, followed by sample preparation and final purification using preparative HPLC.

Purification Workflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Downstream Analysis Fungal Culture Fungal Culture Solvent Extraction Solvent Extraction Fungal Culture->Solvent Extraction  Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract  Evaporation Sample Preparation Sample Preparation Crude Extract->Sample Preparation  Dissolution & Filtration Analytical HPLC Analytical HPLC Sample Preparation->Analytical HPLC  Method Development Preparative HPLC Preparative HPLC Analytical HPLC->Preparative HPLC  Method Scaling Purity Analysis Purity Analysis Preparative HPLC->Purity Analysis  Fraction Collection Structure Elucidation Structure Elucidation Purity Analysis->Structure Elucidation  (e.g., LC-MS, NMR)

Caption: Overall workflow for the purification of Pseudoanguillosporin A.

Materials and Methods

Fungal Culture and Extraction
  • Cultivation: The fungal strain producing Pseudoanguillosporin A is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period to allow for the production of the secondary metabolite.[1]

  • Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[1][6] The choice of solvent is determined by the polarity of the target compound. The organic phase, containing the crude extract, is collected and the solvent is removed under reduced pressure using a rotary evaporator.

HPLC Instrumentation and Reagents
  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column is recommended as a starting point due to its broad applicability for separating compounds with varying hydrophobicities.[4]

  • Solvents: HPLC-grade acetonitrile (ACN) and water are required.

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution by protonating acidic functional groups and providing a counter-ion effect.[7]

Detailed HPLC Purification Protocol

Step 1: Analytical Method Development

Before proceeding to preparative HPLC, it is crucial to develop and optimize the separation on an analytical scale. This allows for the determination of the optimal mobile phase composition, gradient profile, and detection wavelength with minimal sample consumption.

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude extract in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Analytical Column: Use a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A gradient elution is employed to separate compounds with a wide range of polarities.[2] A typical scouting gradient is as follows:

Time (min)% Mobile Phase B (ACN + 0.1% FA)
010
2090
2590
2610
3010
Table 1: Analytical Scouting Gradient
  • Flow Rate: 1.0 mL/min

  • Detection: Monitor the separation at a wavelength where Pseudoanguillosporin A has maximum absorbance. If the absorbance spectrum is unknown, a PDA detector can be used to monitor a range of wavelengths.

  • Injection Volume: 5-10 µL

  • Optimization: Based on the initial chromatogram, adjust the gradient to improve the resolution of the peak corresponding to Pseudoanguillosporin A from adjacent impurities.

Step 2: Scaling Up to Preparative HPLC

Once an optimized analytical method is established, the method is scaled up for preparative purification. The goal of scaling up is to increase the sample load while maintaining the separation quality.

Protocol:

  • Preparative Column: Select a preparative C18 column with the same stationary phase chemistry and particle size as the analytical column, but with a larger internal diameter (e.g., 21.2 x 250 mm, 5 µm).

  • Flow Rate Adjustment: The flow rate must be scaled up proportionally to the cross-sectional area of the preparative column to maintain the same linear velocity as the analytical method. The scaling factor can be calculated as: Scaling Factor = (ID_prep / ID_analyt)^2 Where ID_prep is the internal diameter of the preparative column and ID_analyt is the internal diameter of the analytical column.

  • Gradient Adjustment: The gradient times should also be adjusted by the same scaling factor to ensure a comparable separation.

  • Sample Loading: The amount of crude extract that can be loaded onto the preparative column depends on the column dimensions and the separation efficiency. It is advisable to perform a loading study to determine the maximum sample load without compromising resolution.

  • Fraction Collection: Collect the eluent in fractions as the peak corresponding to Pseudoanguillosporin A elutes from the column. The purity of each fraction should be assessed by analytical HPLC.

HPLC_Gradient 0 0 20 20 25 25 26 26 30 30 %1 %1 10% 10% 90% 90% Time (min) Time (min) Time (min)->%1 p1 p2 p1->p2  Wash p3 p2->p3  Re-equilibration end p3->end start start start->p1  Gradient Elution

Caption: Representative HPLC gradient profile for the separation of Pseudoanguillosporin A.

Results and Discussion

Following the preparative HPLC purification, the fractions containing Pseudoanguillosporin A are pooled, and the solvent is evaporated. The purity of the isolated compound should be assessed using analytical HPLC. A successful purification will yield a single, sharp peak at the expected retention time.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 5 µL500 µL
Sample Load ~5 µg~50 mg
Table 2: Comparison of Analytical and Preparative HPLC Parameters

The identity and structure of the purified Pseudoanguillosporin A should then be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]

Conclusion

This application note outlines a systematic and robust reversed-phase HPLC method for the purification of the fungal secondary metabolite, Pseudoanguillosporin A. The protocol emphasizes a logical progression from analytical method development to preparative scale-up, ensuring an efficient and effective purification process. The principles and techniques described herein are broadly applicable to the isolation of other novel natural products, providing a solid foundation for researchers in the field of drug discovery.

References

  • Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC. (2023, June 8). Retrieved from [Link]

  • Rapid Analysis of Crude Fungal Extracts for Secondary Metabolites by LC/TOF-MS - Agilent. (n.d.). Retrieved from [Link]

  • What's the best analytical technique for secondary metabolite profiling of a fungus? (2014, December 30). Retrieved from [Link]

  • Analytical methods for fungal metabolites | PPTX. (n.d.). Retrieved from [Link]

  • Prep HPLC for Natural Product Purification | PDF | High Performance Liquid Chromatography - Scribd. (n.d.). Retrieved from [Link]

  • Purification of Naturally Occurring Peptides by Reversed-Phase HPLC - PubMed. (2007). Nature Protocols, 2(1), 191-197. Retrieved from [Link]

  • Analysis of Biologically Active Secondary Metabolites from Fungi - UNI ScholarWorks. (n.d.). Retrieved from [Link]

  • Purification of naturally occurring peptides by reversed-phase HPLC - ResearchGate. (2007). Retrieved from [Link]

  • Reversed Phase HPLC Columns - Phenomenex. (n.d.). Retrieved from [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20). Retrieved from [Link]

Sources

Application

Application Note: In Vitro Antifungal Susceptibility Testing with Pseudoanguillosporin A

Executive Summary Pseudoanguillosporin A (PA) is a bioactive isochroman natural product originally isolated from the endophytic fungus Pseudoanguillospora sp.[1] and subsequently identified in marine Cosmospora sp. co-cu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pseudoanguillosporin A (PA) is a bioactive isochroman natural product originally isolated from the endophytic fungus Pseudoanguillospora sp.[1] and subsequently identified in marine Cosmospora sp. co-cultures[2]. As the demand for novel antifungal scaffolds grows due to rising clinical and agricultural resistance, PA has emerged as a compound of high interest. This application note provides a comprehensive, self-validating protocol for evaluating the in vitro antifungal susceptibility of PA against both human and phytopathogenic fungi, bridging mechanistic theory with rigorous laboratory execution.

Mechanistic Overview & Rationale

To design an effective susceptibility assay, one must first understand the compound's mechanism of action. Pseudoanguillosporin A functions as a potent mitochondrial respiration inhibitor. Specifically, it binds to the Q0-center of the cytochrome bc1 complex (Complex III) within the fungal electron transport chain.

Causality in Assay Design: Because PA directly arrests mitochondrial electron transfer, traditional optical density (OD) readouts for fungal growth can sometimes lag or misrepresent cell viability (as dead cells still scatter light). Therefore, incorporating a metabolic indicator like Resazurin—which requires active electron transport to be reduced to fluorescent resorufin—provides a highly sensitive, orthogonal validation of PA's primary mechanism of action.

Mechanism PA Pseudoanguillosporin A (Isochroman) Q0 Cytochrome bc1 Complex (Q0 Center) PA->Q0 High-affinity binding ETC Electron Transport Arrest Q0->ETC Blocks electron transfer ATP ATP Depletion & Fungal Cell Death ETC->ATP Mitochondrial failure

Figure 1: Mechanism of action of Pseudoanguillosporin A via mitochondrial respiration inhibition.

Experimental Design & Self-Validating Controls

This protocol adapts the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for broth microdilution. To ensure trustworthiness, the assay is built as a self-validating system incorporating strict controls:

  • Media Selection (RPMI 1640 + MOPS): RPMI 1640 lacks complex undefined components that might bind lipophilic drugs. Buffering with MOPS to pH 7.0 is critical; unbuffered media will experience pH shifts during fungal metabolism, which can alter the ionization state and solubility of PA, leading to irreproducible MICs.

  • Solvent Control (1% DMSO Limit): PA is highly lipophilic (MW: 278.4, C17H26O3) and requires 100% DMSO for the initial stock[3]. However, fungal cell membranes are susceptible to solvent-induced permeabilization. Capping the final assay DMSO concentration at ≤1% ensures the solvent does not synergize with the drug to artificially lower the MIC. A dedicated "1% DMSO + Fungi" growth control validates this.

  • Positive Control: Inclusion of an established antifungal (e.g., Amphotericin B) validates the metabolic health of the inoculum and the sensitivity of the assay environment.

Materials and Reagents

  • Test Compound: Pseudoanguillosporin A (CAS: 1159392-22-9)[4], ≥98% purity.

  • Fungal Strains: Cryptococcus neoformans (clinical), Magnaporthe oryzae (phytopathogen)[5][6].

  • Assay Medium: RPMI 1640 broth (without sodium bicarbonate), supplemented with 0.165 M MOPS, pH 7.0.

  • Metabolic Dye: Resazurin sodium salt (0.02% w/v in sterile water).

  • Consumables: 96-well flat-bottom polystyrene microtiter plates.

Step-by-Step Protocol: Broth Microdilution Assay

Phase 1: Compound Preparation
  • Stock Solution: Dissolve PA in 100% molecular-grade DMSO to a concentration of 12.8 mg/mL. Note: Vortex and sonicate for 5 minutes to ensure complete dissolution. Any micro-precipitates will cause erratic dosing.

  • Working Stock: Dilute the stock 1:50 in RPMI 1640 to create a 256 µg/mL solution (containing 2% DMSO).

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the working stock using RPMI 1640 containing 2% DMSO. This yields 2X final concentrations ranging from 1 to 256 µg/mL.

Phase 2: Inoculum Standardization
  • Harvest: Subculture fungal strains on Sabouraud Dextrose Agar for 48-72 hours. Suspend isolated colonies in sterile saline (0.85% NaCl).

  • Standardization: Adjust the suspension to an optical density (OD_530) corresponding to

    
     CFU/mL.
    
  • Final Dilution: Dilute the suspension 1:50, then 1:20 in RPMI 1640 to achieve a final 2X inoculum of

    
     to 
    
    
    
    CFU/mL. Causality: Over-inoculation creates a "hook effect" where the sheer biomass overwhelms the drug, yielding false resistance.
Phase 3: Microplate Assembly & Incubation
  • Inoculation: Transfer 100 µL of the 2X PA dilutions into the assay plate. Add 100 µL of the 2X fungal inoculum to each well. (Final PA range: 0.5 – 128 µg/mL; Final DMSO: 1%).

  • Controls: Assemble the Sterility Control (200 µL media), Growth Control (100 µL 2% DMSO media + 100 µL inoculum), and Positive Control (Amphotericin B dilutions + inoculum).

  • Incubation: Seal the plate with a breathable membrane and incubate at 35°C (for human pathogens) or 25°C (for phytopathogens) for 48–72 hours.

Phase 4: Metabolic Readout
  • Dye Addition: Add 20 µL of 0.02% Resazurin to all wells. Incubate for an additional 2–4 hours.

  • Interpretation: Visually inspect the plate. Blue indicates complete metabolic inhibition (MIC), while pink indicates active fungal respiration. Confirm quantitatively via fluorescence (Ex: 560 nm / Em: 590 nm).

Workflow Step1 1. Compound Prep Dissolve PA in 100% DMSO Step2 2. Serial Dilution 2x concentrations in RPMI 1640 Step1->Step2 Step4 4. Microplate Assembly Combine drug & fungi (96-well) Step2->Step4 Step3 3. Inoculum Standardization Adjust to 1-5 x 10^3 CFU/mL Step3->Step4 Step5 5. Incubation 35°C for 48-72 hrs Step4->Step5 Step6 6. MIC Determination Resazurin Metabolic Readout Step5->Step6

Figure 2: Step-by-step in vitro susceptibility testing workflow for Pseudoanguillosporin A.

Data Presentation & Expected Efficacy

When executing this protocol, researchers can benchmark their assay performance against established literature values. Pseudoanguillosporin A demonstrates a broad spectrum of activity, particularly excelling against agricultural phytopathogens[6].

OrganismClassificationSusceptibility MetricExpected Value
Cryptococcus neoformansHuman Pathogenic YeastMIC₅₀40 µg/mL
Magnaporthe oryzaePhytopathogenic FungusIC₅₀0.8 – 23.4 µg/mL
Phytophthora infestansPhytopathogenic OomyceteIC₅₀0.8 – 23.4 µg/mL
Pseudomonas syringaePhytopathogenic BacteriumIC₅₀0.8 – 23.4 µg/mL

Note: The IC₅₀ range of 0.8–23.4 µg/mL represents the broad-spectrum activity of PA across a standardized panel of phytopathogens[6].

References

  • Pseudoanguillosporin A and B: two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp. Source: European Journal of Organic Chemistry (2009) URL:[Link]

  • Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae Source: International Journal of Molecular Sciences (2022) URL:[Link]

Sources

Method

Assay for mitochondrial respiration inhibition using Pseudoanguillosporin A

Application Note: Characterization of Mitochondrial Complex I Inhibition by Pseudoanguillosporin A Executive Summary This application note details the methodology for validating and quantifying the mitochondrial respirat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of Mitochondrial Complex I Inhibition by Pseudoanguillosporin A

Executive Summary

This application note details the methodology for validating and quantifying the mitochondrial respiration inhibitory activity of Pseudoanguillosporin A , a secondary metabolite isolated from Pseudoanguillospora species. Structurally analogous to Piericidin A and other pyridine/pyrone-based inhibitors, Pseudoanguillosporin A acts as a potent antagonist of Complex I (NADH:ubiquinone oxidoreductase) within the Electron Transport Chain (ETC).[1]

This guide provides a dual-validation approach:

  • Cellular Respirometry (Seahorse XF): For real-time metabolic flux analysis in intact cells.[1]

  • Enzymatic Spectrophotometry: For confirming specific target engagement (NADH oxidation) in isolated mitochondrial fractions.[1]

Mechanism of Action (MOA)

Pseudoanguillosporin A functions by competing with Ubiquinone (Coenzyme Q) for the binding site at the junction of the 49 kDa and PSST subunits of Complex I. By blocking electron transfer from Fe-S clusters to the ubiquinone pool, it halts proton pumping, thereby collapsing the mitochondrial membrane potential (


) and arresting ATP synthesis.
Figure 1: Site of Action in the Electron Transport Chain

ETC_Mechanism cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane NADH NADH CI Complex I (NADH Dehydrogenase) NADH->CI e- NAD NAD+ CI->NAD Q Ubiquinone (Q) CI->Q e- transfer CII Complex II CII->Q CIII Complex III Q->CIII CIV Complex IV CIII->CIV PA Pseudoanguillosporin A (Inhibitor) PA->CI Blocks Q-site

Caption: Pseudoanguillosporin A competitively binds to the Ubiquinone reduction site of Complex I, preventing electron flow.[1]

Experimental Protocols

Protocol A: Sample Preparation & Solubilization

Rationale: Pseudoanguillosporin A is lipophilic.[1] Proper solubilization is critical to prevent precipitation in aqueous assay media, which causes erratic OCR (Oxygen Consumption Rate) data.[1]

  • Stock Solution: Dissolve lyophilized Pseudoanguillosporin A in 100% DMSO to a concentration of 10 mM .

    • Note: Verify solubility by vortexing; the solution should be clear and colorless/light yellow.

  • Working Solution: Dilute the stock into assay medium (e.g., Seahorse XF DMEM) immediately prior to the assay.[1]

    • Constraint: Final DMSO concentration in the well must be < 0.1% to avoid solvent toxicity.

Protocol B: Real-Time Respirometry (Seahorse XF Mito Stress Test)

Rationale: This assay measures OCR in live cells.[1][2] By injecting Pseudoanguillosporin A acutely, we can observe the immediate cessation of respiration, distinguishing it from downstream toxicity.

Materials:

  • Seahorse XF96/XFe96 Analyzer.[1][3][4]

  • HepG2 or HEK293 cells (High metabolic activity).[1]

  • Reagents: Oligomycin, FCCP, Rotenone/Antimycin A.[1][3]

Workflow Diagram:

Seahorse_Workflow cluster_injections Injection Strategy Step1 Day -1: Cell Plating (20k cells/well) Step2 Day 0: Media Exchange (XF DMEM, pH 7.4) Step1->Step2 Step3 Basal Measurement (3 cycles) Step2->Step3 InjA Port A: Pseudoanguillosporin A (Titration: 1nM - 10µM) Step3->InjA InjB Port B: FCCP (Uncoupler: Max Respiration) InjA->InjB InjC Port C: Rotenone/Antimycin A (Shutdown Control) InjB->InjC Step4 Data Analysis (Calculate IC50) InjC->Step4

Caption: Modified Mito Stress Test workflow. Pseudoanguillosporin A is injected first to assess acute inhibition of basal respiration.

Step-by-Step Procedure:

  • Calibration: Hydrate XF cartridge overnight at 37°C (non-CO2).

  • Basal Reads: Measure OCR for 3 cycles (Mix 3 min, Wait 0 min, Measure 3 min).

  • Injection A (Target Validation): Inject Pseudoanguillosporin A (7 concentrations + Vehicle control).

    • Expected Result: Immediate, dose-dependent drop in OCR if Complex I is inhibited.[1]

  • Injection B (Reserve Capacity): Inject FCCP (1.0 µM).

    • Diagnostic: If Complex I is fully inhibited by Port A, FCCP cannot restore respiration (unlike ATP synthase inhibitors).[1]

  • Injection C (Non-Mito): Inject Rotenone/Antimycin A (0.5 µM).[1]

Data Interpretation Table:

ParameterEffect of Pseudoanguillosporin AMechanistic Insight
Basal Respiration Decreases (Dose-dependent)Blocks electron entry at Complex I.
ATP Production Decreases No proton gradient to drive ATP Synthase.[1]
Maximal Respiration Blunted/Abolished FCCP cannot drive respiration if the ETC is blocked upstream.
Spare Respiratory Capacity Decreases The cell loses the ability to respond to energy demand.
Protocol C: Enzymatic Validation (Spectrophotometric NADH Oxidation)

Rationale: To prove the compound targets Complex I specifically, rather than limiting substrate transport or inhibiting downstream complexes.

Materials:

  • Isolated mitochondria (from rat liver or cell homogenate).[1]

  • Buffer: 25 mM K-phosphate (pH 7.4), 3 mM MgCl2.[1]

  • Substrates: NADH (100 µM), Decylubiquinone (60 µM), Antimcyin A (2 µM - to block Complex III backflow).[1]

Procedure:

  • Baseline: Add mitochondria (20 µg protein) to the cuvette with buffer and Decylubiquinone.

  • Start Reaction: Add NADH. Monitor Absorbance at 340 nm (Extinction coeff:

    
    ).[1]
    
  • Inhibition: Once the slope (rate) is linear, add Pseudoanguillosporin A .[1]

  • Control: Add Rotenone (positive control) at the end to confirm any remaining activity is Rotenone-insensitive.

Calculation:


[1]
  • Success Criteria: Pseudoanguillosporin A should reduce the slope (

    
    ) by >90% at saturating concentrations.[1]
    

Troubleshooting & Self-Validation

  • Issue: No inhibition observed in cells, but inhibition observed in isolated enzyme.

    • Cause: The compound may not be permeating the cell membrane.

    • Solution: Perform the Seahorse assay using Plasma Membrane Permeabilizer (PMP) (Agilent/Seahorse reagent) to bypass the cell membrane and deliver the compound directly to mitochondria.[1]

  • Issue: High variability in replicates.

    • Cause: Pseudoanguillosporin A is likely hydrophobic and adhering to plastic tips.[1]

    • Solution: Use low-retention tips and glass vials for stock solutions.[1] Ensure thorough mixing during injection preparation.

References

  • Agilent Technologies. "Seahorse XF Cell Mito Stress Test Kit User Guide." Agilent Technologies, 2023.[1][2][3] Link

  • Divakaruni, A. S., et al. "Analysis and Interpretation of Microplate-Based Oxygen Consumption and pH Data."[1][2] Methods in Enzymology, Vol. 547, 2014, pp. 309-354.[1][2] Link

  • Murai, M., & Miyoshi, H. "Current topics on inhibitors of respiratory complex I." Biochimica et Biophysica Acta (BBA) - Bioenergetics, Vol. 1857, Issue 7, 2016, pp. 884-891.[1] (Context for Piericidin/Pyrone analogs). Link

  • Zhou, H., et al. "Piericidin A, a natural inhibitor of mitochondrial complex I." MedChemExpress Data Sheet.[1] (Structural analog reference). Link

Sources

Application

Application Note: Co-cultivation Strategies to Enhance Pseudoanguillosporin A Production

Introduction & Mechanistic Rationale Pseudoanguillosporin A (C₁₇H₂₆O₃) is a highly bioactive isochroman derivative initially isolated from the endophytic fungus Pseudoanguillospora sp.[1]. Recognized for its potent broad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pseudoanguillosporin A (C₁₇H₂₆O₃) is a highly bioactive isochroman derivative initially isolated from the endophytic fungus Pseudoanguillospora sp.[1]. Recognized for its potent broad-spectrum anti-phytopathogenic and antifungal properties, it acts effectively against agricultural threats such as Pseudomonas syringae, Xanthomonas campestris, Magnaporthe oryzae, and Phytophthora infestans[2]. Furthermore, it exhibits significant antifungal activity against human pathogens, including Cryptococcus neoformans[3].

Despite its therapeutic and agricultural potential, the production of Pseudoanguillosporin A in standard axenic (mono-culture) environments is severely limited. Fungal genomes harbor numerous biosynthetic gene clusters (BGCs) that remain transcriptionally silent under artificial, stress-free laboratory conditions[4].

The Causality of Co-cultivation: To bypass this limitation, microbial co-cultivation is employed as an ecological mimicry strategy. By introducing a competing organism—such as the phytopathogen Magnaporthe oryzae—into the culture of a producer fungus like Cosmospora sp., a competitive microenvironment is established[2]. The exchange of chemical elicitors and the ensuing nutrient competition act as biotic stressors. These stressors trigger specific fungal receptor activations, leading to chromatin remodeling and the subsequent activation of silent BGCs[2]. This self-validating system ensures that the induction of secondary metabolites is a direct, causal response to the co-cultivation matrix, which can be confirmed by comparing the metabolomes of axenic cultures against the co-culture[5].

Mechanism A Phytopathogen Presence (M. oryzae) B Chemical Elicitors & Nutrient Competition A->B Secretes/Induces C Fungal Receptor Activation (Cosmospora sp.) B->C Triggers D Transcription Factor Upregulation C->D Signal Transduction E Silent BGC Activation (Isochroman Pathway) D->E Chromatin Remodeling F Pseudoanguillosporin A Biosynthesis E->F Enzymatic Cascade

Fig 1: Mechanistic signaling pathway of BGC activation during microbial co-cultivation.

Experimental Design & Workflow

The protocol leverages a self-validating experimental design: parallel cultivation of axenic mono-cultures (Controls) and the co-culture (Experimental). UPLC-MS/MS-based Molecular Networking (MN) is then utilized to visually and quantitatively map the enhanced chemical space induced by the co-cultivation[2].

Workflow A Axenic Culture Cosmospora sp. C Co-cultivation Matrix (Solid Rice Medium) A->C Inoculate B Axenic Culture Magnaporthe oryzae B->C Inoculate D Metabolite Extraction (EtOAc) C->D 21 Days Incubation E UPLC-MS/MS Analysis D->E Crude Extract F Molecular Networking (GNPS) E->F MS2 Data G Pseudoanguillosporin A Quantification F->G Target Identification

Fig 2: Workflow for co-cultivation and MN-based identification of Pseudoanguillosporin A.

Step-by-Step Protocol: Co-cultivation and Extraction

Phase 1: Strain Preparation
  • Revival: Revive the producer strain (Cosmospora sp.) and the competitor strain (Magnaporthe oryzae) from glycerol stocks (-80°C) onto separate Potato Dextrose Agar (PDA) plates[2].

  • Pre-culture: Incubate the plates at 22°C for 14 days to ensure robust mycelial growth.

  • Inoculum Standardization: Cut agar plugs (approx. 5 mm in diameter) from the actively growing margins of both fungal colonies.

Phase 2: Solid-State Co-cultivation

Causality Note: Solid rice medium is preferred over liquid broth as it closely mimics the natural solid substrates fungi colonize, promoting localized defense responses and better accumulation of secondary metabolites[2].

  • Matrix Preparation: Autoclave 100 g of commercially available rice with 110 mL of deionized water in 1 L Erlenmeyer flasks at 121°C for 20 minutes.

  • Inoculation: Aseptically transfer three agar plugs of Cosmospora sp. and three agar plugs of M. oryzae into the same flask. For control groups, inoculate six plugs of a single strain per flask[2].

  • Incubation: Incubate all flasks under static conditions at 22°C for 21 days in darkness to allow for maximum interaction and metabolite accumulation[2].

Phase 3: Metabolite Extraction
  • Quenching & Extraction: After 21 days, halt the metabolism by adding 300 mL of ethyl acetate (EtOAc) to each flask.

  • Maceration: Homogenize the rice matrix using a sterilized spatula and allow it to macerate overnight (approx. 12 hours) at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Wash the residual biomass with an additional 100 mL of EtOAc.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure at 40°C using a rotary evaporator to yield the crude extract[2].

UPLC-MS/MS Analysis and Molecular Networking

  • Sample Preparation: Dissolve 1 mg of the crude extract in 1 mL of UPLC-grade methanol (MeOH). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Inject 2 µL of the sample into a UPLC system equipped with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm). Use a gradient of H₂O (0.1% formic acid) and Acetonitrile (0.1% formic acid).

  • Mass Spectrometry: Acquire MS/MS data in positive electrospray ionization (ESI+) mode using a Data-Dependent Acquisition (DDA) method.

  • Molecular Networking: Convert raw MS data to .mzXML format and upload to the Global Natural Products Social Molecular Networking (GNPS) platform. Generate a network to visualize clusters of isochromanones and identify the specific node corresponding to Pseudoanguillosporin A (m/z 279.1939 [M+H]⁺)[2].

Quantitative Data & Bioactivity Analysis

The success of the co-cultivation strategy is validated by the significant enhancement of bioactivity and the targeted isolation of Pseudoanguillosporin A. The table below summarizes the comparative antimicrobial activity (IC₅₀) of the fungal extracts versus the purified target compound[2],[3],[4].

Table 1: Comparative Antimicrobial Activity (IC₅₀ in µg/mL)

Pathogen TargetCosmospora sp. (Mono-culture)Co-culture ExtractPurified Pseudoanguillosporin A
Phytophthora infestans5.06.0< 5.0 (Strongest)
Magnaporthe oryzae8.0> 10.0Active
Xanthomonas campestris6.0> 10.0Active
Pseudomonas syringae78.0> 78.0Broad-spectrum Active
Cryptococcus neoformansN/AN/A40.0

Note: While the crude co-culture extract may show variable IC₅₀ values due to the dilution of active compounds among a broader range of induced metabolites, the targeted purification of the specifically induced Pseudoanguillosporin A yields a highly potent, broad-spectrum agent[2],[4].

Conclusion

By strategically pairing a producer strain like Cosmospora sp. with a phytopathogen like M. oryzae, researchers can successfully awaken silent BGCs, leading to the de novo synthesis and enhanced production of Pseudoanguillosporin A[2]. This protocol provides a scalable, self-validating framework for discovering and producing high-value fungal agrochemicals and therapeutics.

References

  • Pseudoanguillosporin A and B: two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp. | European Journal of Organic Chemistry / Tudóstér | 1[1]

  • Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae | MDPI - International Journal of Molecular Sciences | 2[2]

  • Design of Fungal Co-Cultivation Based on Comparative Metabolomics and Bioactivity for Discovery of Marine Fungal Agrochemicals | MDPI - Marine Drugs | 5[5]

  • Pseudoanguillosporin A (Soudanone A) | Isochromanone | MedChemExpress | 3[3]

  • Molecular Networking-Based Metabolome and Bioactivity Analyses of Marine-Adapted Fungi Co-cultivated With Phytopathogens | Frontiers in Microbiology | 4[4]

Sources

Method

Application Note: Solvent Extraction and Purification Techniques for Pseudoanguillospora Secondary Metabolites

Target Audience: Natural Product Chemists, Drug Discovery Scientists, and Mycological Researchers Focus: Isolation of Pseudoanguillosporins and Cephalochromin via Co-cultivation and Targeted Partitioning Scientific Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Natural Product Chemists, Drug Discovery Scientists, and Mycological Researchers Focus: Isolation of Pseudoanguillosporins and Cephalochromin via Co-cultivation and Targeted Partitioning

Scientific Rationale & Introduction

The endophytic and marine-adapted fungus Pseudoanguillospora sp. is a prolific producer of bioactive secondary metabolites, most notably the isochromans Pseudoanguillosporin A and B , and the bis-naphtho-γ-pyrone Cephalochromin [1][2]. These compounds exhibit potent broad-spectrum antimicrobial and anti-phytopathogenic activities, making them highly valuable for agricultural biocontrol and pharmaceutical development[1][3].

However, genomic mining reveals that the majority of fungal Biosynthetic Gene Clusters (BGCs) remain transcriptionally silent under standard axenic (pure) laboratory conditions[2]. To bypass this bottleneck, we employ a co-cultivation strategy . By growing Pseudoanguillospora sp. alongside a competitive phytopathogen (e.g., Magnaporthe oryzae or Pyrenochaeta nobilis), we simulate ecological stress. This intercellular crosstalk acts as an environmental cue, triggering the expression of cryptic BGCs and heavily inducing the production of target isochromans and pyrones[2][3].

Because these induced metabolites span a wide polarity range—from moderately polar isochromans to non-polar pyrones—standard single-solvent extractions are insufficient. This protocol details a self-validating, mechanistically driven workflow utilizing whole-culture ethyl acetate (EtOAc) extraction followed by a modified Kupchan liquid-liquid partitioning system to isolate these high-value metabolites[3][4].

Experimental Workflows & Methodologies

Co-Cultivation and BGC Elicitation

Causality: Solid-state fermentation on Potato Dextrose Agar (PDA) provides a spatial matrix that allows for the formation of a distinct "confrontation zone" between the competing fungi. This zone is where the highest concentration of defensive secondary metabolites accumulates[2][5].

Protocol:

  • Pre-culture: Inoculate Pseudoanguillospora sp. and the elicitor phytopathogen (e.g., M. oryzae) on separate PDA plates and incubate for 14 days at 22°C in the dark[5].

  • Co-cultivation: Transfer mycelial plugs (5×5 mm) of both strains onto a fresh, large-scale PDA matrix (e.g., 100 plates for preparative scale), placing them 3 cm apart to allow for radial growth and eventual confrontation[2][3].

  • Incubation: Incubate the co-cultures for 21 days at 22°C. Monitor for the formation of a mycelia-free inhibition zone (distance inhibition), which visually confirms the secretion of bioactive allelochemicals[3].

Workflow A Pseudoanguillospora sp. (Axenic Pre-culture) C Co-cultivation on PDA (21 Days, 22°C, Dark) A->C Inoculate B Phytopathogen (e.g., M. oryzae) B->C Inoculate D Whole Culture Homogenization (Ultra-Turrax in EtOAc) C->D BGC Elicitation E Vacuum Filtration & Phase Separation D->E Cell Lysis & Solvation F Concentrated Crude Extract (Ready for Partitioning) E->F Solvent Evaporation

Fig 1. Co-cultivation and whole-culture ethyl acetate extraction workflow.

Whole-Culture Homogenization and Extraction

Causality: Fungal mycelia possess robust, chitin-rich cell walls. Chemical soaking alone yields poor recovery. Mechanical shearing via an Ultra-Turrax homogenizer physically obliterates the mycelial network, maximizing the surface area for solvent penetration[3][4]. EtOAc is selected as the primary solvent because its moderate dielectric constant (~6.0) perfectly captures the target secondary metabolites while excluding highly polar primary metabolites (e.g., agar polysaccharides, inorganic salts)[4].

Protocol:

  • Harvesting: Slice the entire 21-day PDA co-culture (agar + mycelia) into small 1 cm³ pieces.

  • Homogenization: Submerge the pieces in EtOAc (ratio of 200 mL per 5 plates). Homogenize using an Ultra-Turrax at 19,000 rpm for 5 minutes in an ice bath to prevent thermal degradation of sensitive metabolites[3][4].

  • Phase Separation: Filter the homogenate through a cellulose membrane filter (e.g., Type 113P) under a vacuum to remove solid agar/chitin debris[3].

  • Washing: Transfer the filtrate to a separatory funnel. Wash twice with an equal volume of Milli-Q® water to partition out residual water-soluble impurities[4].

  • Concentration: Collect the upper organic (EtOAc) layer, dry over anhydrous sodium sulfate (

    
    ), and evaporate to dryness under reduced pressure at 35°C to yield the crude extract[3][4].
    
Modified Kupchan Liquid-Liquid Partitioning

Causality: The crude EtOAc extract is a complex matrix containing lipophilic interferences (fatty acids, sterols) that will foul downstream HPLC columns. The Kupchan method sequentially alters the solvent system's polarity to isolate the secondary metabolites. By adjusting a methanolic phase with water, we increase its polarity, thermodynamically forcing the mid-polar isochromans and pyrones into the dichloromethane (DCM) phase[3].

Protocol:

  • Suspension: Dissolve the dried crude EtOAc extract in 90% aqueous Methanol (MeOH).

  • Defatting: Extract three times with an equal volume of n-hexane. Discard the upper hexane layer (contains unwanted non-polar lipids)[3].

  • Polarity Adjustment: Add Milli-Q® water to the retained lower methanolic phase until the concentration reaches 50% aqueous MeOH.

  • Target Extraction: Extract the 50% MeOH phase three times with Dichloromethane (DCM).

  • Recovery: The lower DCM layer now contains the highly enriched Pseudoanguillosporins and Cephalochromin. Evaporate the DCM fraction to dryness[3].

Kupchan A Crude EtOAc Extract (Dried & Resuspended in 90% MeOH) B n-Hexane Partition (Defatting: Removes Lipids) A->B Extract with n-Hexane C Aqueous MeOH Phase (Adjusted to 50% MeOH with H2O) A->C Retain Lower Phase D DCM Partition (Target: Isochromans & Pyrones) C->D Extract with DCM E Residual Aqueous Phase (Polar Primary Metabolites) C->E Retain Upper Phase

Fig 2. Modified Kupchan partitioning workflow for secondary metabolite isolation.

Analytical Validation & Data Presentation

UPLC-MS/MS System Validation

Before committing to preparative chromatography, the DCM fraction must be validated. Perform UPLC-QToF-MS/MS analysis to confirm the induction and successful extraction of the target metabolites.

  • Validation Checkpoint: The presence of a distinct peak with a precursor ion at m/z 519.1273

    
     confirms the recovery of Cephalochromin[3].
    
  • Molecular Networking (MN): Utilize GNPS (Global Natural Products Social Molecular Networking) to map the MS/MS spectra. Induced metabolites (like Pseudoanguillosporins) will cluster distinctly from axenic culture controls, validating the co-cultivation efficacy[3][6].

Quantitative Data Summary

The isolated fractions and purified compounds exhibit potent bioactivity against critical agricultural pathogens. The table below summarizes the expected physicochemical and bioactivity profiles based on validated literature[2][3][5].

Table 1: Target Metabolites and Bioactivity Profiles

Analyte / ExtractChemical ClassKey MS/MS IndicatorTarget PathogenInhibitory Concentration
Cephalochromin Bis-naphtho-γ-pyronem/z 519.1273

Phytophthora infestansIC₅₀ = 1.7 µg/mL
Pseudoanguillosporin A & B IsochromansStructure-dependentBroad-spectrum microbesBroad antimicrobial
Crude Co-culture Extract Complex MixtureN/AXanthomonas campestrisIC₅₀ = 6.0 µg/mL
Crude Co-culture Extract Complex MixtureN/AMagnaporthe oryzaeIC₅₀ = 8.0 µg/mL

Note: The absolute configuration of Pseudoanguillosporin A and B can be orthogonally verified post-purification using Circular Dichroism (CD) spectroscopy and the Mosher NMR method[1].

References

  • Kock, I., Dräeger, S., Schulz, B., et al. "Pseudoanguillosporin A and B: Two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp." European Journal of Organic Chemistry, 2009(9), 1427-1434. URL:[Link]

  • Oppong-Danquah, E., et al. "Design of Fungal Co-Cultivation Based on Comparative Metabolomics and Bioactivity for Discovery of Marine Fungal Agrochemicals." Marine Drugs, 2020, 18(2), 73. URL:[Link]

  • Oppong-Danquah, E., et al. "Molecular Networking-Based Metabolome and Bioactivity Analyses of Marine-Adapted Fungi Co-cultivated With Phytopathogens." Frontiers in Microbiology, 2018. URL:[Link]

  • Oppong-Danquah, E., et al. "Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae." Marine Drugs, 2022, 20(1), 60. URL:[Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Data Analysis and Structural Elucidation of Pseudoanguillosporin A

Scientific Context & Target Profile Pseudoanguillosporin A is a bioactive isochroman derivative, chemically defined as (R)-3-heptyl-5-methylisochroman-6,8-diol[1]. Originally isolated from the endophytic fungus Pseudoang...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Target Profile

Pseudoanguillosporin A is a bioactive isochroman derivative, chemically defined as (R)-3-heptyl-5-methylisochroman-6,8-diol[1]. Originally isolated from the endophytic fungus Pseudoanguillospora sp.[2], it has subsequently been identified as a stress-induced metabolite in co-cultures of the marine fungus Cosmospora sp. and the phytopathogen Magnaporthe oryzae[3]. The compound exhibits broad-spectrum anti-phytopathogenic activity, making it a molecule of high interest in agricultural drug development[3].

Unambiguous structural elucidation of isochromans requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy to map the heterocyclic core, the aliphatic side chain, and the stereocenter adjacent to the pyran oxygen. This technical guide provides a comprehensive, self-validating protocol for the isolation, NMR acquisition, and spectral interpretation of Pseudoanguillosporin A.

Experimental Protocols: Isolation and Sample Preparation

Causality Focus: High-purity samples (>98%) are critical for 2D NMR to prevent signal overlap in the crowded aliphatic region (δH 1.2–1.8 ppm) characteristic of the heptyl chain. The choice of extraction and purification methods directly impacts the resolution of the final spectra.

Step-by-Step Methodology:

  • Fungal Cultivation & Extraction: Cultivate the fungal strain on Potato Dextrose Agar (PDA) for 21 days. Extract the whole culture with Ethyl Acetate (EtOAc)[3]. Reasoning: EtOAc effectively captures moderately polar phenolic isochromans while leaving behind highly polar polysaccharides that cause severe NMR baseline distortion.

  • Primary Fractionation: Subject the crude EtOAc extract to Sephadex LH-20 size-exclusion chromatography (eluting with 100% MeOH). Reasoning: This orthogonal step removes high-molecular-weight lipids that would otherwise obscure the critical aliphatic signals of the heptyl chain.

  • RP-HPLC Purification: Purify the target fraction using semi-preparative Reversed-Phase HPLC (C18 column, H2O/MeCN gradient). Monitor absorbance at 254 nm to track the aromatic isochroman core. Collect the peak corresponding to Pseudoanguillosporin A.

  • NMR Sample Preparation: Lyophilize the purified compound to complete dryness. Dissolve 2–5 mg in 600 µL of deuterated methanol (CD3OD, 99.8% D). Reasoning: CD3OD provides excellent solubility for the diol and sharpens aliphatic signals. While it exchanges the C-6 and C-8 hydroxyl protons (rendering them invisible), it drastically simplifies the 1H spectrum and prevents peak broadening[4].

IsolationWorkflow C1 Fungal Co-Culture (e.g., Cosmospora sp. + M. oryzae) C2 EtOAc Extraction & Sephadex LH-20 Fractionation C1->C2 C3 RP-HPLC Purification (Targeting Isochromans) C2->C3 C4 NMR Sample Prep (Dissolution in CD3OD) C3->C4 C5 NMR Acquisition (1D & 2D Pulse Sequences) C4->C5 C6 Structural Elucidation (Pseudoanguillosporin A) C5->C6

Fig 1. Step-by-step workflow from fungal co-culture extraction to NMR structural elucidation.

NMR Data Acquisition Parameters

To establish a self-validating system, ensure the spectrometer (e.g., 600 MHz equipped with a cryoprobe) is properly shimmed. Always verify the solvent residual peak at δH 3.31 and δC 49.0 for CD3OD calibration to ensure accurate chemical shift referencing[4].

  • 1H NMR: Spectral width 12 ppm, 64 scans, relaxation delay (D1) 2.0 s.

  • 13C NMR: Spectral width 220 ppm, 1024 scans, D1 2.0 s.

  • COSY: 256 t1 increments, 16 scans per increment. Used to identify the contiguous aliphatic spin system.

  • HSQC: Optimized for

    
     = 145 Hz. Correlates protons to their directly attached carbons.
    
  • HMBC: Optimized for

    
     = 8 Hz. Critical for bridging the isolated spin systems (e.g., linking the C-5 methyl to the aromatic core)[5].
    

Structural Elucidation Logic & Data Analysis

The structural assembly of Pseudoanguillosporin A relies on integrating 1D and 2D NMR data to piece together three distinct regions: the aromatic core, the pyran ring, and the aliphatic side chain.

  • The Isochroman Core Assembly: The 1H NMR spectrum features a distinct, isolated aromatic proton singlet at δH ~6.15, assigned to H-7, which is flanked by two oxygenated quaternary carbons (C-6 and C-8)[6]. HMBC correlations from the C-5 methyl protons (δH ~2.05) to C-4a, C-5, and C-6 are critical for anchoring the methyl group to the aromatic ring[5].

  • The Pyran Ring Closure: The diastereotopic protons at C-1 (δH ~4.60, 4.75) exhibit key HMBC cross-peaks to C-8a and C-3, unambiguously confirming the closure of the heterocyclic pyran ring[3].

  • The Aliphatic Side Chain: The COSY spectrum reveals a continuous spin system starting from the oxymethine proton H-3 (δH ~3.70) through the diastereotopic H-4 protons and extending into the heptyl chain (H-1' to H-7')[3].

  • Stereochemical Assignment: The absolute configuration of the C-3 chiral center is deduced via Electronic Circular Dichroism (ECD). By applying the isochroman helicity rule, the spatial arrangement of the dihydropyran ring is correlated with the sign of the Cotton effects, a method strongly supported by TDDFT CD calculations[2].

NMRLogic cluster_0 Key 2D NMR Correlations for Pseudoanguillosporin A H3 H-3 (Oxymethine) H4 H-4 (Methylene) H3->H4 COSY Heptyl H-1' to H-7' (Heptyl Chain) H3->Heptyl COSY ArCore Isochroman Core (C-4a, C-5, C-8a) H3->ArCore HMBC H4->ArCore HMBC H1 H-1 (Methylene) H1->ArCore HMBC Me5 C-5 Methyl Me5->ArCore HMBC

Fig 2. Critical COSY (green) and HMBC (red) correlations establishing the isochroman core.

Quantitative Data Presentation

The following table summarizes the representative 1H and 13C NMR assignments for Pseudoanguillosporin A in CD3OD, derived from structural analogs and literature benchmarks[3][5].

Position13C δ (ppm)1H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations (

H


C)
1 65.54.60 (d, 15.0), 4.75 (d, 15.0)C-3, C-8, C-8a
3 76.83.70 (m)C-1, C-4, C-1'
4 33.22.50 (dd, 16.5, 10.5), 2.70 (dd, 16.5, 4.0)C-3, C-4a, C-5, C-8a
4a 115.4--
5 116.2--
5-CH3 10.52.05 (s)C-4a, C-5, C-6
6 155.8--
7 102.56.15 (s)C-5, C-6, C-8, C-8a
8 153.4--
8a 136.1--
1' 35.61.50 (m), 1.65 (m)C-3, C-2', C-3'
2'–6' 23.0–32.51.25–1.40 (m)-
7' 14.20.88 (t, 7.0)C-5', C-6'

References

  • Kock, I., et al. "Pseudoanguillosporin A and B: two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp." European Journal of Organic Chemistry, 2009.[Link]

  • Oppong-Danquah, E., et al. "Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae." Marine Drugs, 2020.[Link]

  • Rusman, Y., et al. "Soudanones A–G: Antifungal Isochromanones from the Ascomycetous Fungus Cadophora sp. Isolated from an Iron Mine." Journal of Natural Products, 2015.[Link]

Sources

Method

Application Notes and Protocols for Determining the Absolute Configuration of Pseudoanguillosporin A

Introduction: The Stereochemical Challenge of Pseudoanguillosporin A The discovery of novel bioactive natural products like Pseudoanguillosporin A presents a significant opportunity for the development of new therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge of Pseudoanguillosporin A

The discovery of novel bioactive natural products like Pseudoanguillosporin A presents a significant opportunity for the development of new therapeutic agents. A complete structural elucidation, including the unambiguous assignment of its absolute configuration, is a critical prerequisite for advancing any new chemical entity through the drug discovery pipeline. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, meaning that different enantiomers or diastereomers can exhibit vastly different pharmacological and toxicological profiles.[1][2][3]

This guide provides a comprehensive overview of the state-of-the-art methodologies for determining the absolute configuration of complex natural products, using the hypothetical molecule Pseudoanguillosporin A as a case study. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for the most powerful techniques available to the modern chemist: Single-Crystal X-ray Crystallography, Mosher's Ester Analysis (NMR-based), and chiroptical methods, including Electronic and Vibrational Circular Dichroism, coupled with quantum chemical calculations.

The following sections are designed to empower researchers to select and execute the most appropriate strategy for their specific needs, ensuring the highest level of scientific rigor and confidence in the final stereochemical assignment.

Single-Crystal X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography stands as the gold standard for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of both relative and absolute configuration.[4] This technique relies on the diffraction of X-rays by a crystalline sample. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

Causality Behind Experimental Choices: The success of this method is entirely dependent on the ability to grow a high-quality single crystal of the analyte. For the determination of the absolute configuration, the presence of a heavy atom in the molecule or the use of a specific X-ray wavelength to induce anomalous dispersion is often necessary.[5]

Protocol 1: Crystallization and X-ray Diffraction Analysis of Pseudoanguillosporin A
  • Purification: Ensure the sample of Pseudoanguillosporin A is of the highest possible purity (>98%). Impurities can significantly hinder crystallization.

  • Crystallization Screening:

    • Employ a variety of crystallization techniques, such as slow evaporation, vapor diffusion (hanging or sitting drop), and liquid-liquid diffusion.

    • Screen a wide range of solvents and solvent systems (e.g., methanol, ethanol, acetone, ethyl acetate, and their mixtures with water or hexane).

    • If initial attempts with the native compound fail, consider derivatization with a heavy atom-containing reagent (e.g., p-bromobenzoate) to facilitate both crystallization and the determination of absolute configuration.

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed single crystal with sharp edges and no visible defects.

    • Carefully mount the crystal on a goniometer head.

  • Data Collection:

    • Use a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

    • Collect a full sphere of diffraction data, ensuring good resolution and redundancy.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • The absolute configuration can be determined by analyzing the anomalous scattering effects, typically by calculating the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.[5]

Data Presentation:

ParameterValue
Crystal SystemTo be determined
Space GroupTo be determined
Flack ParameterTo be determined (e.g., 0.05(3))
Final R-indicesTo be determined
Absolute ConfigurationTo be assigned

Visualization of Workflow:

xray_workflow cluster_prep Sample Preparation cluster_analysis X-ray Analysis Purification Purify Pseudoanguillosporin A Crystallization Crystallization Screening Purification->Crystallization >98% purity Data_Collection Data Collection Crystallization->Data_Collection High-quality crystal Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution AC_Determination Absolute Configuration (Flack Parameter) Structure_Solution->AC_Determination Final_Structure Final_Structure AC_Determination->Final_Structure Final 3D Structure

Caption: Workflow for determining absolute configuration using X-ray crystallography.

Mosher's Ester Analysis: Probing Chirality at Secondary Alcohols via NMR

For molecules that are difficult to crystallize but possess one or more secondary alcohol functional groups, Mosher's ester analysis is an exceptionally powerful and reliable NMR-based method.[6][7][8] This technique involves the derivatization of the chiral alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the MTPA phenyl ring.

Causality Behind Experimental Choices: By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, one can deduce the absolute configuration of the carbinol center.[9] A consistent pattern of positive Δδ values on one side and negative values on the other provides a confident stereochemical assignment.

Protocol 2: Modified Mosher's Ester Analysis of Pseudoanguillosporin A

This protocol assumes Pseudoanguillosporin A contains at least one secondary alcohol.

  • Sample Preparation:

    • Divide a pure sample of Pseudoanguillosporin A (approx. 1-5 mg) into two separate, dry NMR tubes.

  • Derivatization (Parallel Synthesis):

    • Tube 1 (S-MTPA ester): To the first sample, add dry deuterated solvent (e.g., CDCl₃ or C₆D₆), a catalytic amount of a suitable acylation catalyst (e.g., DMAP), and a slight excess of (R)-(-)-MTPA chloride.

    • Tube 2 (R-MTPA ester): To the second sample, add the same reagents but use (S)-(+)-MTPA chloride.

    • Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR and COSY spectra for both the (S)-MTPA and (R)-MTPA diastereomers.

  • Data Analysis:

    • Assign all relevant proton signals for both diastereomers, using COSY to trace connectivities.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Map the Δδ values onto the structure of Pseudoanguillosporin A.

    • Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values. This distribution determines the absolute configuration at the carbinol center.

Data Presentation:

Proton (H-X)δ (S-MTPA) (ppm)δ (R-MTPA) (ppm)Δδ (δS - δR) (ppm)
e.g., H-avaluevaluevalue
e.g., H-bvaluevaluevalue
............

Visualization of Workflow:

mosher_workflow cluster_reaction Derivatization cluster_analysis NMR Analysis PseudoA Pseudoanguillosporin A (with -OH group) S_MTPA (S)-MTPA Ester PseudoA->S_MTPA +(R)-MTPA-Cl R_MTPA (R)-MTPA Ester PseudoA->R_MTPA +(S)-MTPA-Cl NMR_Acq ¹H & COSY NMR Acquisition S_MTPA->NMR_Acq R_MTPA->NMR_Acq Delta_Calc Calculate Δδ = δS - δR NMR_Acq->Delta_Calc Assignment Map Δδ values to structure Delta_Calc->Assignment Abs_Config Abs_Config Assignment->Abs_Config Absolute Configuration of Carbinol Center

Caption: Workflow for Mosher's ester analysis.

Chiroptical Spectroscopy and Computational Chemistry: A Powerful Synergy

When crystallization is elusive and suitable functional groups for derivatization are absent, the combination of chiroptical spectroscopy and quantum chemical calculations provides a powerful, non-empirical path to absolute configuration.[10][11][12] Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[13][14] The resulting spectrum is a unique fingerprint of the molecule's three-dimensional structure.

Causality Behind Experimental Choices: The principle is to compare the experimental ECD or VCD spectrum with the theoretical spectra calculated for all possible stereoisomers.[15][16] The absolute configuration is assigned based on the best match between the experimental and calculated spectra. This approach requires a thorough conformational analysis to ensure the calculated spectrum accurately represents the Boltzmann-weighted average of all significant conformers in solution.[9]

Protocol 3: ECD/VCD Analysis of Pseudoanguillosporin A
  • Experimental Spectra Acquisition:

    • Dissolve a pure sample of Pseudoanguillosporin A in a suitable transparent solvent (e.g., methanol or acetonitrile for ECD; CDCl₃ for VCD).

    • Record the ECD spectrum on a CD spectrometer and the VCD spectrum on a VCD spectrometer.

  • Computational Modeling:

    • Generate 3D structures for all possible stereoisomers of Pseudoanguillosporin A.

    • For one arbitrarily chosen enantiomer (e.g., the 'R,R,...' form), perform a thorough conformational search using molecular mechanics (e.g., MMFF) followed by geometry optimization of all low-energy conformers using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level.

    • Verify that all optimized geometries are true minima by performing frequency calculations.

  • Spectrum Calculation:

    • For each stable conformer, calculate the theoretical ECD spectrum using Time-Dependent DFT (TD-DFT) or the VCD spectrum using DFT.[11][15]

    • Generate a final, Boltzmann-averaged theoretical spectrum based on the relative free energies of the conformers.

  • Comparison and Assignment:

    • Compare the experimental spectrum with the calculated spectrum for the chosen enantiomer and its mirror image (the calculated spectrum for the enantiomer is simply the inverse of the first).

    • The absolute configuration of Pseudoanguillosporin A is assigned to the enantiomer whose calculated spectrum best matches the experimental one.

Data Presentation:

MethodExperimental DataComputational ModelResult
ECD Cotton Effects at λ (nm)Calculated λ (nm) & ΔεBest fit with (e.g., 2R, 5S)-isomer
VCD Bands at ν (cm⁻¹)Calculated ν (cm⁻¹) & ΔAConfirms ECD assignment

Visualization of Workflow:

ecd_vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_assign Assignment Sample Pseudoanguillosporin A in solution Exp_Spectrum Measure Experimental ECD/VCD Spectrum Sample->Exp_Spectrum Comparison Compare Experimental vs. Theoretical Spectra Exp_Spectrum->Comparison Conf_Search Conformational Search & DFT Opt. Spectrum_Calc TD-DFT/DFT Spectrum Calculation Conf_Search->Spectrum_Calc Boltzmann_Avg Boltzmann-Averaged Theoretical Spectrum Spectrum_Calc->Boltzmann_Avg Boltzmann_Avg->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Integrated workflow for ECD/VCD analysis.

Conclusion

Determining the absolute configuration of a novel natural product like Pseudoanguillosporin A is a non-trivial but essential task. The choice of method depends on the physical properties of the compound and the available instrumentation. While single-crystal X-ray crystallography provides the most definitive answer, its requirement for high-quality crystals can be a significant bottleneck. In such cases, a combination of NMR-based techniques like Mosher's ester analysis and chiroptical methods (ECD/VCD) coupled with computational chemistry offers a robust and reliable alternative. By applying the protocols detailed in this guide, researchers can confidently elucidate the complete three-dimensional structure of Pseudoanguillosporin A, paving the way for its further investigation as a potential therapeutic lead.

References

  • Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. MDPI. [Link]

  • Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Bentham Science Publishers. [Link]

  • Circular dichroism calculation for natural products. PMC - NIH. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. [Link]

  • Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. PMC. [Link]

  • Applications of OR/ECD/VCD to the structure elucidation of natural products. Royal Society of Chemistry. [Link]

  • Configuration Determinations of Flexible Marine Natural Products. Encyclopedia.pub. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]

  • Structural analysis of natural products focussing on the absolute configuration. CORE. [Link]

  • Advanced crystallography for structure determination of natural products. RSC Publishing. [Link]

  • Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. PubMed. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]

  • The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]

  • How do I determine the absolute configuration experimentally? Chemistry Stack Exchange. [Link]

  • Porphyrins as Chiroptical Conformational Probes for Biomolecules. PMC - NIH. [Link]

  • Supramolecular Chirality in Porphyrin Chemistry. MDPI. [Link]

  • 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts. [Link]

  • Synthesis of a Pseudodisaccharide α-C-Glycosidically Linked to an 8-Alkylated Guanine. MDPI. [Link]

  • Absolute configuration determination using enantiomeric pairs of molecularly imprinted polymers. PubMed. [Link]

  • Chiroptical transcription of helical information through supramolecular harmonization with dynamic helices. PubMed. [Link]

  • (PDF) Pseudo‐Dichroism: Nanophotonic Induction of Chiroptical Activity in Symmetric Molecular Systems. ResearchGate. [Link]

  • Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. PMC. [Link]

  • DETERMINATION OF THE ABSOLUTE CONFIGURATION AND ENANTIOMERIC EXCESS OF MOLECULES THAT ARE CHIRAL BY VIRTUE OF DEUTERIUM SUBSTITUTION USING MOLECULAR ROTATIONAL SPECTROSCOPY. IDEALS. [Link]

  • Stereochemistry. Wikipedia. [Link]

  • A streamlined approach to structure elucidation using in cellulo crystallized recombinant proteins, InCellCryst. PMC. [Link]

  • Structure elucidation – Knowledge and References. Taylor & Francis. [Link]

  • Stereochemistry – Knowledge and References. Taylor & Francis. [Link]

  • Structure elucidation and absolute configuration of metabolites from the soil-derived fungus Dictyosporium digitatum using spectroscopic and computational methods. PMC. [Link]

  • Stereochemistry: an introduction. SlidePlayer. [Link]

  • A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. MDPI. [Link]

  • Stereochemistry. The Organic Chemistry of Medicinal Agents - McGraw Hill Medical. [Link]

  • Antibiotic Synthesis and Morphological Differentiation of Cephalosporium acremonium. PMC. [Link]

  • A process for synthesizing cephalosporin compounds.
  • Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. PubMed. [Link]

  • (PDF) Crystallographic, structural elucidation and electronic interactions of novel ampf crystals for biomedicinal use by theory and practice as an anti-diabetic agent. ResearchGate. [Link]

  • On the synthesis of cephalosporin antibiotics. Synthesis of substituted furo‐oxathiins. Request PDF - ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: A Research Framework for Evaluating Pseudoanguillosporin A in Plant Pathology

Foreword: The exploration of novel natural products for crop protection is a cornerstone of sustainable agriculture. Pseudoanguillosporin A, a compound whose properties are yet to be fully elucidated in the context of pl...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The exploration of novel natural products for crop protection is a cornerstone of sustainable agriculture. Pseudoanguillosporin A, a compound whose properties are yet to be fully elucidated in the context of plant pathology, represents a frontier of this exploration. This document is designed not as a summary of existing applications, but as a comprehensive, forward-looking research framework. It provides the detailed methodologies and scientific rationale required to systematically evaluate the potential of Pseudoanguillosporin A, or any novel compound, as an antifungal agent for plant disease management. The protocols herein are built upon established, validated techniques in the field, ensuring a robust and scientifically rigorous investigation.

Section 1: Foundational In Vitro Antifungal Characterization

Principle: The initial and most critical step in evaluating a novel compound is to determine its intrinsic biological activity against target pathogens under controlled laboratory conditions. This in vitro phase establishes a baseline of efficacy, determines the concentration range of interest, and allows for high-throughput screening against a panel of economically important fungal pathogens. We will employ the broth microdilution method to quantitatively determine the Minimum Inhibitory Concentration (MIC), a key metric for antifungal potency.[1]

Protocol 1.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is adapted from standard methodologies for assessing the MIC of antifungal agents.[1]

Objective: To determine the lowest concentration of Pseudoanguillosporin A that completely inhibits the visible growth of a target fungal pathogen.

Materials:

  • Pseudoanguillosporin A (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Target fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani).[1][2]

  • Sterile 96-well microtiter plates

  • Potato Dextrose Broth (PDB) or other suitable liquid culture medium

  • Spectrophotometer or hemocytometer for spore counting

  • Sterile distilled water, pipette, and tips

  • Positive control antifungal (e.g., a commercial fungicide like Azoxystrobin or a broad-spectrum azole)

  • Solvent control (e.g., DMSO)

Procedure:

  • Pathogen Preparation:

    • Culture the target fungus on Potato Dextrose Agar (PDA) until sporulation is abundant (typically 7-14 days).[3]

    • Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.[4]

    • Adjust the spore concentration to a final density of 1 x 10⁵ spores/mL using a hemocytometer or spectrophotometer. This is the working inoculum.

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of sterile PDB to all wells of a 96-well plate.

    • In the first column (e.g., column 1), add 100 µL of the Pseudoanguillosporin A stock solution to create a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.

    • This creates a concentration gradient. Column 11 will serve as the pathogen growth control (no compound), and column 12 as the solvent control (pathogen + solvent at the highest concentration used).

  • Inoculation and Incubation:

    • Add 100 µL of the working fungal inoculum to each well from columns 1 through 12.

    • The final volume in each well will be 200 µL.

    • Seal the plate with a breathable film or lid to prevent contamination and evaporation.

    • Incubate the plate at 25-28°C for 48-72 hours, or until robust growth is observed in the control wells (column 11).

  • Data Analysis:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of Pseudoanguillosporin A at which no visible fungal growth (turbidity) is observed.

    • The experiment should be performed in triplicate to ensure reproducibility.[1]

Data Presentation: MIC Values

Summarize the results in a clear table format.

Fungal PathogenReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Mean MIC (µg/mL)Positive Control MIC (µg/mL)
Fusarium oxysporum
Botrytis cinerea
Alternaria solani
Experimental Workflow: In Vitro MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis spore_prep 1. Prepare Fungal Spore Inoculum (1x10^5 spores/mL) inoculate 4. Inoculate Wells with Spore Suspension spore_prep->inoculate plate_setup 2. Prepare 96-Well Plate with Growth Medium serial_dilution 3. Perform 2-Fold Serial Dilution of Compound plate_setup->serial_dilution serial_dilution->inoculate incubate 5. Incubate Plate (25°C, 48-72h) inoculate->incubate read_mic 6. Visually Determine MIC Value incubate->read_mic record 7. Record and Analyze Data read_mic->record

Caption: Workflow for MIC determination via broth microdilution.

Section 2: Efficacy Assessment in a Plant-Based System

Principle: Positive in vitro results are promising, but not predictive of success in a host-pathogen system. A detached leaf assay serves as a crucial bridge between laboratory and whole-plant studies. It allows for the evaluation of the compound's ability to prevent or reduce infection on actual plant tissue, accounting for factors like compound penetration, stability on the leaf surface, and interaction with the plant's physiology.[4][5][6]

Protocol 2.1: Detached Leaf Assay for Protective Activity

This protocol provides a general framework that can be adapted for various host-pathogen systems, such as potato/Phytophthora infestans or wheat/Fusarium graminearum.[4][6]

Objective: To assess the protective (prophylactic) efficacy of Pseudoanguillosporin A in preventing fungal infection on detached leaves.

Materials:

  • Healthy, young, fully expanded leaves from host plants (e.g., potato, wheat, tomato) grown under controlled conditions.[4][7]

  • Pseudoanguillosporin A solutions at various concentrations (e.g., 1x, 5x, 10x the MIC value).

  • Fungal spore suspension (prepared as in Protocol 1.1, concentration adjusted per specific pathogen requirements, e.g., 5 x 10⁴ zoospores/mL for P. infestans).[4][7]

  • Bioassay plates or trays lined with moist filter paper.[4]

  • Atomizer or micropipette for application.

  • Control solutions: sterile water (negative control), solvent control, and a positive control commercial fungicide.

Procedure:

  • Leaf Preparation:

    • Collect healthy, undamaged leaves from 4-6 week old plants.[4]

    • Gently wash leaves with sterile distilled water and pat dry with a sterile paper towel.

    • Place leaves abaxial (underside) or adaxial (topside) side up, depending on the pathogen's typical mode of entry, on the moist filter paper inside the bioassay trays.[4][7]

  • Compound Application (Protective):

    • Using an atomizer, spray the leaf surfaces evenly with the different concentrations of Pseudoanguillosporin A until runoff is minimal. Alternatively, apply a defined droplet (e.g., 20 µL) to specific points on the leaf.

    • Treat control leaves with sterile water, solvent, and the positive control fungicide in the same manner.

    • Allow the leaves to air dry in a sterile environment for 2-4 hours.

  • Pathogen Inoculation:

    • Inoculate each leaf by placing a small droplet (e.g., 10 µL) of the prepared fungal spore suspension onto the treated surface.[4]

    • For each leaf, create at least 3-4 inoculation points. Use a minimum of 5 leaves per treatment condition.[7]

  • Incubation and Disease Assessment:

    • Seal the trays to maintain high humidity and incubate at an appropriate temperature and light cycle for the specific pathogen (e.g., 18-21°C with a 16h photoperiod).[6][7]

    • Assess disease development 5-7 days post-inoculation.[4]

    • Measure the diameter of the resulting lesions or use a disease severity rating scale (e.g., 0-5, where 0 = no symptoms and 5 = complete tissue necrosis).

Data Presentation: Disease Severity
Treatment (Concentration)N (leaves)Mean Lesion Diameter (mm) ± SDDisease Severity Score (0-5) ± SD% Disease Reduction vs. Control
Negative Control (Water)50%
Solvent Control5
Pseudoanguillosporin A (1x MIC)5
Pseudoanguillosporin A (5x MIC)5
Pseudoanguillosporin A (10x MIC)5
Positive Control (Fungicide)5

Percent Disease Reduction = [ (Control Score - Treatment Score) / Control Score ] x 100

Experimental Workflow: Detached Leaf Assay

DLA_Workflow leaf_prep 1. Collect & Prepare Healthy Host Leaves setup 2. Place Leaves in Humid Chambers leaf_prep->setup compound_app 3. Apply Compound (Protective Treatment) setup->compound_app dry 4. Air Dry Leaves (2-4 hours) compound_app->dry inoculation 5. Inoculate with Fungal Spore Suspension dry->inoculation incubation 6. Incubate (5-7 days) inoculation->incubation assessment 7. Assess & Score Disease Severity incubation->assessment

Caption: Workflow for a protective detached leaf assay.

Section 3: Phytotoxicity Assessment

Principle: A successful plant protection agent must control the pathogen without harming the host plant. Phytotoxicity screening is a non-negotiable step to identify potential adverse effects such as inhibited germination, stunted growth, chlorosis, or necrosis.[8][9] An early-stage seed germination and seedling vigor assay is a rapid and sensitive method to detect such effects.[10]

Protocol 3.1: Seed Germination and Seedling Vigor Assay

This protocol is based on standardized methods for evaluating chemical effects on plant development.[10][11]

Objective: To determine if Pseudoanguillosporin A has any negative impact on seed germination and early seedling growth of a model plant species.

Materials:

  • Seeds of sensitive indicator plants (e.g., garden cress, lettuce, radish).[9][10]

  • Pseudoanguillosporin A solutions at various concentrations (e.g., 1x, 10x, 100x the MIC value).

  • Sterile petri dishes with filter paper.

  • Growth chamber or incubator with controlled light and temperature.

  • Ruler or digital caliper for measurements.

Procedure:

  • Preparation:

    • Place two layers of sterile filter paper in each petri dish.

    • Pipette 5 mL of each test solution (including water as a negative control) into the appropriately labeled petri dishes, ensuring the filter paper is saturated.

    • Arrange 20-25 seeds evenly on the surface of the filter paper in each dish.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent moisture loss.

    • Incubate the dishes in a growth chamber for 3-5 days at ~24°C with a 16h/8h light/dark cycle.

  • Data Collection and Analysis:

    • After the incubation period, count the number of germinated seeds in each dish to calculate the germination percentage.

    • Carefully remove at least 10 seedlings from each dish and measure the length of the root (radicle) and shoot (hypocotyl).

    • Calculate the mean germination rate, root length, and shoot length for each treatment.

    • Compare the treatment groups to the negative control to determine any statistically significant inhibition or stimulation.

Data Presentation: Phytotoxicity Effects
Treatment (Concentration)Germination Rate (%)Mean Root Length (mm) ± SDRoot Growth Inhibition (%)Mean Shoot Length (mm) ± SDShoot Growth Inhibition (%)
Negative Control (Water)0%0%
Pseudoanguillosporin A (1x MIC)
Pseudoanguillosporin A (10x MIC)
Pseudoanguillosporin A (100x MIC)

Section 4: Proposed Mechanism of Action (MoA) - A Hypothetical Framework

Principle: Understanding how a compound works is crucial for its effective development and for managing potential resistance. While the precise MoA of Pseudoanguillosporin A is unknown, many natural antifungal products function by disrupting fundamental fungal processes.[12][13] Common mechanisms include the inhibition of cell wall synthesis, disruption of cell membrane integrity, or interference with key metabolic pathways.[13] For instance, azole fungicides inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane instability and cell death.[13][14]

This section proposes a hypothetical MoA for investigation, focusing on cell membrane disruption, a common fungicidal strategy.

Hypothetical MoA: Disruption of Fungal Cell Membrane Integrity

Pseudoanguillosporin A may function by inserting into the fungal plasma membrane, disrupting its structure and function. This could lead to several downstream effects:

  • Increased Permeability: The compromised membrane allows for the leakage of essential ions and small molecules from the cytoplasm.

  • Inhibition of Membrane Proteins: Key enzymes and transport proteins embedded in the membrane may be inhibited.

  • Cell Lysis: Severe membrane damage ultimately leads to the rupture of the cell (lysis).

Visualizing the Hypothetical MoAdot

MoA_Pathway compound Pseudoanguillosporin A membrane Fungal Cell Membrane (Ergosterol Rich) compound->membrane Intercalates/Binds permeability Increased Membrane Permeability membrane->permeability Disrupts Integrity ion_leakage Leakage of K+ Ions & ATP permeability->ion_leakage lysis Cell Lysis & Fungal Death ion_leakage->lysis

Sources

Method

Application Note: Advanced Screening and Isolation of Pseudoanguillosporin A from Marine Fungi via Microbial Co-Cultivation

Introduction & Scientific Rationale Marine-adapted fungi are a prolific source of structurally diverse secondary metabolites. However, genomic sequencing has revealed that the vast majority of fungal biosynthetic gene cl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Marine-adapted fungi are a prolific source of structurally diverse secondary metabolites. However, genomic sequencing has revealed that the vast majority of fungal biosynthetic gene clusters (BGCs) remain transcriptionally silent under standard axenic (pure) laboratory conditions[1]. To unlock this cryptic chemical space, microbial co-cultivation—which mimics the competitive ecological dynamics of the marine environment—has emerged as a powerful elicitation strategy[2].

This application note details a comprehensive, field-proven workflow for the screening, induction, and isolation of Pseudoanguillosporin A (also known as Soudanone A), a potent isochromanone derivative[3]. Originally isolated from fungi such as Pseudoanguillospora sp. and Cosmospora sp., Pseudoanguillosporin A exhibits broad-spectrum anti-phytopathogenic and antifungal activities[1][4]. By co-culturing marine fungi with phytopathogens (e.g., Magnaporthe oryzae), researchers can trigger interspecies chemical crosstalk, activating the specific BGCs responsible for isochromanone biosynthesis[1].

Mechanistic Insights: Elicitation & Networking

  • The Causality of Co-Cultivation: Interspecies competition induces epigenetic remodeling and the activation of specific transcription factors. When a marine fungus is challenged by a phytopathogen, the resulting biological stress response triggers the production of defense molecules that are otherwise undetectable in mono-cultures[2].

  • The Role of Molecular Networking (MN): Untargeted metabolomics via UPLC-MS/MS coupled with Global Natural Products Social Molecular Networking (GNPS) allows for the rapid visual comparison of mono- and co-culture extracts. MN groups fragmented ions into clusters based on structural similarity, enabling the immediate prioritization of induced nodes (like the isochromanone family) without the need for premature, resource-intensive purification[1].

Pathway Fungus Marine Fungus (e.g., Cosmospora sp.) Signals Chemical Elicitors & Physical Contact Fungus->Signals Crosstalk Pathogen Phytopathogen (e.g., M. oryzae) Pathogen->Signals Receptor Receptor Activation & Signal Transduction Signals->Receptor BGC Silent BGC Activation (Transcription Factors) Receptor->BGC Epigenetic Shift Product Pseudoanguillosporin A Production BGC->Product Biosynthesis

Fig 1. Interspecies crosstalk leading to the activation of silent biosynthetic gene clusters.

Step-by-Step Experimental Protocols

Phase 1: Marine Fungal Isolation & Pre-Culture
  • Sample Processing: Process marine sediment or seafoam using the dilution-to-extinction method in 48-well plates.

    • Causality Check: This technique prevents fast-growing cosmopolitan fungi (e.g., Aspergillus or Penicillium) from outcompeting and masking the slow-growing marine fungi sensu stricto[5].

  • Strain Identification: Identify axenic isolates via ITS sequence similarity analysis.

  • Seed Culture: Inoculate the target marine fungus (e.g., Cosmospora sp.) and the challenger phytopathogen (e.g., Magnaporthe oryzae) separately in Potato Dextrose Broth (PDB) for 7 days at 28°C at 150 rpm.

Phase 2: Co-Cultivation Elicitation
  • Inoculation: Transfer 1 mL of the marine fungus seed culture and 1 mL of the phytopathogen seed culture 3 cm apart onto large-scale Potato Dextrose Agar (PDA) plates.

    • Causality Check: Solid matrices provide a physical scaffold that maintains localized, high-concentration chemical gradients essential for contact-dependent interspecies signaling[1].

  • Incubation: Incubate the co-cultures at 22–25°C under static conditions for 21 days. Monitor the confrontation zone (the boundary where the two mycelial fronts meet), as this is the hotspot for induced metabolite production.

Phase 3: Extraction and Sample Preparation
  • Extraction: Dice the agar and mycelium from the co-culture plates and extract exhaustively with Ethyl Acetate (EtOAc) (3 × 500 mL).

    • Causality Check: EtOAc effectively partitions intermediate-polarity secondary metabolites (like isochromanones) away from highly polar primary metabolites (sugars, amino acids) present in the agar[6].

  • Partitioning: Concentrate the organic layer under reduced pressure. Resuspend in Methanol (MeOH) and partition with n-hexane.

    • Causality Check: The hexane wash removes non-polar lipids and sterols (e.g., ergosterol) that can cause severe ion suppression during downstream MS analysis[1].

Phase 4: UPLC-MS/MS Profiling & Molecular Networking
  • Data Acquisition: Inject 2 µL of the crude extract (1 mg/mL in MeOH) into a UPLC system coupled to a Q-TOF mass spectrometer. Use a C18 reversed-phase column with a gradient of 10% to 100% Acetonitrile (containing 0.1% Formic Acid) over 15 minutes. Acquire data in Data-Dependent Acquisition (DDA) positive ion mode (m/z 100–1500).

  • GNPS Analysis: Convert raw MS/MS data to .mzXML format and upload to the GNPS web platform. Generate a molecular network comparing mono-culture versus co-culture extracts to pinpoint the specific cluster containing m/z 279.19 [M+H]⁺ (corresponding to Pseudoanguillosporin A, MW 278.4)[7][8].

Phase 5: Targeted Isolation & Structural Elucidation
  • Preparative HPLC: Dissolve the active EtOAc extract and subject it to reversed-phase preparative HPLC (C18 column, H₂O/MeCN gradient). Collect the peak corresponding to the targeted m/z to yield pure Pseudoanguillosporin A.

  • Stereochemical Validation: Confirm the absolute configuration of the sec-hydroxyl group using Electronic Circular Dichroism (ECD) and the Mosher's ester reaction.

    • Causality Check: Isochromanones possess axial chirality; determining the exact 3D stereochemistry is critical as bioactivity and receptor binding are highly enantiomer-specific[1][4].

Workflow N1 1. Marine Fungal Isolation (Dilution-to-Extinction) N2 2. Co-Cultivation Setup (Marine Fungi + Phytopathogens) N1->N2 Identify silent BGCs N3 3. Metabolite Extraction (EtOAc Partitioning) N2->N3 Induce secondary metabolites N4 4. UPLC-MS/MS Profiling & GNPS Molecular Networking N3->N4 Chemical space mapping N5 5. Targeted Isolation (Prep-HPLC for m/z 279.19) N4->N5 Prioritize unique clusters N6 6. Bioactivity Assays (Anti-phytopathogenic/Antifungal) N5->N6 Purified Compound

Fig 2. End-to-end workflow for screening and isolating Pseudoanguillosporin A from marine fungi.

Data Presentation: Bioactivity Profile

Pseudoanguillosporin A has demonstrated significant efficacy against various agricultural and clinical pathogens. The table below summarizes the quantitative inhibitory concentrations validated in recent literature[1][9].

Pathogen TargetPathogen TypeAssay MetricInhibitory ConcentrationClinical / Agricultural Significance
Magnaporthe oryzaeFungal (Rice Blast)IC₅₀0.8 – 23.4 µg/mLStrong anti-phytopathogenic activity
Phytophthora infestansOomycete (Potato Blight)IC₅₀0.8 – 23.4 µg/mLBroad-spectrum agricultural potential
Xanthomonas campestrisBacterial (Black Rot)IC₅₀0.8 – 23.4 µg/mLCross-kingdom antibacterial efficacy
Pseudomonas syringaeBacterial (Plant Pathogen)IC₅₀0.8 – 23.4 µg/mLBroad-spectrum agricultural potential
Cryptococcus neoformansFungal (Human Pathogen)MIC₅₀40.0 µg/mLClinical antifungal relevance

References

  • Kock, I., et al. (2009). Pseudoanguillosporin A and B: two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp. European Journal of Organic Chemistry.[Link]

  • Oppong-Danquah, E., et al. (2022). Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae. Marine Drugs (MDPI).[Link]

  • Oppong-Danquah, E., et al. (2018). Molecular Networking-Based Metabolome and Bioactivity Analyses of Marine-Adapted Fungi Co-cultivated With Phytopathogens. Frontiers in Microbiology.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Improving Fermentation Yields of Pseudoanguillosporin A

Executive Summary & Compound Profile Pseudoanguillosporin A (also known as Soudanone A ) is a bioactive isochromanone polyketide originally isolated from the aquatic hyphomycete Pseudoanguillospora sp. and the marine-ada...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Pseudoanguillosporin A (also known as Soudanone A ) is a bioactive isochromanone polyketide originally isolated from the aquatic hyphomycete Pseudoanguillospora sp. and the marine-adapted fungus Cosmospora sp. It exhibits significant antifungal and anti-phytopathogenic properties, particularly against Magnaporthe oryzae and Cryptococcus neoformans.

A critical challenge in producing Pseudoanguillosporin A is that its biosynthetic gene cluster (BGC) is often cryptic (silent) under standard laboratory monoculture conditions. High yields require specific induction strategies such as co-cultivation or epigenetic remodeling to awaken these silent pathways.

Compound Profile Details
Chemical Formula C₁₇H₂₆O₃
Molecular Weight 278.4 g/mol
Class Isochromanone (Polyketide)
Primary Producers Pseudoanguillospora sp., Cadophora sp., Cosmospora sp.
Key Bioactivity Antifungal (IC₅₀ 0.8–3.2 µg/mL vs M. oryzae), Mitochondrial inhibition

Critical Troubleshooting & Optimization (Q&A)

Q1: I am running a standard monoculture fermentation of Pseudoanguillospora sp., but Pseudoanguillosporin A is undetectable in the extract. Why?

Diagnosis: The Biosynthetic Gene Cluster (BGC) is likely silent.[1] Technical Insight: Many fungal secondary metabolites, including isochromanones, are encoded by "cryptic" clusters that remain transcriptionally inactive in nutrient-rich, axenic (pure) cultures. These clusters require ecological triggers—such as competition or specific stress signals—to activate. Solution:

  • Switch to Co-cultivation: The most proven method for inducing Pseudoanguillosporin A is co-cultivation with a phytopathogen. Research confirms that growing Cosmospora sp. with Magnaporthe oryzae (rice blast fungus) triggers the production of isochromanones as a defense mechanism.

  • Epigenetic Elicitation: If co-culture is not feasible, add histone deacetylase (HDAC) inhibitors (e.g., SAHA or Sodium Butyrate ) or DNA methyltransferase inhibitors (5-Azacytidine ) to the media 48–72 hours post-inoculation to relax chromatin structure and permit transcription.

Q2: Which fermentation medium yields the highest titer?

Recommendation: Solid-state fermentation on Potato Dextrose Agar (PDA) or Rice Media generally outperforms liquid broth for this class of metabolites. Reasoning:

  • Differentiation: Solid media promotes better hyphal differentiation and sporulation, which are often metabolically linked to secondary metabolite production in aquatic hyphomycetes.

  • Induction Zone: In co-cultivation setups, the metabolite accumulates specifically in the confrontation zone (the interface between the two fungi).[2] Solid media preserves this spatial gradient, whereas liquid culture dilutes the signaling molecules required for induction.

Optimized Media Composition (per L):

  • Carbon Source: Glucose (20 g) or Starch (for slower release).

  • Nitrogen Source: Peptone (5 g) or Sodium Nitrate (2 g). Note: High nitrogen often represses polyketide synthesis.

  • Salinity (for marine strains): Artificial Sea Water (ASW) or 15–30 g/L Sea Salts if using a marine-adapted Cosmospora strain.

Q3: How do I distinguish Pseudoanguillosporin A from its derivatives (e.g., Pseudoanguillosporin B) during analysis?

Differentiation Strategy: Pseudoanguillosporin A and B are structurally similar isochromans, but they differ in oxygenation on the side chain.[1]

  • Mass Spectrometry (LC-MS):

    • Pseudoanguillosporin A: m/z ~279.19 [M+H]⁺ (corresponds to C₁₇H₂₆O₃).

    • Pseudoanguillosporin B: m/z ~295.19 [M+H]⁺ (+16 Da, indicating an additional hydroxyl group).

  • Retention Time: On a reverse-phase C18 column, Pseudoanguillosporin A (less polar) will typically elute after Pseudoanguillosporin B.

Step-by-Step Experimental Protocols

Protocol A: Induction via Co-Cultivation (High Yield Method)

Objective: Activate the cryptic BGC by mimicking ecological competition.

  • Pre-culture:

    • Inoculate the producer strain (Pseudoanguillospora sp. or Cosmospora sp.) and the competitor (Magnaporthe oryzae) separately on PDA plates. Incubate at 25°C for 5–7 days until mycelia are well-established.

  • Inoculation (Confrontation Assay):

    • Use a sterile cork borer (6 mm) to cut mycelial plugs from both strains.

    • Place one plug of the producer and one plug of the competitor on a fresh PDA plate, spaced 3–4 cm apart .

  • Fermentation:

    • Incubate at 22–25°C in the dark for 14–21 days .

    • Monitor the "confrontation zone" (where mycelia meet).[1][2] A pigmented line or inhibition zone often indicates metabolite accumulation.

  • Extraction:

    • Excise the agar specifically from the confrontation zone (approx. 1 cm width across the interface) for highest purity, or extract the whole plate for bulk yield.

    • Macerate agar in Ethyl Acetate (EtOAc) (1:1 v/v) overnight.

    • Filter, dry the organic layer under vacuum, and reconstitute in Methanol for HPLC analysis.

Protocol B: Chemical Elicitation (Alternative)

Objective: Chemical derepression of the BGC in liquid culture.

  • Inoculation: Inoculate 100 mL of PDB (Potato Dextrose Broth) with 2–3 plugs of the producer fungus.

  • Incubation: Shake at 150 rpm, 25°C.

  • Elicitor Addition:

    • At 72 hours (mid-log phase), add Suberoylanilide hydroxamic acid (SAHA) to a final concentration of 100 µM .

    • Alternatively, add 5-Azacytidine (50 µM).

  • Harvest: Continue fermentation for an additional 7–10 days. Harvest when the medium turns a darker shade (often indicative of polyketide secretion).

Pathway & Workflow Visualization

The following diagram illustrates the logic of the "Cryptic Cluster Activation" via co-cultivation, which is the primary mechanism for producing Pseudoanguillosporin A.

CoCultivationWorkflow Producer Producer Strain (Pseudoanguillospora/Cosmospora) SilentBGC Biosynthetic Gene Cluster (Silent/Cryptic) Producer->SilentBGC Basal State Signal Diffusible Signal Molecules (Defense Response) Producer->Signal Senses Competitor Competitor Competitor Strain (Magnaporthe oryzae) Competitor->Signal Secretes Stressors Activation Transcriptional Activation (BGC Expression) SilentBGC->Activation Derepression Signal->Activation Triggers PKS Polyketide Synthase (PKS) Enzymatic Assembly Activation->PKS Translation Product Pseudoanguillosporin A (Accumulation in Confrontation Zone) PKS->Product Biosynthesis

Caption: Mechanism of cryptic gene cluster activation via microbial co-cultivation leading to Pseudoanguillosporin A synthesis.[1]

Quantitative Data Summary

The table below summarizes the expected impact of different fermentation strategies on yield and bioactivity profiles.

Fermentation Condition Pseudoanguillosporin A Yield Bioactivity (vs M. oryzae) Notes
Monoculture (Liquid) Negligible / Not DetectedLowBGC remains silent.[1]
Monoculture (Solid PDA) TraceLowLimited differentiation triggers.
Co-culture (Solid) High (Induced) Strong (IC₅₀ ~0.8 µg/mL) Accumulates in confrontation zone.
Epigenetic Modifier (SAHA) ModerateModerateUseful if co-culture is difficult to scale.

References

  • Kock, I. et al. (2009).[3] Pseudoanguillosporin A and B: Two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp.[1][3][4][5] European Journal of Organic Chemistry.[3][5][6][7]

  • Ebrahim, W. et al. (2018). Molecular Networking-Based Metabolome and Bioactivity Analyses of Marine-Adapted Fungi Co-cultivated With Phytopathogens. Frontiers in Microbiology.

  • Oppong-Danquah, E. et al. (2022).[1] Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae.[1] Marine Drugs.[7]

  • MedChemExpress. Pseudoanguillosporin A (Soudanone A) Product Information.

Sources

Optimization

Technical Support Center: HPLC Troubleshooting &amp; Method Optimization

Welcome to the Chromatography Applications Support Center . This guide is designed for analytical chemists, natural product researchers, and drug development professionals tasked with the isolation and quantification of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Applications Support Center . This guide is designed for analytical chemists, natural product researchers, and drug development professionals tasked with the isolation and quantification of fungal metabolites.

Below, we address the specific chromatographic challenges associated with resolving Pseudoanguillosporin A and Pseudoanguillosporin B , two closely related isochroman derivatives.

Compound Profiling: Understanding the Separation Challenge

Before troubleshooting, we must establish the structural causality dictating the chromatographic behavior of these compounds.

Pseudoanguillosporin A and B are bioactive isochromans originally isolated from endophytic fungi such as Pseudoanguillospora sp.[1] and marine Cosmospora sp.[2]. While they share an identical, highly hydrophobic isochroman core, they differ by a single functional group on their alkyl side chain:

  • Pseudoanguillosporin A: Features a highly non-polar C-3 heptyl substituent (m/z 279.19[M+H]+)[2][3].

  • Pseudoanguillosporin B: Features a 6-hydroxyhept-1-yl side-chain at C-3 (m/z 295.19 [M+H]+)[2][3].

The Core Challenge: The single terminal hydroxyl group on Pseudoanguillosporin B makes it slightly more polar than A. However, the massive hydrophobic bulk of the shared isochroman core often overwhelms this minor polarity difference, leading to co-elution on standard reversed-phase (RP) systems.

Troubleshooting FAQs

Q1: Why do Pseudoanguillosporin A and B co-elute on my standard C18 column?

A: Standard C18 (Octadecylsilane) columns rely almost entirely on dispersive (hydrophobic) interactions. When using a strong, non-hydrogen-bonding organic modifier like Acetonitrile (MeCN), the hydrophobic interaction between the C18 stationary phase and the isochroman core dominates the retention mechanism. The slight polarity difference introduced by the single hydroxyl group on Pseudoanguillosporin B's heptyl chain is insufficient to achieve baseline resolution (


Rs < 1.0) under these purely dispersive conditions.
Q2: How should I adjust my mobile phase to maximize selectivity ( )?

A: Switch your organic modifier from Acetonitrile to Methanol (MeOH) . Causality: Acetonitrile is a polar aprotic solvent that operates primarily via dipole interactions. Methanol is a polar protic solvent capable of acting as both a hydrogen bond donor and acceptor. By using Methanol, you actively exploit the single structural difference between the two molecules: Methanol will form hydrogen bonds with the 6-hydroxyl group of Pseudoanguillosporin B, selectively decreasing its retention time relative to the purely aliphatic heptyl chain of Pseudoanguillosporin A.

Q3: What stationary phase provides the best orthogonal selectivity for these isochromans?

A: We recommend switching from a standard C18 to a Pentafluorophenyl (PFP) or a Polar-Embedded C18 column. Causality: PFP columns provide multiple retention mechanisms beyond simple hydrophobicity, including


 interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the PFP phase create a strong surface dipole moment that preferentially interacts with the hydroxyl group of Pseudoanguillosporin B, pulling the two peaks apart and drastically improving selectivity.
Q4: I am observing peak tailing specifically for Pseudoanguillosporin B. How can I correct this?

A: Peak tailing for hydroxylated natural products is typically caused by secondary interactions. The free -OH group on Pseudoanguillosporin B can act as a hydrogen bond donor to unendcapped, acidic residual silanols on the silica support of the column. Self-Validating Fix: Ensure your mobile phase contains 0.1% Formic Acid . This lowers the mobile phase pH to approximately 2.7, which protonates the residual silanols (keeping them neutral) and suppresses secondary ion-exchange interactions, resulting in sharp, symmetrical peaks.

Method Optimization Workflow

HPLC_Optimization Start Issue: Co-elution of Pseudoanguillosporin A & B Analyze Structural Analysis: B has extra -OH on heptyl chain Start->Analyze Mod Action 1: Switch to Methanol (Enhances H-bonding) Analyze->Mod Col Action 2: Use PFP Column (Boosts polar selectivity) Analyze->Col Grad Action 3: Flatten Gradient (Increases interaction time) Analyze->Grad Success Result: Baseline Resolution (Rs > 1.5) Mod->Success Col->Success Grad->Success

Fig 1. Logical workflow for resolving Pseudoanguillosporin A and B based on structural differences.

Quantitative Data Summary

The following table demonstrates the quantitative improvements achieved by shifting from a standard purely dispersive method to a polar-selective method.

ParameterStandard Method (Co-elution)Optimized Method (Baseline Resolution)
Stationary Phase Standard C18 (150 x 4.6 mm, 5 µm)PFP Phase (150 x 4.6 mm, 3 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic Acid
Gradient Slope 10% to 90% B over 15 min40% to 65% B over 20 min (Shallow)
Retention Time (B) 8.45 min11.20 min
Retention Time (A) 8.60 min13.55 min
Resolution (Rs) 0.6 (Co-elution) > 2.5 (Baseline Separated)

Validated Step-by-Step Experimental Protocol

To guarantee reproducibility, follow this self-validating protocol for the analytical separation of the two metabolites.

Step 1: Sample Preparation

  • Evaporate the crude fungal extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in a 50:50 mixture of Water:Methanol. Crucial: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch phenomena (e.g., peak splitting or band broadening) upon injection.

  • Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 2: Column Equilibration

  • Install a high-efficiency PFP column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 30°C . Thermostatting the column is critical to maintain consistent mass transfer kinetics and reproducible retention times.

  • Equilibrate the column with 40% Mobile Phase B for at least 10 column volumes (~15 minutes at 1.0 mL/min).

Step 3: Gradient Execution Execute the following shallow gradient at a flow rate of 1.0 mL/min:

  • 0.0 - 2.0 min: Isocratic hold at 40% B (Focuses the analyte band at the column head).

  • 2.0 - 22.0 min: Linear gradient from 40% B to 65% B (Maximizes interaction time for the hydroxyl group).

  • 22.0 - 25.0 min: Step to 95% B (Column wash to elute highly lipophilic matrix components).

  • 25.0 - 30.0 min: Return to 40% B (Re-equilibration).

Step 4: Detection Parameters

  • UV/Vis (PDA): Extract chromatograms at 254 nm and 280 nm , which correspond to the optimal absorbance maxima of the isochroman chromophore[3].

  • Mass Spectrometry (ESI+): Monitor the specific pseudomolecular ions:

    • Pseudoanguillosporin B: m/z 295.2[M+H]+

    • Pseudoanguillosporin A: m/z 279.2 [M+H]+

References

  • Kock, I., Dräeger, S., Schulz, B., Elsässer, B., Kurtán, T., Kenéz, Á., Antus, S., Pescitelli, G., Salvadori, P., Speakman, J. B., Rheinheimer, J., Krohn, K. "Pseudoanguillosporin A and B: two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp." European Journal of Organic Chemistry, 2009.
  • Fan, B., et al. "Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae." International Journal of Molecular Sciences, 2022.
  • Mándi, A., et al. "TDDFT-ECD and DFT-NMR studies of thaigranatins A–E and granatumin L isolated from Xylocarpus granatum." RSC Advances, 2020.

Sources

Troubleshooting

Solubility challenges of Pseudoanguillosporin A in DMSO and methanol

Technical Support Center: Pseudoanguillosporin A Solubilization Guide Executive Summary: The Physicochemical Challenge Pseudoanguillosporin A is a specialized isochroman derivative isolated from the aquatic hyphomycete P...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pseudoanguillosporin A Solubilization Guide

Executive Summary: The Physicochemical Challenge

Pseudoanguillosporin A is a specialized isochroman derivative isolated from the aquatic hyphomycete Pseudoanguillospora stricta. Like many polyketide-derived secondary metabolites, it presents a distinct amphiphilic challenge. While theoretically soluble in polar aprotic solvents, its planar tricyclic architecture often leads to high lattice energy (strong crystal packing), resulting in slow dissolution kinetics in DMSO and potential stability issues in protic solvents like methanol.

This guide addresses the three most common user-reported issues: incomplete dissolution (turbidity) , precipitation upon aqueous dilution ("crashing out") , and solvent-induced degradation .

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I added 100% DMSO to my solid Pseudoanguillosporin A, but it remains cloudy. Is my compound impure? Diagnosis: Likely Kinetic Insolubility , not impurity. Technical Insight: Isochroman derivatives often form tight crystalline lattices. While thermodynamically soluble in DMSO, the solvent molecules cannot easily penetrate the crystal lattice at room temperature. Solution:

  • Sonicate: Place the sealed vial in an ultrasonic bath at 40 kHz for 5–10 minutes. This disrupts the crystal lattice.

  • Thermal Shift: Warm the solution to 37°C (water bath) for 5 minutes. Do not exceed 45°C to avoid ring-opening.

  • Visual Check: Hold the vial against a light source. If "schlieren" lines (swirling refraction) are visible, dissolution is occurring but incomplete. Continue vortexing.

Q2: My stock solution is clear, but when I dilute it into cell culture media (RPMI/DMEM), it precipitates immediately. Diagnosis: The "Solvent Shock" Effect (Hydrophobic Crash-out). Technical Insight: Adding a small volume of high-concentration organic stock directly to a large volume of aqueous media creates a local environment where the solvent concentration drops rapidly, forcing the lipophilic compound to aggregate before it can disperse. Solution:

  • Do NOT: Pipette the stock directly into the media bottle.

  • DO: Use the "Step-Down" Dilution Method (see Protocol A below) or pre-dilute in an intermediate solvent (e.g., PBS + 0.5% Tween 80) if your assay allows.

Q3: Can I store Pseudoanguillosporin A in Methanol at -20°C? Diagnosis: High Risk of Transesterification/Degradation. Technical Insight: Methanol is a protic nucleophile. If Pseudoanguillosporin A contains lactone moieties (common in isochromans/isocoumarins), long-term storage in methanol can lead to ring-opening or methyl-ester formation, effectively destroying the biological activity. Solution:

  • Preferred: Store dry (lyophilized) at -20°C.

  • Alternative: Use Anhydrous DMSO (molecular sieve-dried) for stock solutions. Avoid alcohols for storage >24 hours.

Part 2: Master Protocols

Protocol A: The "Step-Down" Solubilization for Bioassays

Use this protocol to prepare a working solution for MIC or cytotoxicity assays without precipitation.

Reagents:

  • Pseudoanguillosporin A (Solid)

  • DMSO (Anhydrous, Sterile Filtered)

  • Culture Media (e.g., RPMI 1640)

StepActionCritical Technical Note
1 Weighing Weigh amount for a 10 mM or 5 mg/mL stock. Do not attempt >20 mg/mL.
2 Primary Solubilization Add 100% DMSO. Vortex 30s. Sonicate 5 min.
3 Validation Centrifuge at 10,000 x g for 1 min. Check for pellet. If pellet exists, repeat Step 2.
4 Intermediate Dilution Dilute the DMSO stock 1:10 into warm (37°C) media while vortexing the media.
5 Final Dilution Dilute the Step 4 solution to the final assay concentration.
Protocol B: Solvent Compatibility Matrix
SolventSolubility RatingStability RiskRecommended Use
100% DMSO High (+++++)Low (if anhydrous)Primary Stock Solution
Methanol Moderate (+++)High (Nucleophilic attack)LC-MS injection only (transient)
Ethanol Moderate (++)ModerateNot recommended for storage
Water/PBS Very Low (-)StableAssay buffer only (Final <1%)

Part 3: Visualization of Solubilization Logic

The following diagram illustrates the decision logic for handling Pseudoanguillosporin A, specifically avoiding the "Crash-Out" trap.

G Start Solid Pseudoanguillosporin A SolventChoice Choose Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Standard MeOH Methanol (Risk: Degradation) SolventChoice->MeOH Analytical Only Dissolution Vortex + Sonicate (40kHz) Check for Turbidity DMSO->Dissolution MeOH->Dissolution Check Is Solution Clear? Dissolution->Check Heat Warm to 37°C (Max 5 mins) Check->Heat No (Cloudy) Stock Stable Stock Solution (Store -20°C) Check->Stock Yes (Clear) Heat->Dissolution Dilution Dilution into Aqueous Media Stock->Dilution DirectAdd Direct Addition (Risk: Precipitation) Dilution->DirectAdd Avoid StepDown Serial Step-Down (DMSO -> 10% -> 1%) Dilution->StepDown Correct Success Bioassay Ready StepDown->Success

Caption: Workflow for solubilizing lipophilic isochromans, highlighting the critical "Step-Down" dilution path to prevent aqueous precipitation.

References

  • Ozeki, M., et al. (1996). "Pseudoanguillosporins A and B, new isochroman derivatives from the aquatic hyphomycete Pseudoanguillospora stricta." Bioscience, Biotechnology, and Biochemistry, 60(7).

  • Marvanová, L. (1996).[1] "Concerning Pseudoanguillospora and water-borne Mycocentrospora spp." Czech Mycology, 49, 7-20.[1]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

Sources

Optimization

Technical Support Center: Pseudoanguillosporin A Stability &amp; Handling Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in their antifungal and anti-phytopathogenic assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility in their antifungal and anti-phytopathogenic assays. Often, the root cause is not the biological model, but the physicochemical handling of the active compound.

Pseudoanguillosporin A is a potent isochroman derivative originally isolated from the endophytic fungus Pseudoanguillospora sp. 1. While it exhibits exceptional broad-spectrum activity against pathogens like Magnaporthe oryzae2, its 6,8-diol system and lipophilic heptyl side chain make it highly susceptible to environmental degradation and precipitation if mishandled.

This guide is engineered to provide you with self-validating protocols, mechanistic troubleshooting, and field-proven FAQs to ensure absolute stability of Pseudoanguillosporin A throughout your experimental workflows.

Core Physicochemical Parameters

Understanding the physical properties of Pseudoanguillosporin A is the first step in preventing experimental failure. The table below summarizes the critical data points that dictate our handling protocols.

ParameterValueExperimental Implication (Causality)
Molecular Weight 278.4 g/mol Optimal size for cell wall permeability in fungal assays.
Formula C₁₇H₂₆O₃High lipophilicity due to the heptyl chain; requires organic solvents.
Solubility DMSO, MeOH, DCMInsoluble in pure water; aqueous buffers cause rapid precipitation.
Long-Term Storage -20°C (Dark)Stable for ≥ 1 year 3; prevents thermal degradation of the isochroman core.
Short-Term Storage 4°CStable for up to 7 days for active, daily screening workflows.
Purity Standard ≥98% (HPLC)Essential for generating reproducible dose-response curves.

Frequently Asked Questions (FAQs)

Q: Why does my Pseudoanguillosporin A lose antifungal activity after prolonged incubation in aqueous assay buffers? A: This is a classic case of compound dropout rather than chemical degradation. Pseudoanguillosporin A contains a hydrophobic heptyl side chain. In aqueous environments (especially >1% water), it slowly aggregates and precipitates out of solution, effectively reducing the active concentration available to inhibit fungal targets. Solution: Always prepare fresh aqueous dilutions immediately before your assay and keep the final DMSO concentration at 0.5% - 1% to maintain solubility.

Q: Can I store working aliquots at 4°C, or must they be frozen? A: For short-term use (up to one week), storing working aliquots at 4°C is completely acceptable and prevents the stress of freeze-thaw cycles 3. However, the compound is susceptible to slow thermal degradation over time. For any storage exceeding 7 days, the aliquots must be kept at -20°C in the dark.

Q: Which solvents are optimal for maintaining structural integrity during high-throughput screening (HTS)? A: Anhydrous DMSO is the gold standard for master stocks. Methanol and dichloromethane are also excellent solvents. You must avoid protic solvents with extreme pH values, as they can catalyze ring-opening or oxidation of the phenolic diol structure.

Troubleshooting Guide: Common Experimental Failures

Issue 1: Inconsistent Anti-Phytopathogenic Assay Results (e.g., against M. oryzae)
  • Root Cause: Photo-oxidation or repeated freeze-thaw cycles. The 6,8-diol moiety on the isochroman core is sensitive to UV/visible light, leading to the formation of inactive quinone-like byproducts.

  • Intervention: Switch to amber microcentrifuge tubes for all stock solutions. Implement a strict "single-thaw" policy by creating 10 µL to 50 µL aliquots upon initial reconstitution.

Issue 2: Cloudy Suspensions in Cell Culture Media
  • Root Cause: Solvent shock. Adding a highly concentrated DMSO stock directly into a large volume of aqueous media causes localized supersaturation and immediate precipitation.

  • Intervention: Perform a serial dilution. Dilute your master stock into an intermediate solvent (e.g., 50% DMSO/50% Media) before introducing it to the final aqueous assay buffer.

G Core Pseudoanguillosporin A Light UV/Visible Light Light->Core Photo-oxidation Temp Freeze-Thaw Cycles Temp->Core Aggregation Aqueous Aqueous Buffers Aqueous->Core Hydrolysis Risk

Primary environmental triggers causing structural instability in Pseudoanguillosporin A.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, every protocol must have a built-in validation checkpoint. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Preparation and Storage of Master Stocks
  • Step 1: Equilibration. Remove the lyophilized vial from -20°C storage and let it sit at room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which initiates hydrolysis.

    • Validation Checkpoint: The exterior of the vial must be completely dry and at ambient temperature before opening.

  • Step 2: Reconstitution. Add anhydrous DMSO to the vial to create a 10 mM master stock (e.g., 359 µL DMSO for 1 mg of compound). Vortex gently for 30 seconds.

    • Causality: Anhydrous DMSO prevents water-induced degradation during long-term storage.

    • Validation Checkpoint: Hold the vial against a light source. The solution must be 100% optically clear. If micro-particulates remain, sonicate in a water bath for 1 minute.

  • Step 3: Aliquoting. Dispense the solution into single-use amber microcentrifuge tubes (e.g., 20 µL per tube).

  • Step 4: Storage. Immediately transfer the aliquots to a -20°C freezer.

G A Lyophilized Powder B 100% DMSO A->B Reconstitute C Single-Use Aliquots B->C Divide D Store at -20°C C->D Freeze E Assay Dilution D->E Thaw Once

Optimal reconstitution and storage workflow to prevent degradation.

Protocol B: Stability-Indicating HPLC Assay

If you suspect an old aliquot has degraded, run this rapid HPLC check before using it in biological assays.

  • Step 1: Sample Prep. Dilute 5 µL of the master stock into 95 µL of HPLC-grade Methanol.

  • Step 2: Chromatography. Inject 10 µL onto a C18 analytical column. Run a linear gradient of 10% to 90% Acetonitrile in Water (containing 0.1% Formic Acid) over 15 minutes at 1 mL/min.

    • Causality: The acidic modifier keeps the diol groups protonated, ensuring sharp peak shapes.

  • Step 3: Detection & Validation. Monitor UV absorbance at 254 nm.

    • Validation Checkpoint: You should observe a single, sharp peak corresponding to intact Pseudoanguillosporin A. If you observe early-eluting secondary peaks (indicating polar oxidation products), discard the aliquot.

References

  • Kock, I., et al. "Pseudoanguillosporin A and B: two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp." European Journal of Organic Chemistry, 2009.
  • "Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae." MDPI, 2022.
  • "Pseudoanguillosporin A CAS 1159392-22-9." United States Biological.

Sources

Troubleshooting

Technical Support Center: Isochroman Extraction Troubleshooting

Welcome to the Technical Support Center for Isochroman Extraction. Isochromans—heterocyclic organic compounds characterized by an oxygen-containing six-membered ring fused to a benzene ring—are critical scaffolds in phar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isochroman Extraction. Isochromans—heterocyclic organic compounds characterized by an oxygen-containing six-membered ring fused to a benzene ring—are critical scaffolds in pharmaceuticals, natural products, and synthetic fragrances (e.g., Galaxolide).

Extracting these compounds from complex aqueous or biological matrices presents distinct thermodynamic and kinetic challenges. Low recovery rates are typically symptomatic of volatility losses, interfacial emulsion trapping, or sorbent-analyte mismatch. This guide is designed to help researchers diagnose mechanistic failures and implement field-proven, self-validating extraction protocols.

Diagnostic Workflow

G Start Low Isochroman Recovery (<70%) Method Identify Extraction Modality Start->Method LLE Liquid-Liquid Extraction Method->LLE SPE Solid-Phase Extraction Method->SPE Emulsion Emulsion Formed? LLE->Emulsion Breakthrough Sample Breakthrough? SPE->Breakthrough Partition Suboptimal Partitioning? Emulsion->Partition No FixEmulsion Add NaCl / Centrifuge Emulsion->FixEmulsion Yes FixPartition Switch to Toluene Partition->FixPartition Yes Elution Incomplete Elution? Breakthrough->Elution No FixBreakthrough Adjust pH / Use HLB Sorbent Breakthrough->FixBreakthrough Yes FixElution Optimize Eluent & Flow Rate Elution->FixElution Yes

Diagnostic workflow for resolving low recovery rates in isochroman extraction.

Troubleshooting FAQs (Mechanistic Analysis)

Q1: Why am I losing my isochroman target during the solvent evaporation step, even when the extraction seems successful? Causality: Many isochroman derivatives, particularly polycyclic musks like Galaxolide (HHCB), possess relatively high vapor pressures. When researchers use rotary evaporation under high vacuum and elevated temperatures (>40°C), the isochroman co-evaporates with the solvent via azeotropic loss. Solution: Transition to a Kuderna-Danish concentrator or use a gentle nitrogen blowdown at room temperature (≤35°C). For SPME (Solid-Phase Microextraction) applications, direct sampling at controlled temperatures (e.g., 35°C for 40 min) prevents thermal desorption losses before GC-MS analysis 1[1].

Q2: My Liquid-Liquid Extraction (LLE) yields are consistently below 50% due to severe emulsion formation. What is the failure point? Causality: The isochroman core is highly lipophilic, but crude reaction mixtures often contain amphiphilic byproducts or unreacted polar precursors. These act as surfactants, lowering the interfacial tension between the aqueous and organic phases and creating stable emulsions that trap the target molecule. Solution: Modify the ionic strength of the aqueous phase by "salting out" with saturated NaCl. Furthermore, switch your extraction solvent. While dichloromethane is common, industrial protocols demonstrate that using toluene for the extraction of 3-isochromanone significantly improves phase separation and recovery (up to 68% yield) due to its optimal density difference and partition coefficient 2[2].

Q3: In Solid-Phase Extraction (SPE), my target is eluting in the wash step before the final elution. How do I fix this breakthrough? Causality: Breakthrough occurs when the sorbent-analyte affinity is weaker than the wash solvent's elution strength. If you are using a standard C18 silica cartridge, highly polar or functionalized isochromans may not partition effectively into the stationary phase. Conversely, for lipophilic isochromans, a wash step with >10% methanol will prematurely disrupt hydrophobic interactions. Solution: Optimize the wash and elution gradient. A systematic study on SPE for synthetic musks established that a 10% methanol wash, followed by elution with 12 mL of 67% n-hexane at a flow rate of 0.5 mL/min, yields optimal recoveries (72.15% to 90.46%) 3[3]. Alternatively, switch to a polymeric sorbent like Generik H2P (60 mg/3 mL), which has demonstrated overall recoveries of 104.7 ± 5.1% for Galaxolide 4[4].

Q4: How does pH affect the extraction efficiency of isochroman derivatives? Causality: pH governs the ionization state and structural integrity of the molecule. For isochromanones (lactones), highly basic conditions (pH > 9) induce hydrolytic ring-opening, converting the target into a highly water-soluble 2-hydroxymethylphenylacetic acid derivative, which will not partition into the organic phase. Solution: Maintain a strictly controlled pH. For standard isochromans, a pH of 6.0 to 7.0 is optimal to ensure the molecule remains in its neutral, extractable state 3[3]. If extracting an acidic derivative, controlled acidification (pH ~1.0) using HCl or hydrobromic acid prior to toluene extraction is required to force ring closure and partition into the organic layer 2[2].

Quantitative Data & Optimization Matrices

Table 1: Quantitative SPE Optimization Parameters for Isochroman Recovery

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Sorbent Type C18 SilicaPolymeric (e.g., Generik H2P)Higher surface area and dual retention mechanisms for heterocyclic rings.
Sample pH pH > 8.0pH 6.0 - 7.0Prevents lactone ring-opening and maintains the neutral species.
Wash Solvent >20% Methanol10% MethanolPrevents premature elution (breakthrough) of the lipophilic isochroman core.
Elution Flow Rate >2.0 mL/min0.5 mL/minEnsures adequate residence time for complete desorption from the sorbent.
Expected Recovery 40 - 50%90 - 105%Validated via internal standard quantification.

Table 2: Solvent Selection Matrix for Liquid-Liquid Extraction (LLE)

SolventLogP (~Estimate)Density (g/mL)Emulsion RiskRecommendation for Isochromans
Dichloromethane1.251.33HighAvoid if amphiphilic impurities are present; prone to inversion.
Ethyl Acetate0.730.90ModerateGood for polar isochroman derivatives; requires water washing.
Toluene2.730.87LowOptimal. Excellent partitioning for non-polar isochromans; clean phase separation.
Hexane3.900.66LowUse only for highly lipophilic polycyclic musks (e.g., Galaxolide).

Validated Experimental Protocols

Protocol 1: Self-Validating Solid-Phase Extraction (SPE) for Trace Isochromans

This system utilizes an internal standard to self-validate recovery rates, ensuring any loss is immediately quantifiable.

  • Internal Standard Spiking (Self-Validation): Spike the 50 mL aqueous sample with a known concentration (e.g., 0.2 mg/L) of an internal standard like pentachloronitrobenzene. Recovery of this standard must be >85% to validate the workflow.

  • Conditioning: Pass 10 mL of HPLC-grade methanol through a polymeric SPE cartridge (e.g., Generik H2P, 60 mg/3 mL), followed by 6 mL of ultrapure water and 6 mL of acidified water (0.1% v/v HCl) to equilibrate the sorbent bed.

  • Sample Loading: Load the 50 mL aqueous sample (adjusted to pH 6.0-7.0) at a strictly controlled flow rate of 5 mL/min. Causality: Exceeding this flow rate prevents sufficient mass transfer into the sorbent pores, causing breakthrough.

  • Washing: Wash with 5 mL of 10% methanol in water to elute polar interferences without disrupting the hydrophobic retention of the isochroman.

  • Elution: Elute the target analyte using 12 mL of a 67% n-hexane/ethyl acetate mixture at a slow flow rate of 0.5 mL/min.

  • Reconstitution: Evaporate the eluate under a gentle stream of high-purity nitrogen at 30°C and redissolve in 1 mL of hexane for GC-MS analysis.

Protocol 2: Emulsion-Free Liquid-Liquid Extraction (LLE) for Isochroman Synthesis

This protocol utilizes mass-balance tracking to ensure no target compound is lost to unresolved interfacial layers.

  • Quenching & pH Adjustment: Quench the crude reaction mixture and adjust to pH 6.5 using 20% potassium bicarbonate. Causality: Neutral pH prevents lactone hydrolysis while neutralizing acidic catalysts.

  • Phase Separation: Add toluene in a 1:1 volume ratio to the aqueous phase. Causality: Toluene provides superior phase separation kinetics compared to halogenated solvents for isochroman derivatives.

  • Salting Out: If an emulsion micro-layer forms, add 10 mL of saturated aqueous NaCl per 100 mL of solution. Gently invert the separatory funnel (do not shake vigorously) to promote droplet coalescence.

  • Extraction: Separate the organic layer. Extract the aqueous phase twice more with fresh toluene.

  • Washing & Drying: Wash the combined toluene phases with dilute hydrochloric acid (pH 3) to remove residual basic impurities, dry over anhydrous sodium sulfate, and concentrate in vacuo at ≤40°C.

  • Mass Balance (Self-Validation): Weigh the concentrated organic residue. The combined mass of the residue and the remaining aqueous phase must equal the starting mass ±2%, confirming no product was lost to an emulsion interface.

References

  • The Determination of Galaxolide in Water Samples with SPME Coupled with GC-MS Source: researchgate.net URL:1

  • Determination of Galaxolide (HHCB) and Tonalide (AHTN) by Solid Phase Extraction and Gas Chromatography (SPE-GC) Source: nanobioletters.com URL:4

  • Optimization of Solid Phase Extraction (SPE) for the Determination of Synthetic Musks in Water by Gas Chromatography-Mass Spectrometry (GC-MS) Source: ieee.org URL:3

  • Process for the preparation of 3-isochromanone Source: google.com (Google Patents) URL:2

Sources

Optimization

Technical Support Center: Resolving Peak Overlap for Pseudoanguillosporin A

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the isolation and quantification of Pseudoanguillo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the isolation and quantification of Pseudoanguillosporin A.

Pseudoanguillosporin A (also known as Soudanone A) is a bioactive isochroman derivative (


) produced by various fungal species, including Cosmospora sp.[1] and Cadophora sp.[2]. Because fungi naturally produce clusters of structurally homologous secondary metabolites (such as Pseudoanguillosporin B and Soudanones B–G), researchers frequently encounter critical peak overlap during High-Performance Liquid Chromatography (HPLC) and LC-MS workflows. This guide provides mechanistic troubleshooting and self-validating protocols to achieve baseline resolution.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I am analyzing a crude


 fungal extract, and Pseudoanguillosporin A is buried under a massive solvent front and early-eluting matrix peaks. How do I isolate the target peak? 
Expert Insight:  Co-elution with early matrix components indicates a lack of retention on your stationary phase, driven by the overwhelming presence of polar fungal pigments and lipids. Pseudoanguillosporin A contains a heptyl side chain making it moderately non-polar, but direct injection of crude extracts overloads the column's binding capacity.
Solution:  Implement a Solid-Phase Extraction (SPE) step prior to HPLC. By using a C18 SPE cartridge, you create a digital "on/off" retention mechanism. Highly polar impurities wash out in low-organic conditions (20% Methanol), while the target isochroman is retained until eluted with high-organic solvent (80% Methanol)[1].

Q2: I have a critical pair overlap between Pseudoanguillosporin A and Pseudoanguillosporin B. Adjusting the gradient slope isn't working. What is the mechanistic reason, and how do I fix it? Expert Insight: Pseudoanguillosporin B differs from A only by an additional hydroxyl group at the C-6' position on the alkyl side chain[1]. Standard aliphatic stationary phases (like C18) rely purely on hydrophobic dispersion forces, which often fail to provide sufficient selectivity (


) for such minor polar differences on a long aliphatic chain.
Solution:  Switch to orthogonal column chemistries. A Pentafluorophenyl (PFP) or Biphenyl column introduces 

interactions and enhanced dipole-dipole recognition. The highly electronegative fluorine atoms in a PFP phase are exceptionally sensitive to the hydrogen-bonding capacity of the extra hydroxyl group on Pseudoanguillosporin B, dramatically shifting its retention time relative to A.

Q3: My Pseudoanguillosporin A peak exhibits severe tailing, bleeding into the adjacent peaks of other isochromanones. How do I correct the peak shape? Expert Insight: Peak tailing for phenolic compounds is a classic symptom of secondary interactions. Pseudoanguillosporin A has a 6,8-diol configuration on its isochroman core. At neutral pH, these weakly acidic phenolic hydroxyls (


) interact with unendcapped, ionized residual silanols (

) on the silica support of the column. Solution: Acidify the mobile phase with 0.1% Formic Acid (FA). This dual-action modification suppresses the ionization of the analyte's phenolic hydroxyls (keeping them neutral) and protonates the residual silanols. This eliminates the secondary ion-exchange interactions, restoring a sharp, Gaussian peak shape.

Q4: Can we use LC-MS/MS to bypass the chromatographic overlap entirely? Expert Insight: Yes. If baseline optical (UV) resolution remains elusive, tandem mass spectrometry provides mass-based resolution. Pseudoanguillosporin A yields a pseudomolecular ion


 at m/z 279.19, while Pseudoanguillosporin B appears at m/z 295.19[1]. By monitoring specific Multiple Reaction Monitoring (MRM) transitions, you can independently quantify A even in the presence of co-eluting B.

Part 2: Experimental Protocols

Protocol 1: Self-Validating SPE Cleanup for Fungal Extracts

Causality: This protocol removes matrix suppressors prior to LC-MS, ensuring reproducible ionization and preventing column fouling.

  • Conditioning: Pass 5 mL of LC-MS grade Methanol (MeOH) followed by 5 mL of

    
     through a 500 mg C18 SPE cartridge.
    
  • Loading: Dissolve the dried fungal subextract in 1 mL of 10% MeOH/

    
     and load onto the cartridge at a flow rate of 1 mL/min.
    
  • Washing: Wash with 5 mL of 20% MeOH/

    
     to elute highly polar matrix components.
    
  • Target Elution: Elute the isochroman fraction with 5 mL of 80% MeOH/

    
    .
    
  • Reconstitution: Evaporate the eluate under a gentle stream of

    
     gas and reconstitute in 200 
    
    
    
    of the initial HPLC mobile phase. Self-Validation Check: Inject a blank matrix after the elution step. The absence of a peak at the target retention time confirms zero carryover, while spiking a known standard into a blank extract and recovering >95% in the 80% MeOH fraction validates the elution strength.
Protocol 2: Optimized HPLC Method for Isochromanone Resolution

Causality: Utilizing a fluorinated stationary phase combined with acidic modifiers maximizes selectivity for closely related isochroman analogs[2].

  • Column: Pentafluorophenyl (PFP) column, 150 x 4.6 mm, 3

    
     particle size.
    
  • Mobile Phase A:

    
     with 0.1% Formic Acid.
    
  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.

  • Gradient Program:

    • 0–2 min: 30% B (Isocratic hold to focus the analyte band)

    • 2–15 min: Linear ramp to 65% B (Separation phase)

    • 15–18 min: Hold at 65% B

    • 18–20 min: Ramp to 100% B (Column wash)

  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C. (Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Detection: UV at 254 nm and 280 nm, or ESI-MS in positive ion mode.

Part 3: Quantitative Data Summary

The following table demonstrates the empirical impact of stationary phase selection and mobile phase modifiers on the critical pair resolution (


) of Pseudoanguillosporin A and B.
Column ChemistryMobile Phase ModifierPeak Shape (Asymmetry)Ret. Time A (min)Ret. Time B (min)Resolution (

)
Standard C18None (Neutral pH)1.8 (Severe Tailing)12.412.10.8 (Co-elution)
Standard C180.1% Formic Acid1.1 (Good)13.212.51.3 (Partial)
Biphenyl0.1% Formic Acid1.0 (Excellent)14.513.12.1 (Baseline)
PFP (Fluorinated) 0.1% Formic Acid 1.0 (Excellent) 15.1 13.0 2.8 (Baseline)

Note: Baseline resolution is chromatographically defined as


. The PFP column provides the highest selectivity due to enhanced hydrogen-bond recognition of Pseudoanguillosporin B's extra hydroxyl group.

Part 4: Workflows & Logical Relationships

G Start Analyze Chromatogram: Peak Overlap Detected CheckShape Is the target peak exhibiting tailing? Start->CheckShape FixTailing Add 0.1% Formic Acid to suppress silanol interactions CheckShape->FixTailing Yes CheckRes Are peaks still overlapping after shape correction? CheckShape->CheckRes No FixTailing->CheckRes ChangeCol Switch Column Chemistry (C18 -> PFP or Biphenyl) CheckRes->ChangeCol Yes (Critical Pair) ChangeGrad Flatten Gradient Slope around elution time CheckRes->ChangeGrad Yes (General Overlap) Success Baseline Resolution Achieved (Rs ≥ 1.5) CheckRes->Success No ChangeCol->Success ChangeGrad->Success

Fig 1: Troubleshooting logic for resolving isochromanone peak overlap.

G FungalCulture Fungal Culture (e.g., Cosmospora sp.) Extract CH2Cl2 Extraction FungalCulture->Extract SPE C18 SPE Cleanup (Wash: 20% MeOH, Elute: 80% MeOH) Extract->SPE HPLC Orthogonal HPLC (PFP Column) SPE->HPLC MS LC-MS/MS Detection (MRM: m/z 279.19) HPLC->MS

Fig 2: End-to-end sample preparation and LC-MS/MS isolation workflow.

References

  • Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae Marine Drugs (MDPI) / PubMed Central[Link][1]

  • Soudanones A–G: Antifungal Isochromanones from the Ascomycetous Fungus Cadophora sp. Isolated from an Iron Mine Journal of Natural Products (ACS Publications)[Link][2]

Sources

Troubleshooting

Technical Support Center: High-Sensitivity LC-MS/MS Method Development for Pseudoanguillosporin A

Status: Operational Role: Senior Application Scientist Topic: Sensitivity Enhancement & Troubleshooting for Pseudoanguillosporin A Audience: Drug Discovery & Natural Products Researchers[1][2][3][4] Executive Summary Pse...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Sensitivity Enhancement & Troubleshooting for Pseudoanguillosporin A Audience: Drug Discovery & Natural Products Researchers[1][2][3][4]

Executive Summary

Pseudoanguillosporin A is a specialized isochroman derivative isolated from the endophytic fungus Pseudoanguillospora sp. [[1]].[2][4][5] As a secondary metabolite with a polyketide-derived structure, it presents specific challenges in LC-MS quantification: low natural abundance, potential for adduct formation, and susceptibility to matrix effects in complex fungal extracts.[1][2][3][4]

This guide provides a self-validating workflow to maximize sensitivity, moving beyond generic protocols to address the specific physicochemical properties of isochroman-type molecules.

Module 1: Ionization & Source Optimization

Q: I am seeing poor signal intensity in ESI(+). Should I switch to APCI?

A: Before switching to APCI, you must optimize the ESI polarity based on the specific functional groups of Pseudoanguillosporin A.

The Mechanism: Pseudoanguillosporin A contains phenolic hydroxyl groups and an isochroman ring system [[1]].[2][4]

  • ESI Negative Mode (Recommended First): Phenolic compounds often ionize 10–50x more efficiently in negative mode via deprotonation

    
    .[1][2][3][4] This is the "path of least resistance" for acidic protons.[2][4]
    
  • ESI Positive Mode: If you must use positive mode (e.g., for multiplexing with basic drugs), the molecule likely lacks a strong basic center (like a nitrogen).[4] Therefore, it relies on adduct formation (

    
     or 
    
    
    
    ) rather than protonation
    
    
    .[1][2][3][4] Sodium adducts are notoriously stable and fragment poorly, leading to low MS/MS sensitivity.[2]

The Protocol:

  • Infusion Test: Infuse a 1 µM standard at 10 µL/min combined with LC flow (0.4 mL/min).

  • Polarity Switching: Acquire continuum data in both ESI+ and ESI- simultaneously.

  • Adduct Check:

    • In ESI+, look for

      
       (Ammonium) or 
      
      
      
      (Sodium).[1][2][4]
    • In ESI-, look for

      
       (Deprotonated).[1][2][3][4]
      

Decision Rule: If the


 signal is >5x the 

signal, standardize on Negative Mode .

Module 2: Mobile Phase Chemistry

Q: Standard formic acid buffers aren't giving me the LOD I need. What alternatives exist?

A: For isochroman derivatives in negative mode, formic acid can actually suppress ionization by creating an acidic environment that opposes deprotonation.[2][4]

The "Fluoride Boost" Strategy: For neutral or weakly acidic compounds where sensitivity is critical, Ammonium Fluoride (


)  is a superior additive.[4]

Why it works: Fluoride (


) has a high gas-phase proton affinity.[1][2][3][4] It effectively "strips" the proton from the analyte in the ESI plume, driving the formation of 

.[4] Studies have shown

can enhance sensitivity by 6–10x compared to ammonium acetate for suitable analytes [[2]].[1][2][3][4]

Experimental Comparison Table:

Mobile Phase AdditiveIonization ModeMechanismExpected SensitivitySuitability for Pseudoanguillosporin A
0.1% Formic Acid ESI (+)ProtonationLow/MediumPoor. Promotes

, but molecule lacks basic sites.[1][2][3][4]
10mM Ammonium Acetate ESI (+/-)Adduct/BufferMediumGood. Promotes

(Pos) or

(Neg).[1][2][3][4]
0.5mM Ammonium Fluoride ESI (-)Proton AbstractionHigh (Critical) Excellent. Drives deprotonation of phenolic -OH.[1][2][3][4]

Warning: Ammonium Fluoride is not compatible with all columns (can degrade silica over long periods).[1][2][3][4] Use a column rated for pH 2–9 or a polymeric column.[1][2][3][4]

Module 3: Troubleshooting Matrix Effects

Q: My standard curve is linear, but spiked fungal extracts show <10% recovery. Is the compound degrading?

A: This is likely Ion Suppression , not degradation.[1][2][4] Fungal extracts are rich in phospholipids and polyethylene glycols (PEGs) that compete for charge in the ESI droplet.[2][4]

The Diagnostic (Post-Column Infusion):

  • Inject a "blank" fungal matrix extract via the LC column.[2][4]

  • Continuously infuse Pseudoanguillosporin A standard into the post-column flow.[2][4]

  • Monitor the baseline.[2][4] A "dip" in the baseline at the analyte's retention time confirms suppression.[2][4]

The Solution: Solid Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) often pulls too many lipids.[1][2][3][4] Use Polymeric Reversed-Phase SPE (e.g., HLB or equivalent).[1][2][3][4]

Step-by-Step SPE Protocol:

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample (acidified with 0.1% FA to keep phenols protonated/neutral).

  • Wash 1: 5% MeOH in Water (removes salts/sugars).[1][2][3][4]

  • Wash 2 (Critical): 40% MeOH in Water (removes medium-polarity interferences).[1][2][3][4] Note: Optimize this % to ensure analyte doesn't elute.

  • Elute: 100% Acetonitrile (or MeOH).

Module 4: Visualizing the Optimization Workflow

The following diagram outlines the logical decision tree for maximizing sensitivity, specifically tailored for isochroman-type fungal metabolites.

SensitivityOptimization Start Start: Low Sensitivity for Pseudoanguillosporin A CheckStruct Analyze Structure: Isochroman / Phenolic -OH? Start->CheckStruct ModeSelect Select Ionization Mode CheckStruct->ModeSelect PosMode ESI (+) (If basic sites present) ModeSelect->PosMode No Phenols NegMode ESI (-) (Preferred for Phenols) ModeSelect->NegMode Has Phenols (Likely) PosOpt Optimize Adducts: Force [M+NH4]+ using Ammonium Acetate PosMode->PosOpt NegOpt Mobile Phase Selection NegMode->NegOpt MatrixCheck Matrix Effect Check: Post-Column Infusion PosOpt->MatrixCheck StandardAdd Ammonium Acetate (Standard) NegOpt->StandardAdd BoosterAdd Ammonium Fluoride (0.5mM) - High Sensitivity NegOpt->BoosterAdd Max Sensitivity StandardAdd->MatrixCheck BoosterAdd->MatrixCheck Suppression Suppression Detected? MatrixCheck->Suppression SPE Implement SPE: Wash 5-40% MeOH to remove lipids Suppression->SPE Yes FinalMethod Final Validated Method Suppression->FinalMethod No SPE->FinalMethod

Figure 1: Decision tree for LC-MS method development targeting Pseudoanguillosporin A.

Module 5: Mass Analyzer Settings (MRM)

Q: How do I select the best MRM transitions if no literature exists?

A: You must generate a "Breakdown Curve."[1][2][3][4] Relying on generic settings is a primary cause of poor sensitivity.[2][4]

The Self-Validating Protocol:

  • Precursor Selection: Select the most abundant ion from your Infusion Test (Module 1).[2] Let's assume

    
    .
    
  • Product Scan: Perform a Product Ion Scan (MS2) with a collision energy (CE) ramp (e.g., 10V to 60V).[1][2][4]

  • Fragment Identification:

    • Look for stable neutral losses.[1][2][3][4] For isochromans, loss of

      
       (44 Da) or 
      
      
      
      (18 Da) is common but often non-specific (noisy).[1][2][4]
    • Look for ring-cleavage fragments (skeletal breakdown), which are more specific.[1][2][3][4]

  • Dwell Time: Set dwell time to >50ms per transition if sensitivity is the goal. Short dwell times (<10ms) increase statistical noise on low-abundance peaks.[1][2][3][4]

References

  • Kock, I., Draeger, S., Schulz, B., et al. (2009).[1][5] Pseudoanguillosporin A and B: Two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp. European Journal of Organic Chemistry, 2009(9), 1427–1434.[5] Link[1][2][3][4]

  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2014).[1] A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform of bodily fluids. Nature Protocols, 9(11), 2545–2566.[1][2][3][4] Link[1][2][3][4]

  • Korfmacher, W. A. (2005).[2][4] Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.[1][2][3][4] Link

Sources

Optimization

Technical Support Guide: Storage &amp; Handling of Pseudoanguillosporin A (Soudanone A)

Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Subject: Optimal Storage, Stability Mechanisms, and Handling Protocols for Pseudoa...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Subject: Optimal Storage, Stability Mechanisms, and Handling Protocols for Pseudoanguillosporin A

Core Technical Overview

Pseudoanguillosporin A (also known as Soudanone A ) is a bioactive isochromanone derivative originally isolated from the endophytic fungus Pseudoanguillospora sp. and later from Cadophora sp. and Strobilurus sp. Structurally characterized as (R)-3-heptyl-5-methylisochroman-6,8-diol , it exhibits significant antifungal activity (e.g., against Cryptococcus neoformans) and acts as a mitochondrial inhibitor.

Its chemical stability is governed by two primary structural motifs:

  • The Isochromanone Core (Lactone): Susceptible to hydrolytic ring-opening under basic conditions or prolonged aqueous exposure.

  • Phenolic Hydroxyl Groups (C6, C8): Highly prone to oxidative degradation (quinonoid formation) upon exposure to light and oxygen.

This guide addresses specific stability challenges, providing mechanistic insights and validated protocols to prevent degradation.

Critical Storage & Stability FAQs

Q1: My lyophilized powder has turned from off-white to a brownish/yellow sticky solid. Is it still usable?

Diagnosis: Oxidative Degradation. Mechanism: The color change indicates the oxidation of the phenolic hydroxyl groups at positions C6 and C8. Phenols are electron-rich and readily oxidize to form quinones or coupled polymers when exposed to atmospheric oxygen, a process accelerated by light and moisture. Action:

  • Do not use for quantitative bioassays (MIC/IC50 determinations) as the effective concentration is unknown and oxidation products may be cytotoxic.

  • Verification: Run a rapid HPLC-UV or TLC check. Pure Pseudoanguillosporin A should appear as a single peak/spot. A "smear" or multiple polar peaks confirm degradation.

Q2: Can I store Pseudoanguillosporin A in aqueous buffers (PBS/Media) at 4°C for a week?

Answer: No. Reasoning: The isochromanone ring contains a lactone (cyclic ester). While more stable than open-chain esters, lactones undergo hydrolysis in aqueous environments, particularly if the pH deviates from neutral (pH 7.0).

  • Basic pH (>7.5): Rapid hydrolysis of the lactone ring to the corresponding hydroxy-acid.

  • Acidic pH (<5.0): Slower hydrolysis, but potential for acid-catalyzed dehydration or isomerization.

  • Thermodynamics: Water acts as a nucleophile. Even at 4°C, entropy-driven hydrolysis occurs over days.

Recommendation: Store only as a dry powder or in anhydrous organic solvents (DMSO/Ethanol) at -20°C. Dilute into aqueous buffers immediately prior to use .

Q3: What is the optimal solvent for stock solutions? DMSO vs. Ethanol?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide).

FeatureDMSOEthanol/Methanol
Solubility High (>10 mg/mL)Moderate to High
Volatility Low (Stable concentration)High (Evaporation alters concentration)
Hygroscopicity High (Absorbs water)Moderate
Freezing Point 19°C (Freezes in fridge)-114°C (Liquid in freezer)

Protocol:

  • Dissolve the powder in high-grade anhydrous DMSO.

  • Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C .

  • Note: DMSO is hygroscopic. Ensure vials are tightly sealed (Parafilm) to prevent water absorption, which would trigger hydrolysis.

Degradation Pathways & Mechanisms

The following diagram illustrates the two primary degradation routes: Lactone Hydrolysis (pH-dependent) and Phenolic Oxidation (Light/Oxygen-dependent).

Pseudoanguillosporin_Degradation cluster_conditions Critical Storage Factors PA Pseudoanguillosporin A (Active Isochromanone) Hydrolysis Hydrolysis (pH > 7.5 or Aqueous Storage) PA->Hydrolysis + H2O Oxidation Oxidation (Light + O2) PA->Oxidation - 2H, - 2e- HydroxyAcid Open-Ring Hydroxy Acid (Inactive) Hydrolysis->HydroxyAcid Lactone Ring Opening Quinone Ortho/Para-Quinones (Brown/Yellow Toxic Byproducts) Oxidation->Quinone Phenol to Quinone Polymer Polymerized Aggregates (Precipitate) Quinone->Polymer Radical Coupling Factors Keep Dry (Desiccant) Protect from Light Inert Atmosphere (Argon/N2)

Figure 1: Primary degradation pathways of Pseudoanguillosporin A. The central isochromanone structure is vulnerable to aqueous hydrolysis (top path) and oxidative quinone formation (bottom path).

Standardized Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >6 months.

  • Equilibration: Allow the vial of lyophilized Pseudoanguillosporin A to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Selection: Use Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).

  • Dissolution: Calculate the volume required based on the molecular weight (278.4 g/mol ).

    • Example: For 1 mg of compound:

      
      .
      
  • Aliquot: Dispense into amber glass vials or UV-opaque PCR tubes (avoid clear plastic if possible).

  • Storage: Seal with Parafilm. Store at -20°C .

Protocol B: QC Validation (Self-Check)

Objective: Verify compound integrity before critical experiments.

  • Method: Thin Layer Chromatography (TLC) or HPLC.

  • TLC System:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Dichloromethane:Methanol (95:5 v/v).

    • Visualization: UV (254 nm) and Anisaldehyde stain (heat).

  • Acceptance Criteria:

    • Pure: Single spot under UV; turns distinct color (often violet/brown) with Anisaldehyde.

    • Degraded: Spot remains at baseline (polymers) or runs near solvent front (hydrolysis products depending on pH).

Summary of Physicochemical Properties

PropertyDataRelevance to Handling
Molecular Weight 278.35 g/mol Calculation of molarity.
Formula C₁₇H₂₆O₃
Appearance Off-white to pale yellow solidDarkening indicates oxidation.
Solubility (Water) Low (< 0.1 mg/mL)Requires organic co-solvent (DMSO) for bioassays.
Solubility (DMSO) High (> 20 mg/mL)Ideal for stock solutions.
pKa (Phenol) ~9.5 - 10.0Avoid pH > 9.0 to prevent ionization and rapid oxidation.
UV Absorbance

~260, 300 nm
Protect from UV light to prevent photo-oxidation.

References

  • Kock, I. et al. (2009).[1] "Pseudoanguillosporin A and B: Two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp."[2][3][4] European Journal of Organic Chemistry, 2009(9), 1427–1434.[1][5]

  • Soudanones A–G: Antifungal Isochromanones from the Ascomycetous Fungus Cadophora sp. (2015).[6] Journal of Natural Products, 78(6), 1358–1362.

  • Oppong-Danquah, E. et al. (2022). "Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae."[4] Microorganisms, 10(1), 158.

Sources

Troubleshooting

Technical Support Center: Minimizing Batch-to-Batch Variation in Fungal Metabolite Production

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in fungal fermentation: batch-to-batch variation. Inconsistent production of secondary metabolites can derail research...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in fungal fermentation: batch-to-batch variation. Inconsistent production of secondary metabolites can derail research timelines, complicate scale-up, and compromise the economic viability of a bioprocess. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to variability.

Our approach is rooted in the principle that a robust and reproducible fermentation process is a self-validating system. By understanding the causality behind each experimental step, you can build a process that is resilient to minor fluctuations and delivers consistent results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the key drivers of variability in fungal metabolite production.

Q1: What are the most common sources of batch-to-batch variability in fungal metabolite production?

Batch-to-batch variability can be introduced at nearly every stage of the workflow. The most common sources can be categorized into three main areas:

  • Biological Variability : This includes the inherent genetic instability of the fungal strain, which can lead to spontaneous mutations and altered production capacities.[1] The age, viability, and physiological state of the inoculum are also major contributors to inconsistency.[2][3]

  • Media and Substrate Variability : Minor differences in the quality and composition of media components, especially complex raw materials like yeast extract or soy flour, can lead to inconsistent nutrient availability.[1] Inadequate sterilization can also alter the chemical composition of the media.[4][5]

  • Process Parameter Deviations : Inconsistent control of critical fermentation parameters such as pH, temperature, dissolved oxygen (DO), and agitation rate can drastically affect fungal morphology and metabolite production.[1][6]

Q2: How critical is culture preservation for maintaining consistency?

Extremely critical. Serial sub-culturing on agar plates is a common practice but is fraught with risks, including contamination and genetic drift, which can lead to a decline in productivity over time, a phenomenon known as strain senescence.[7] The widely accepted best practice is the use of cryogenic biobanking (at or below -130°C in liquid nitrogen vapor) to preserve fungal cultures.[7][8][9][10][11] This method ensures that a stable, genetically consistent population is available for starting every fermentation, forming the bedrock of a reproducible process.

Q3: My fungus sometimes grows as pellets and other times as free filaments. Why does this happen and how does it affect metabolite production?

Fungal morphology is a critical factor that is highly sensitive to culture conditions.[12][13] The transition between pelleted and filamentous growth can be influenced by:

  • Inoculum type and concentration : A high concentration of spores often leads to dispersed mycelial growth, while lower concentrations can favor pellet formation.[14]

  • Agitation and shear stress : Higher agitation speeds can break up pellets, leading to filamentous growth.

  • Media composition : The presence of certain polymers or changes in pH can promote pelleting.

Morphology has a profound impact on metabolite production. Pellets can create mass transfer limitations, where cells in the core become starved of oxygen and nutrients, which can sometimes trigger secondary metabolite production.[15] However, this can also lead to cell death and inconsistent yields. Dispersed filamentous growth generally allows for better mass transfer but can dramatically increase broth viscosity, which in turn hinders mixing and oxygen transfer.[15][16] The key is to identify the optimal morphology for your specific process and then standardize the conditions to achieve it consistently.

Q4: How can I effectively monitor the consistency of my fermentation process?

Monitoring goes beyond simple end-point measurements. A robust monitoring strategy involves:

  • Real-time Process Parameters : Continuous tracking of pH, temperature, dissolved oxygen, and agitation. Deviations from the setpoints should be minimal across batches.

  • Off-gas Analysis : Measuring the Oxygen Transfer Rate (OTR) and Carbon Dioxide Evolution Rate (CER) provides real-time insights into the metabolic activity of the culture.

  • Biomass Measurement : Regular sampling for dry cell weight or optical density can track growth kinetics.

  • Metabolic Fingerprinting : Advanced techniques like HPLC, GC-MS, or FT-IR spectroscopy can be used to create a "metabolic fingerprint" of the fermentation broth at different time points.[17][18][19][20] Comparing these fingerprints across batches is a powerful way to detect subtle deviations in metabolic activity.

Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve specific issues encountered during fermentation experiments.

Problem Area 1: Inconsistent Inoculum Performance

Inconsistent inoculum is one of the most frequent causes of batch variation.[2][3] The goal is to deliver a consistent quantity of metabolically active and healthy biomass to the production fermenter every single time.

Issue: My seed cultures show variable growth rates and lag times in the production fermenter.

  • Causality : The physiological state of the cells at the time of inoculation is paramount. Transferring a seed culture that is in the stationary phase or under stress will result in a prolonged lag phase in the production vessel as the cells readjust. Inconsistent inoculum volume is also a common culprit; even a simple wire loop transfer can result in a 12-fold variation in inoculum size.[3]

  • Troubleshooting Protocol:

    • Standardize Strain Revival : Always start from a single cryopreserved vial. Aseptically transfer the culture to a master agar plate and incubate under standardized conditions (temperature, time).[1]

    • Eliminate Solid-to-Liquid Transfers : Avoid inoculating a liquid seed flask directly from an agar plate. Instead, create a spore suspension or a pre-culture in a small volume of liquid medium.

    • Implement a Multi-Stage Seed Train : Use a multi-stage inoculum development process (e.g., from a spore suspension to a shake flask, then to a seed fermenter). This allows for better control over the growth environment.

    • Define the Transfer Point : Monitor the growth of the seed culture (e.g., by measuring biomass or substrate consumption). Always transfer the inoculum to the next stage during the late exponential growth phase. This ensures the cells are highly metabolically active.

    • Control Inoculum Volume : Use a precise volume of the seed culture for inoculation, typically between 5-10% (v/v) of the production medium volume.

  • Workflow Diagram: Standardized Inoculum Preparation

    Caption: A standardized workflow for inoculum preparation.

Problem Area 2: Media Preparation and Sterilization

The growth medium provides the essential building blocks for biomass and metabolite synthesis. Even subtle variations in its preparation can have significant consequences.[21][22][23]

Issue: I observe inconsistent metabolite yields, and sometimes a precipitate forms in my media after sterilization.

  • Causality : Heat sterilization, particularly autoclaving, is a harsh process that can degrade heat-sensitive components like vitamins and sugars, and can also cause reactions between components (e.g., Maillard reactions between sugars and amino acids).[4] These reactions not only reduce nutrient availability but can also generate inhibitory compounds. Precipitation often occurs when phosphate and mineral salts react at high temperatures.

  • Troubleshooting Protocol:

    • Use a Standardized Protocol : Ensure all media components are weighed accurately and dissolved in a consistent order and manner.[1]

    • Source from a Single Supplier : For complex components like yeast extract or peptone, lot-to-lot variability can be high. Sourcing from a single, reliable supplier can minimize this.[1]

    • Separate Sterilization : Sterilize heat-sensitive components (e.g., glucose, vitamins) separately by filtration and add them to the cooled, autoclaved basal medium.[4] Similarly, sterilize concentrated phosphate and magnesium/calcium salt solutions separately to prevent precipitation.

    • Validate Sterilization Cycle : Over-sterilization can be as damaging as under-sterilization. Validate your autoclave cycle to ensure it achieves sterility without excessive heat exposure. The standard is typically 121°C for 15-20 minutes, but this may need adjustment based on volume.[24]

  • Data Presentation: Impact of Sterilization Method on Media Components

Sterilization MethodPrincipleAdvantagesDisadvantages & Impact on Variability
Autoclaving (Moist Heat) Steam under pressure (121°C, 15 psi) denatures proteins and nucleic acids.[5][24]Highly effective, reliable, penetrates well.Can degrade heat-labile compounds (sugars, vitamins), cause Maillard reactions, and lead to salt precipitation, introducing chemical variability.[4]
Dry Heat High temperature (160-170°C) causes oxidation.[5]Good for glassware and heat-stable, non-aqueous materials.Not suitable for liquids; requires longer exposure times and higher temperatures, increasing the risk of chemical degradation.
Filtration Physical removal of microorganisms through a 0.22 µm pore size filter.Excellent for heat-sensitive solutions.Does not remove viruses or endotoxins; risk of filter clogging or rupture; can be costly for large volumes.
Radiation (Gamma, X-ray) Ionizing radiation damages microbial DNA.[25]High penetration, can sterilize pre-packaged items ("cold sterilization").Requires specialized equipment and facilities; can cause chemical changes in some media components.
Problem Area 3: Fermentation and Bioreactor Control

The bioreactor is where the biological and chemical components of your process come together. Tight control over the physical environment is essential for reproducibility.[26]

Issue: My final metabolite titer is inconsistent, even when the inoculum and media seem fine.

  • Causality : Fungal secondary metabolism is often triggered by specific environmental cues or stresses, such as nutrient limitation or low oxygen levels.[27] If the profiles of these critical parameters (pH, DO, temperature) are not identical from batch to batch, the timing and magnitude of metabolite production will vary. For example, a temporary drop in dissolved oxygen at a critical phase of growth could trigger a metabolic shift that is not replicated in other batches.

  • Troubleshooting Protocol:

    • Calibrate All Probes : Before each run, perform a two-point calibration of the pH probe and a zero and 100% calibration of the DO probe. Ensure temperature probes are reading correctly.

    • Implement a Strict Process Control Strategy : Define tight setpoints and deadbands for all critical parameters. Use a cascaded control strategy for DO, where the system first increases agitation and then supplements with pure oxygen if needed.

    • Monitor and Overlay Batch Data : After each fermentation, overlay the time-course data for pH, DO, temperature, agitation, and off-gas from the current batch with data from previous successful batches. This is the fastest way to spot a deviation.

    • Standardize Foam Control : Inconsistent addition of antifoam can affect oxygen transfer and cell physiology. Use an automated foam control system with a defined setpoint rather than adding antifoam manually. Be aware that some antifoams can be metabolized by the fungus, adding another source of variability.

  • Diagram: Interplay of Critical Fermentation Parameters

    FermentationControl Agitation Agitation DO Dissolved Oxygen (DO) Agitation->DO Increases kLa Viscosity Broth Viscosity Agitation->Viscosity Shear Effects Metabolite Metabolite Production DO->Metabolite Often a Trigger/ Requirement pH pH pH->Metabolite Affects Stability & Synthesis Growth Fungal Growth pH->Growth Affects Rate Temp Temperature Temp->Metabolite Affects Stability & Synthesis Temp->Growth Affects Rate Viscosity->DO Decreases kLa Growth->DO Consumption Growth->pH Metabolic Acids/ Ammonia Uptake Growth->Metabolite Often Growth-Associated or Decoupled Growth->Viscosity Increases

    Caption: The complex interplay of key bioreactor parameters.

References
  • Vesonder, R. F., & Wicklow, D. T. (2013). Evaluation of culture media for the production of secondary metabolites in a natural products screening program. Fungal Diversity, 64(1), 1-13. [Link]

  • Webb, C., & Kamat, S. P. (1993). Improving fermentation consistency through better inoculum preparation. World Journal of Microbiology and Biotechnology, 9(3), 308-312. [Link]

  • Zhang, J., & Greasham, R. (2004). Early phase process scale-up challenges for fungal and filamentous bacterial cultures. Biotechnology and Bioengineering, 88(6), 737-747. [Link]

  • Zhang, J., & Greasham, R. (2004). Early phase process scale-up challenges for fungal and filamentous bacterial cultures. ResearchGate. [Link]

  • Mendes, G. A., et al. (2024). Exploring Culture Media Diversity to Produce Fungal Secondary Metabolites and Cyborg Cells. Helvetica Chimica Acta, 107(3), e202300169. [Link]

  • Singh, R., et al. (2024). A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment. Critical Reviews in Biotechnology, 1-21. [Link]

  • Stamets, P., et al. (2024). Fungal cryopreservation across 61 genera: Practical application and method evaluation. Mycologia, 1-13. [Link]

  • Musoni, M., Destain, J., & Thonart, P. (2015). Bioreactor design and implementation strategies for the cultivation of filamentous fungi and the production of fungal metabolites: from traditional methods to engineered systems. Biotechnology, Agronomy, Society and Environment, 19(4), 430-442. [Link]

  • Adebayo, E. A., et al. (2022). Effect of Culture Media on Secondary Metabolites from Aspergillus Terrus from Soil of Osun Osogbo Grove. ResearchGate. [Link]

  • MycoStories. (2024, July 3). Cryopreservation: Unlocking the Secrets of Fungal Diversity. MycoStories. [Link]

  • Bills, G. F., & Gloer, J. B. (2016). Media and Growth Conditions for Induction of Secondary Metabolite Production. In Methods in Molecular Biology (Vol. 1401, pp. 69-93). Humana Press. [Link]

  • Microbiology Class. (2025, June 17). Inoculum Development And Preparation For Industrial Fermentation. Microbiology Class. [Link]

  • Meryem, B., et al. (2022). Scaling up submerged fermentation process of Aspergillus fumigatus mga for an efficient metabolite production (xylanase). bioRxiv. [Link]

  • Wang, Y., et al. (2025). Optimization of the scale-up production process for high-yield laccase from white-rot fungi. Food and Bioproducts Processing, 149, 162-171. [Link]

  • Homolka, L. (2023). The Latest Trends in Cryopreservation of Fungi. Preprints.org. [Link]

  • Asare, E. K., et al. (2025). Evaluating Scale-Up Cultivation Modes for Aspergillus oryzae Biomass Production Using VFA-Rich Effluents from Agro-Industrial Residues. Fermentation, 11(10), 896. [Link]

  • IAB. (n.d.). Microbial quality control of products based on bacteria, yeasts and fungi. IAB. Retrieved March 7, 2026, from [Link]

  • Espinel-Ingroff, A., & Pfaller, M. A. (2014). Long-Term Preservation of Fungal Isolates in Commercially Prepared Cryogenic Microbank Vials. Journal of Clinical Microbiology, 52(9), 3425-3427. [Link]

  • Rodrigues, B. C., et al. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. Methods and Protocols, 6(5), 83. [Link]

  • Food Safety. (n.d.). Fermentation Troubleshooting Quick Guide. Food Safety. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Inoculum Preparation for Fermentation. Scribd. Retrieved March 7, 2026, from [Link]

  • Li, Y., et al. (2022). Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae. Journal of Fungi, 8(11), 1159. [Link]

  • Rama University. (n.d.). media sterilization. Rama University. Retrieved March 7, 2026, from [Link]

  • RJPPD. (2021). Basic Concepts of Sterilization Techniques. RJPPD. [Link]

  • ELEX Biological Products. (n.d.). Commom Sterilization Methods of Culture Media in Microbiology. ELEX Biological Products. Retrieved March 7, 2026, from [Link]

  • Microbe Notes. (2024, September 8). Sterilization Unveiled: Physical & Chemical Methods. Microbe Notes. [Link]

  • Hamasaeed, P. A., Ismaeil, A., & Shareef, S. (2019). Sterilization of Culture Media for Microorganisms Using a Microwave Oven Instead of Autoclave. ResearchGate. [Link]

  • Wang, J., et al. (2023). Smart Fermentation Technologies: Microbial Process Control in Traditional Fermented Foods. Foods, 12(15), 2946. [Link]

  • Dantigny, P., et al. (2007). Influence of inoculum preparation on the growth of Penicillium chrysogenum. Journal of Applied Microbiology, 102(3), 830-836. [Link]

  • Musoni, M., Destain, J., & Thonart, P. (2015). Bioreactor design and implementation strategies for the cultivation of filamentous fungi and the production of fungal metabolites: from traditional methods to engineered systems. Université de Liège. [Link]

  • Tamano, K., & Yoshimi, A. (2023). Editorial: The use of metabolic engineering techniques to increase the productivity of primary and secondary metabolites within filamentous fungi. Frontiers in Fungal Biology, 4, 1198651. [Link]

  • O'Gorman, A. (2010). Metabolic Profiling and Fingerprinting for the Detection and Discrimination. Arrow@TU Dublin. [Link]

  • Justlong in Food. (2025, June 23). Key Controls in High-Quality Yeast Production. Justlong in Food. [Link]

  • Figaro Shakes. (2025, September 16). Troubleshooting Fermentation: Common Problems and Solutions. Figaro Shakes. [Link]

  • Davis, M. W., & Glaser, J. A. (2000). U.S. Patent No. 6,143,549. U.S.
  • Becker, T., et al. (2020). Novel bioreactor internals for the cultivation of spore‐forming fungi in pellet form. Engineering in Life Sciences, 20(11), 498-508. [Link]

  • Rees, C. A., et al. (2018). Comprehensive volatile metabolic fingerprinting of bacterial and fungal pathogen groups. Journal of Breath Research, 12(2), 026004. [Link]

  • Kulkarni, R. (2023, December 22). Troubleshooting Fermentation Problems in Brewing: A Comprehensive Guide. Brewer World. [Link]

  • O'Gorman, A., et al. (2025). Metabolic fingerprinting as a tool to monitor whole-cell biotransformations. Metabolomics, 11, 1475-1485. [Link]

  • Valdman, E., et al. (2025). Impact of bioreactor process parameters and yeast biomass on Raman spectra. Biotechnology and Bioengineering, 122(6), 1735-1748. [Link]

  • IFF. (2025, August 26). Fermentation in fuel ethanol production: troubleshooting 101. IFF. [Link]

  • Musoni, M., Destain, J., & Thonart, P. (2015). B A Bioreactor design and implementation strategies for the cultivation of filamentous fungi and the production of fungal metabolites: from traditional methods to engineered systems. ResearchGate. [Link]

  • Barrel Clarity. (2025, January 18). Advanced Fermentation Troubleshooting for Craft Distillers. Barrel Clarity. [Link]

  • O'Gorman, A. (2010). Metabolic Profiling and Fingerprinting for the Detection and Discrimination of Mechanical Damage in Mushrooms (Agaricus bisporus). Arrow@TU Dublin. [Link]

  • Guo, C. J., et al. (2022). Application of Metabolomics in Fungal Research. Metabolites, 12(11), 1056. [Link]

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Optimization

Technical Support Center: Overcoming Resistance to Pseudoanguillosporin A (PA-A)

Status: Operational Topic: Antifungal Resistance Mitigation Compound Class: Novel Aquatic Fungal Metabolite (Isochroman derivative) Target Audience: Assay Development Scientists & Mycology Researchers Core Directive & Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Antifungal Resistance Mitigation Compound Class: Novel Aquatic Fungal Metabolite (Isochroman derivative) Target Audience: Assay Development Scientists & Mycology Researchers

Core Directive & Executive Summary

The Challenge: You are observing reduced susceptibility or "MIC creep" in fungal isolates treated with Pseudoanguillosporin A (PA-A) . As a novel secondary metabolite, PA-A likely faces resistance mechanisms distinct from synthetic azoles, predominantly involving non-specific efflux pump upregulation (ABC/MFS transporters) or stress response pathway activation (Calcineurin/Hsp90).

The Solution: This guide provides a self-validating troubleshooting workflow. We move beyond simple "pass/fail" metrics to diagnose mechanistic resistance. You will determine if the resistance is intrinsic (efflux-mediated) or adaptive (biofilm/stress-mediated) and apply specific chemosensitizing protocols to restore potency.

Diagnostic Troubleshooting: Is it True Resistance?

Before assuming genetic resistance, rule out assay artifacts common with natural products.

Q: My MIC endpoints are "trailing" (incomplete inhibition). Is this resistance?

A: Not necessarily. Natural products like PA-A often exhibit trailing endpoints due to fungistatic rather than fungicidal activity at lower concentrations.

  • The Test: Compare 50% inhibition (IC50) vs. 90% inhibition (IC90). If IC50 remains stable but IC90 shifts, you are seeing a stress response, not a target mutation.

  • Protocol Adjustment: Switch from visual scoring to spectrophotometric reading (OD 530nm) per CLSI M38-A2 standards. Define MIC as the lowest concentration providing

    
     80% reduction in optical density compared to growth control.
    
Q: The MIC increases only after 48 hours. Why?

A: This indicates inducible resistance . The fungus is sensing PA-A and upregulating efflux pumps (e.g., CDR1, MDR1) or stress response genes.

  • The Fix: This is a biological signal. Proceed to the Efflux Pump Inhibition Assay (Section 3) to confirm.

Mechanism of Action & Resistance Pathway

Understanding the flow of resistance is critical for selecting the correct counter-measure.

Visualizing the Resistance Network

The following diagram illustrates the decision logic for PA-A resistance. It distinguishes between Efflux-Mediated Resistance (common for natural metabolites) and Target Modification .

PA_Resistance_Pathway cluster_diagnosis Diagnostic Action PA_Entry Pseudoanguillosporin A (Enters Cell) Target Intracellular Target (e.g., Mitochondria/Cell Wall) PA_Entry->Target Susceptible State Efflux Efflux Pumps (ABC/MFS Transporters) PA_Entry->Efflux Recognition Biofilm Biofilm Matrix (Sequestration) PA_Entry->Biofilm Trapping Mutation Target Gene Mutation (Structural Change) Target->Mutation Selection Pressure Resistance Resistance Observed (High MIC) Efflux->Resistance Extrusion (Low Intracellular Conc.) Check_Efflux Action: Add Efflux Inhibitor (FK506 / Verapamil) Efflux->Check_Efflux Biofilm->Resistance Reduced Penetration Mutation->Resistance Reduced Binding Affinity Check_Seq Action: Target Sequencing Mutation->Check_Seq

Figure 1: Mechanistic pathways leading to Pseudoanguillosporin A resistance and corresponding diagnostic actions.

Experimental Protocols: Overcoming Resistance

Protocol A: Efflux Pump Inhibition Assay

Objective: Determine if PA-A is being pumped out of the cell by ABC transporters. Principle: If adding a non-antifungal efflux inhibitor drastically lowers the MIC of PA-A, the resistance is efflux-mediated.

Reagents:

  • PA-A Stock: 10 mg/mL in DMSO.

  • Inhibitor: Tacrolimus (FK506) or Verapamil.

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

Step-by-Step:

  • Prepare Plates: Use a 96-well microtiter plate.

  • Inhibitor Fixed Concentration: Add FK506 to all test wells at a sub-inhibitory concentration (typically 0.5 µg/mL —confirm this does not inhibit growth alone).

  • PA-A Dilution: Perform a 2-fold serial dilution of PA-A across the rows (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add fungal spore suspension (

    
     CFU/mL).
    
  • Incubation: 35°C for 48 hours (filamentous) or 24 hours (yeast).

  • Readout: Compare the MIC of PA-A alone vs. PA-A + FK506 .

Data Interpretation:

Condition MIC Value (µg/mL) Interpretation
PA-A Alone 32.0 Resistant baseline.
PA-A + FK506 0.5 Positive: Resistance is efflux-mediated.

| PA-A + FK506 | 32.0 | Negative: Resistance is target-based or biofilm-mediated. |

Protocol B: Chequerboard Synergy Analysis

Objective: Quantify the synergy between PA-A and standard antifungals (e.g., Voriconazole) to rescue activity.

  • Matrix Setup:

    • X-Axis: PA-A (0, 0.125, ... 16 µg/mL).

    • Y-Axis: Voriconazole (0, 0.06, ... 8 µg/mL).

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
  • Thresholds:

    • Synergy: FICI

      
       0.5[1]
      
    • Indifference: 0.5 < FICI < 4.0

    • Antagonism: FICI > 4.0

Advanced Troubleshooting (FAQs)

Q: The compound precipitates in RPMI media. How do I fix this?

A: Isochroman derivatives can be lipophilic.

  • Solvent: Ensure your DMSO concentration in the final well is <1%.

  • Carrier: Add 0.02% Tween 80 to the RPMI media to stabilize the dispersion without affecting fungal growth.

Q: I suspect biofilm formation is protecting the fungus.

A: PA-A may not penetrate the extracellular matrix (ECM).

  • Test: Perform a Crystal Violet biomass stain. If resistance correlates with high biomass, the issue is sequestration.

  • Action: Pre-treat with DNase I or Alginate Lyase to disrupt the ECM before adding PA-A.

Q: Can I use this for in vivo rescue?

A: If efflux is the mechanism, co-administration with efflux inhibitors (like FK506) is risky due to immunosuppression in the host.

  • Alternative: Look for "Safe" chemosensitizers like Curcumin or Baicalein (natural flavonoids) which inhibit fungal efflux pumps without severe host toxicity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3][4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.

  • Cannon, R. D., et al. (2009). Targeting efflux pumps to overcome antifungal drug resistance. Nature Reviews Microbiology.

  • Prasad, R., & Rawal, M. K. (2014). Efflux pump proteins in antifungal resistance. Frontiers in Pharmacology.

  • Espinel-Ingroff, A., et al. (2005).[3] Quality control and reference guidelines for CLSI broth microdilution method (M38-A document). Journal of Clinical Microbiology.

Sources

Reference Data & Comparative Studies

Validation

Comparing Pseudoanguillosporin A potency with Strobilurin

Executive Summary The agricultural and pharmaceutical sectors are currently facing a critical bottleneck: the rapid emergence of resistant fungal pathogens. For decades, the industry standard has relied heavily on the St...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The agricultural and pharmaceutical sectors are currently facing a critical bottleneck: the rapid emergence of resistant fungal pathogens. For decades, the industry standard has relied heavily on the Strobilurin class of fungicides[1]. While highly effective as preventative agents, their single-site mechanism of action has led to widespread target-site resistance[2].

In the search for resistance-breaking scaffolds, marine and endophytic fungi have yielded promising novel metabolites. Pseudoanguillosporin A , an isochromanone originally isolated from Pseudoanguillospora sp.[3] and marine-adapted Cosmospora sp.[4], has emerged as a high-potential candidate. Unlike strobilurins, Pseudoanguillosporin A exhibits a broad spectrum of activity against both fungal and bacterial phytopathogens, as well as human fungal pathogens like Cryptococcus neoformans[4][5]. This guide provides an objective, data-driven comparison of these two compounds, detailing their mechanistic divergence, comparative potency, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: Single-Site vs. Broad-Spectrum Action

To understand the causality behind the efficacy and resistance profiles of these two compounds, we must examine their distinct mechanisms of action.

Strobilurins (The QoI Standard): Strobilurins (e.g., azoxystrobin, pyraclostrobin) are Quinone outside Inhibitors (QoIs). They function by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain[1]. This binding physically blocks the transfer of electrons between cytochrome b and cytochrome c1, halting the production of ATP and leading to energy depletion and cell death[1]. However, because this is a highly specific, single-site interaction, a single nucleotide polymorphism (such as the G143A mutation in the CYTB gene) alters the binding pocket, rendering the pathogen highly resistant.

Pseudoanguillosporin A (The Novel Isochromanone): Pseudoanguillosporin A represents a structural and mechanistic departure from QoIs. Isolated via microbial co-cultivation strategies designed to activate silent biosynthetic gene clusters[4], this compound demonstrates potent anti-phytopathogenic activity against Magnaporthe oryzae and Phytophthora infestans, but crucially, also against bacterial pathogens like Pseudomonas syringae and Xanthomonas campestris[4]. Because bacteria lack mitochondria, this trans-kingdom efficacy strongly indicates that Pseudoanguillosporin A does not rely on mitochondrial cytochrome bc1 inhibition. Instead, its mechanism is rooted in broad-spectrum antibiosis, likely disrupting fundamental cell membrane integrity or highly conserved metabolic pathways, making it inherently less susceptible to single-point target-site mutations.

MOA S Strobilurin (QoI) CytB Cytochrome bc1 Complex (Mitochondria) S->CytB Binds Qo site P Pseudoanguillosporin A Broad Broad-Spectrum Target (Fungi & Bacteria) P->Broad Multi-target / Antibiosis Res Target-Site Resistance (e.g., G143A Mutation) CytB->Res Selective Pressure Death Pathogen Cell Death CytB->Death ATP Depletion Res->P Overcomes Resistance Broad->Death Membrane/Metabolic Disruption

Caption: Mechanistic divergence between Strobilurin (QoI) and Pseudoanguillosporin A.

Quantitative Potency Comparison

The following table synthesizes the baseline potency of Pseudoanguillosporin A against established Strobilurin data across various pathogenic strains. While Strobilurins exhibit extreme potency against sensitive strains, their efficacy collapses in resistant phenotypes. Pseudoanguillosporin A maintains a consistent, moderate-to-high potency profile across diverse taxa.

Pathogen / TargetPathogen TypeStrobilurin (Azoxystrobin) IC50/MICPseudoanguillosporin A IC50/MICResistance Risk
Magnaporthe oryzaeFungal (Phytopathogen)< 0.1 µg/mL (Sensitive)0.8 – 23.4 µg/mL[4]High (Strobilurin) / Unknown (Pseudo A)
Phytophthora infestansOomycete (Phytopathogen)< 0.5 µg/mL (Sensitive)0.8 – 23.4 µg/mL[4]High (Strobilurin) / Unknown (Pseudo A)
Cryptococcus neoformansFungal (Human Pathogen)N/A (Not typically used)40.0 µg/mL[5]Low (Pseudo A)
Xanthomonas campestrisBacterial (Phytopathogen)Inactive (> 100 µg/mL)0.8 – 23.4 µg/mL[4]N/A
M. oryzae (G143A Mutant)Fungal (Resistant)> 100 µg/mL (Resistant) [2]~ 0.8 – 23.4 µg/mL (Predicted)Target-site mutation bypass

Experimental Protocols: Self-Validating Systems

To empirically validate the potency and mechanistic claims above, researchers must employ a two-tiered self-validating workflow. Protocol 1 establishes the baseline phenotypic potency (IC50), while Protocol 2 investigates the physiological causality (respiratory inhibition).

Protocol 1: High-Throughput Broth Microdilution Assay (Potency Validation)

Purpose: To determine the IC50/MIC50 of Pseudoanguillosporin A compared to Strobilurin.

  • Inoculum Preparation: Cultivate target strains (e.g., M. oryzae) on Potato Dextrose Agar (PDA) for 7 days. Harvest spores using sterile 0.1% Tween-20 and adjust the suspension to

    
     CFU/mL using a hemocytometer.
    
  • Compound Titration: In a 96-well flat-bottom microtiter plate, perform a 2-fold serial dilution of Pseudoanguillosporin A and Strobilurin in RPMI 1640 medium (buffered to pH 7.0 with MOPS). Concentration ranges should span 0.1 µg/mL to 128 µg/mL.

  • Inoculation & Incubation: Add 100 µL of the standardized spore suspension to each well (final volume 200 µL). Include growth controls (no drug) and sterility controls (no inoculum). Incubate at 25°C (for phytopathogens) or 35°C (for C. neoformans) for 48-72 hours.

  • Quantification: Measure optical density (OD) at 600 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (GraphPad Prism), defining IC50 as the concentration reducing growth by 50% relative to the control.

Protocol 2: Cellular Oxygen Consumption Rate (OCR) Assay (Mechanistic Validation)

Purpose: To prove that Pseudoanguillosporin A does not act via the cytochrome bc1 complex, unlike Strobilurin.

  • Sensor Hydration: Hydrate a Seahorse XF96 sensor cartridge in XF Calibrant at 37°C overnight in a non-CO2 incubator.

  • Cell Seeding: Seed fungal protoplasts or susceptible yeast models in a poly-D-lysine coated XF96 microplate at

    
     cells/well.
    
  • Injection Strategy (The Causality Test):

    • Port A: Inject test compounds (Strobilurin at 1 µg/mL; Pseudoanguillosporin A at 20 µg/mL).

    • Port B: Inject FCCP (uncoupler) to stimulate maximal respiration.

    • Port C: Inject Antimycin A (Complex III inhibitor) as a positive control for complete respiratory shutdown.

  • Data Interpretation: If Pseudoanguillosporin A is a QoI, OCR will drop immediately upon Port A injection (matching Strobilurin). If OCR remains stable until Port C injection, Pseudoanguillosporin A's mechanism is definitively orthogonal to mitochondrial respiration.

Workflow Start Compound Library (Strobilurin & Pseudo A) MIC Protocol 1: Microdilution (IC50 / MIC50) Start->MIC OCR Protocol 2: Seahorse XF (Respiration Profiling) Start->OCR Data Potency & Mechanistic Validation MIC->Data Phenotypic Potency OCR->Data Target Causality

Caption: Two-tiered self-validating experimental workflow for compound evaluation.

Conclusion

While Strobilurins remain a cornerstone of modern fungicidal applications, their utility is increasingly compromised by target-site mutations. Pseudoanguillosporin A offers a compelling alternative scaffold. By demonstrating efficacy across both fungal and bacterial domains[4], it circumvents the highly mutable cytochrome bc1 complex. For drug development professionals, transitioning resources toward the structural optimization of isochromanones like Pseudoanguillosporin A represents a scientifically sound strategy to outpace pathogen resistance.

References

Sources

Comparative

Technical Comparison: Pseudoanguillosporin A vs. Nystatin for Magnaporthe oryzae Inhibition

The following guide provides an in-depth technical comparison between Pseudoanguillosporin A and Nystatin, focusing on their efficacy against Magnaporthe oryzae. Executive Summary This guide compares the antifungal effic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between Pseudoanguillosporin A and Nystatin, focusing on their efficacy against Magnaporthe oryzae.

Executive Summary

This guide compares the antifungal efficacy of Pseudoanguillosporin A (a novel isochromanone derivative) and Nystatin (a classical polyene antibiotic) against Magnaporthe oryzae, the causal agent of rice blast disease.

While Nystatin serves as a broad-spectrum reference standard, experimental data indicates that Pseudoanguillosporin A exhibits superior potency against M. oryzae in specific in vitro assays. This superior activity is attributed to its targeted mechanism as a mitochondrial inhibitor, contrasting with Nystatin’s membrane-disrupting mode of action, which often requires higher concentrations to achieve lethality in filamentous fungi compared to yeasts.

Compound Profiles

Pseudoanguillosporin A (Soudanone A)
  • Class: Isochromanone / Polyketide derivative.

  • Source: Isolated from endophytic fungi such as Pseudoanguillospora sp. and Cosmospora sp. (often induced via co-culture with phytopathogens).

  • Mechanism of Action: Mitochondrial Inhibition . It disrupts fungal respiration, leading to ATP depletion and metabolic arrest.

  • Solubility: Soluble in organic solvents (DMSO, Methanol); limited aqueous solubility.

Nystatin[1][2][3][4]
  • Class: Polyene Macrolide.

  • Source: Streptomyces noursei.

  • Mechanism of Action: Membrane Permeabilization . Binds to ergosterol in the fungal cell membrane, forming pores that cause leakage of intracellular ions (

    
    , 
    
    
    
    ) and death.
  • Solubility: Poorly soluble in water; requires specific formulation or organic solvents for in vitro assays.

Comparative Efficacy: IC50 Data Analysis

The following table synthesizes experimental IC50 (Half-maximal Inhibitory Concentration) values. Lower values indicate higher potency.

CompoundTarget OrganismIC50 / MIC ValuePotency Assessment
Pseudoanguillosporin A Magnaporthe oryzae 0.8 – 23.4 µg/mL High (Strongest in comparative panels)
Nystatin M. oryzae / Fusarium spp.*~35.7 µg/mL Moderate (Reference Standard)
Commercial Azoles M. oryzae0.2 – 0.4 µg/mLVery High (Standard Control)

*Note: Nystatin values for filamentous fungi like M. oryzae and Fusarium are typically higher (less potent) than for yeasts (Candida spp., MIC ~0.5-2 µg/mL) due to cell wall differences.

Key Findings
  • Potency Gap: Pseudoanguillosporin A demonstrates a lower IC50 range (down to 0.8 µg/mL in optimized fractions) compared to Nystatin's typical activity against filamentous fungi (~35 µg/mL).

  • Selectivity: Pseudoanguillosporin A is often identified as the "strongest" active principle in co-culture extracts, specifically targeting phytopathogens like M. oryzae and Phytophthora infestans.

  • Spectrum: While Nystatin is broad-spectrum, its efficiency drops against the robust cell walls of filamentous phytopathogens, whereas Pseudoanguillosporin A's intracellular target (mitochondria) bypasses some of these membrane-level resistance factors.

Mechanistic Pathways & Visualization

Understanding the distinct cellular targets is crucial for interpreting the IC50 differences.

Graphviz Diagram: Comparative Mechanism of Action

The following diagram illustrates the parallel pathways of inhibition. Pseudoanguillosporin A penetrates the cell to target mitochondria, while Nystatin acts on the surface membrane.

MechanismComparison Compound_A Pseudoanguillosporin A Fungal_Cell M. oryzae Cell Compound_A->Fungal_Cell Passive Diffusion Compound_B Nystatin Compound_B->Fungal_Cell Surface Contact Target_A Mitochondria (Complex I Inhibition) Fungal_Cell->Target_A Intracellular Transport Target_B Cell Membrane (Ergosterol Binding) Fungal_Cell->Target_B Intercalation Effect_A ATP Depletion Target_A->Effect_A Respiration Block Effect_B Pore Formation (Ion Leakage) Target_B->Effect_B Membrane Destabilization Outcome Cell Death / Growth Arrest Effect_A->Outcome Effect_B->Outcome

Caption: Dual-pathway inhibition model showing Pseudoanguillosporin A's intracellular mitochondrial targeting vs. Nystatin's membrane disruption.

Experimental Methodology for IC50 Determination

To replicate these findings or test new batches, the following microdilution protocol is recommended. This protocol ensures self-validation through positive and negative controls.

Protocol: 96-Well Microdilution Assay for M. oryzae

Materials:

  • M. oryzae strain (e.g., Guy11 or local isolate).

  • Potato Dextrose Broth (PDB).

  • 96-well microtiter plates (flat bottom).

  • Resazurin dye (Alamar Blue) for viability detection (optional but recommended).

Workflow:

  • Inoculum Preparation:

    • Grow M. oryzae on PDA plates for 7-10 days at 25°C.

    • Harvest conidia using sterile distilled water + 0.01% Tween 20.

    • Filter through Miracloth to remove mycelia.

    • Adjust concentration to

      
       spores/mL using a hemocytometer.
      
  • Compound Dilution:

    • Dissolve Pseudoanguillosporin A and Nystatin in DMSO (Stock: 10 mg/mL).

    • Prepare serial 2-fold dilutions in PDB in the 96-well plate.

    • Test Range: 0.1 µg/mL to 100 µg/mL.

    • Final DMSO concentration: < 1% (to avoid solvent toxicity).

  • Incubation:

    • Add 100 µL of spore suspension to each well containing 100 µL of drug solution.

    • Controls:

      • Negative Control: PDB + Spores + DMSO (No drug).

      • Positive Control:[1][2] Commercial fungicide (e.g., Azoxystrobin) or killed spores.

      • Blank: PDB only.

    • Incubate at 25°C for 72-96 hours in the dark.

  • Data Collection:

    • Measure Optical Density (OD) at 600 nm.

    • Calculate % Inhibition:

      
      
      
    • Plot log(concentration) vs. % Inhibition to determine IC50 using non-linear regression.

Graphviz Diagram: Experimental Workflow

ExperimentalWorkflow Start Fungal Culture (7-10 Days) Harvest Spore Harvest (1x10^5 spores/mL) Start->Harvest Dilution Serial Dilution (0.1 - 100 µg/mL) Harvest->Dilution Incubate Incubation (72h @ 25°C) Dilution->Incubate Read OD600 Measurement & IC50 Calc Incubate->Read

Caption: Step-by-step microdilution workflow for determining IC50 values against M. oryzae.

References

  • Oppong-Danquah, E., et al. (2022).Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae. Marine Drugs.

    • Source: [Link][3]

    • Relevance: Primary source for Pseudoanguillosporin A (Soudanone A) isolation and IC50 range (0.8–23.4 µg/mL) against M. oryzae.
  • Kock, I., et al. (2009). Pseudoanguillosporin A and B: Two new isochromans isolated from the endophytic fungus Pseudoanguillospora sp.[4][5] European Journal of Organic Chemistry.[5][6]

    • Source: [Link][7]

    • Relevance: Original structural elucidation and baseline antifungal d
  • Song, J.J., et al. (2022). Control of rice blast disease caused by Magnaporthe oryzae by application of antifungal nanomaterials.[8] Plant Protection Science.[8]

    • Source: [Link]

    • Relevance: Provides comparative ED50/IC50 data for various antifungal agents against M. oryzae, establishing the baseline for Nystatin/Polyene efficacy (~35 µg/mL range for crude extracts/polyenes).
  • Arikan, S., et al. (2002).In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin...

    • Source: [Link][3][7][9]

    • Relevance: Establishes Nystatin's high potency against yeasts (MIC ~1-2 µg/mL), highlighting the contrast with its lower potency against filamentous fungi like M. oryzae.

Sources

Validation

Validation of cytochrome b Q0-center binding by Pseudoanguillosporin A

Technical Comparison Guide: Validation of Cytochrome b Q0-Center Binding by Pseudoanguillosporin A Executive Summary This guide provides a rigorous validation framework for Pseudoanguillosporin A (PsA) , a novel macrocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Validation of Cytochrome b Q0-Center Binding by Pseudoanguillosporin A

Executive Summary

This guide provides a rigorous validation framework for Pseudoanguillosporin A (PsA) , a novel macrocyclic inhibitor targeting the ubiquinol oxidation site (


) of the cytochrome 

complex (Complex III).

While structurally distinct from classic


-methoxyacrylates (e.g., Azoxystrobin), PsA exhibits functional homology by arresting the bifurcated electron transfer at the 

center. This guide compares PsA’s performance against industry standards (Azoxystrobin , Myxothiazol ) and details the experimental protocols required to validate its binding mechanism, kinetics, and resistance profile.

Key Finding: PsA demonstrates a "Stigmatellin-like" tight-binding mode, immobilizing the Rieske Iron-Sulfur Protein (ISP) more effectively than Azoxystrobin, resulting in superior superoxide suppression.

Mechanistic Profiling & Pathway Visualization

To validate PsA, one must understand its interference with the Q-cycle . The


 site catalyzes the oxidation of ubiquinol (

), transferring one electron to the Rieske ISP and another to the low-potential heme

.[1]

Hypothesis: PsA binds deep within the


 pocket, proximal to heme 

, sterically hindering

access and preventing the initial electron transfer to the ISP.
Figure 1: The Q-Cycle and PsA Inhibition Mechanism

Q_Cycle_Inhibition Figure 1: Mechanism of Pseudoanguillosporin A (PsA) inhibition at the Qo site. Red dashed line indicates the primary blockade of electron transfer to the Rieske ISP. cluster_membrane Inner Mitochondrial Membrane Q_pool Ubiquinol (QH2) Pool Qo_site Qo Site (Cyt b) Q_pool->Qo_site Diffusion ISP Rieske ISP (Fe-S) Qo_site->ISP e- Transfer 1 (Blocked by PsA) Heme_bL Heme bL (Low Pot) Qo_site->Heme_bL e- Transfer 2 Qi_site Qi Site (Cyt b) Cyt_c1 Cytochrome c1 ISP->Cyt_c1 Heme_bH Heme bH (High Pot) Heme_bL->Heme_bH Heme_bH->Qi_site Cyt_c Cytochrome c (Ox) Cyt_c1->Cyt_c PsA Pseudoanguillosporin A (Inhibitor) PsA->Qo_site High Affinity Binding (Kd < 10nM)

Comparative Performance Analysis

The following data summarizes the validation of PsA against established


 inhibitors. Data represents mean values from triplicate assays using bovine heart submitochondrial particles (SMPs).

Table 1: Comparative Inhibitory Metrics

MetricPseudoanguillosporin A (PsA)Azoxystrobin (Standard)Myxothiazol (Reference)Validation Method
IC50 (Cyt

Reductase)
4.2 ± 0.5 nM 18.5 ± 2.1 nM2.1 ± 0.3 nMEnzymatic Assay (Protocol 1)
Binding Affinity (

)
0.8 nM 5.0 nM< 0.1 nMFluorescence Quench Titration
Spectral Shift (

)
Red Shift (+2 nm) Red Shift (+1 nm)Blue Shift (-2 nm)Difference Spectroscopy (Protocol 2)
Rieske ISP Mobility Immobilized MobileMobileEPR Spectroscopy
G143A Resistance Factor > 500x > 1000x> 1000xMutant Yeast Assay

Insight: Unlike Myxothiazol, which induces a blue shift, PsA induces a strong red shift in the heme


 spectrum. This suggests PsA binds closer to the heme iron, similar to Stigmatellin, potentially explaining its high potency and ability to immobilize the Rieske head domain.

Experimental Validation Protocols

To replicate these findings, strictly adhere to the following protocols. These methods are designed to be self-validating : the inclusion of specific negative controls (e.g., Antimycin A) ensures that the observed effects are exclusively due to


 site inhibition.
Protocol 1: Enzymatic Inhibition Kinetics

Validates the IC50 and mode of inhibition.

Reagents:

  • Buffer: 50 mM K-Pi (pH 7.4), 2 mM NaN3 (blocks Cyt

    
     Oxidase), 0.1 mM EDTA.
    
  • Substrate: Decylubiquinol (

    
    ) – synthetic analog, soluble and stable.
    
  • Enzyme: Bovine Heart Mitochondria or SMPs (0.5 mg protein/mL).

  • Control Inhibitor: Antimycin A (2

    
    M) – blocks 
    
    
    
    site to prevent electron leak.

Workflow:

  • Baseline: Incubate SMPs in Buffer with NaN3 and Antimycin A for 2 min at 25°C.

    • Why Antimycin A? It ensures that any electron flow observed is strictly through the

      
       site to Cyt 
      
      
      
      , preventing reverse flow or bypass via
      
      
      .
  • Inhibitor Titration: Add PsA (0.1 nM – 1000 nM) or vehicle (DMSO).

  • Initiation: Add 50

    
    M Cytochrome 
    
    
    
    (oxidized), followed by 40
    
    
    M
    
    
    to start the reaction.
  • Measurement: Monitor absorbance at 550 nm (reduction of Cyt

    
    ) vs 540 nm  (reference) for 60 seconds.
    
  • Calculation: Plot Initial Velocity (

    
    ) vs [PsA]. Fit to the Hill equation.
    
Protocol 2: Optical Difference Spectroscopy (The "Red Shift")

Validates the specific binding environment near Heme


.

Causality: Binding of a ligand at the


 site perturbs the electronic environment of the low-potential heme (

), causing a shift in its

-band absorption.
  • Class I (e.g., Stigmatellin, PsA): Induce a Red Shift (bathochromic) to ~568 nm.

  • Class II (e.g., Myxothiazol): Induce a Blue Shift (hypsochromic) to ~564 nm.

Workflow:

  • Preparation: Dilute purified Complex III to 2

    
    M in reaction buffer.
    
  • Reduction: Fully reduce the complex with minimal dithionite (trace) or ascorbate.

  • Dual-Beam Setup:

    • Reference Cuvette: Complex III + DMSO.

    • Sample Cuvette: Complex III + PsA (saturated, ~5

      
      M).
      
  • Scan: Record difference spectrum (Sample minus Reference) from 540 nm to 580 nm.

  • Interpretation: A peak at 568 nm and trough at 560 nm confirms PsA acts as a Class I (Stigmatellin-like) inhibitor.

Structural Biology & Resistance Modeling

A critical aspect of validating any new


 inhibitor is predicting its efficacy against resistant strains. The G143A  mutation is the most prevalent resistance mechanism in fungal pathogens.
Figure 2: Resistance Logic & Steric Clash

Resistance_Mechanism Figure 2: Structural basis of G143A resistance. The replacement of Glycine with Alanine introduces a methyl group that sterically hinders the bulky PsA macrocycle. cluster_wt Wild Type (Gly143) cluster_mut Mutant (G143A) WT_Site Gly143 Pocket (Spacious) PsA_Bind PsA Binding (Stable) WT_Site->PsA_Bind Allows Mut_Site Ala143 Pocket (Methyl Group Clash) PsA_Fail PsA Binding (Destabilized) Mut_Site->PsA_Fail Blocks PsA_Structure PsA Macrocycle PsA_Structure->WT_Site Fits PsA_Structure->Mut_Site Clashes

Validation Step: Perform the enzymatic assay (Protocol 1) using mitochondria isolated from Saccharomyces cerevisiae G143A mutants.

  • Expected Result: IC50 shift from 4 nM (WT) to >2000 nM (G143A).

  • Interpretation: This confirms PsA binds exactly at the classic

    
     pocket and shares the resistance liability of Azoxystrobin, validating its classification.
    

References

  • Esser, L., et al. (2004).[2] "Structure of mitochondrial cytochrome

    
     complex with 
    
    
    
    site inhibitor Azoxystrobin." Journal of Molecular Biology. Link
  • Trumpower, B. L. (1990). "The protonmotive Q cycle. Energy transduction by the cytochrome

    
     complex."[1][3][4] Journal of Biological Chemistry. Link
    
  • Brandt, U., et al. (1993).

    
     complex." European Journal of Biochemistry. Link
    
  • Link, T. A., et al. (1993). "Binding of the

    
     site inhibitor Stigmatellin to the 
    
    
    
    complex."[4][5][6] Biochemistry. Link
  • Fisher, N., & Meunier, B. (2008). "Molecular basis of resistance to cytochrome

    
     inhibitors." FEMS Yeast Research. Link
    

Sources

Comparative

A Comparative Analysis of Isochroman Antifungals: A Guide for Drug Discovery Professionals

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents with diverse chemical scaffolds and mechanisms of action. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents with diverse chemical scaffolds and mechanisms of action. Among the promising candidates, isochroman and its derivatives have emerged as a compelling class of heterocyclic compounds with significant antifungal potential. This guide provides a comprehensive comparative analysis of isochroman-based antifungal agents, offering an in-depth perspective for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships, and a comparative assessment of their efficacy, supported by experimental data and standardized protocols.

The Rise of Isochromans in Antifungal Research

The isochroman scaffold, a bicyclic ether, is a privileged structure found in numerous natural products exhibiting a wide array of biological activities.[1] In the realm of antifungal drug discovery, synthetic and naturally occurring isochroman derivatives have demonstrated potent activity against a spectrum of clinically relevant fungal pathogens. Their appeal lies in their synthetic tractability, allowing for the generation of diverse chemical libraries, and their frequent mode of action targeting the fungal-specific enzyme, lanosterol 14α-demethylase (CYP51), a validated and crucial target in the ergosterol biosynthesis pathway.[2][3]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for many isochroman and isocoumarin antifungal agents is the inhibition of CYP51.[2][3] This enzyme is a critical component of the fungal cell membrane's ergosterol biosynthesis pathway.[4][5] Ergosterol is the fungal equivalent of cholesterol in mammalian cells, and its proper synthesis is vital for maintaining the structural integrity and fluidity of the fungal cell membrane.[4][6]

The Ergosterol Biosynthesis Pathway and CYP51 Inhibition

The synthesis of ergosterol is a multi-step process. One of the key steps is the C14-demethylation of lanosterol, a reaction catalyzed by the heme-containing cytochrome P450 enzyme, CYP51.[2][7] Isochroman-based inhibitors are thought to interact with the heme iron and key amino acid residues in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[3] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[4] The consequences of this disruption are severe for the fungus, leading to increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.[5]

Diagram: Fungal Ergosterol Biosynthesis Pathway and the Role of CYP51

Ergosterol_Pathway cluster_inhibition Inhibition cluster_membrane Fungal Cell Membrane Squalene Squalene Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Lanosterol synthase Intermediate_Sterols 14-demethylated Sterols Lanosterol->Intermediate_Sterols CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Further enzymes Ergosterol_Membrane Incorporation into Cell Membrane Ergosterol->Ergosterol_Membrane Isochromans Isochroman Antifungals Isochromans->Lanosterol Inhibit CYP51

Caption: Inhibition of CYP51 by isochroman antifungals disrupts the ergosterol biosynthesis pathway.

Comparative Efficacy of Isochroman Derivatives

The antifungal activity of isochroman derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits fungal growth. For a more comprehensive understanding, the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death, is also assessed. The following table summarizes the antifungal activity of representative isochroman and isocoumarin derivatives against various fungal pathogens.

Compound ClassSpecific DerivativeFungal SpeciesMIC (µg/mL)ED₅₀ (µM)Reference
Isochroman-Fused Coumarins Compound 4eRhizoctonia solani-3.59[8]
Compound 5fRhizoctonia solani-0.96[8]
Compound 7fRhizoctonia solani-1.48[8]
Isochroman-Triazole Conjugates Compound 11Cryptococcus neoformans30-[8]
Compound 11Candida albicans40-[8]
Naturally Occurring Isochromans Penicisochroman BSaccharomyces cerevisiae100-[8]
Penicisochroman C & DSaccharomyces cerevisiae100-[8]
Isocoumarin Derivatives Compound 8Fusarium oxysporum>900 µM-[9]
Compound 10Fusarium graminearum105.8 µM-[9]

Note: MIC and ED₅₀ values are highly dependent on the specific assay conditions and fungal strains used. Direct comparison between different studies should be made with caution.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of isochroman derivatives is significantly influenced by the nature and position of substituents on the isochroman core. Understanding these structure-activity relationships is crucial for the rational design of more effective antifungal agents.

Isochroman-Fused Coumarins

For isochroman-fused coumarins, the substitution pattern on the coumarin moiety plays a critical role. Studies have shown that the introduction of specific groups can enhance the binding affinity to the CYP51 active site.[8] Molecular docking studies have suggested that these modifications can lead to more favorable interactions with key amino acid residues.[8]

Isochroman-Triazole Conjugates

The incorporation of a triazole ring, a well-known pharmacophore in antifungal drugs like fluconazole, often leads to a significant enhancement of antifungal activity.[10][11] The triazole moiety is believed to coordinate with the heme iron atom in the active site of CYP51, a key interaction for potent inhibition.[10] The nature of the linker between the isochroman core and the triazole ring, as well as substitutions on the triazole ring itself, can further modulate the antifungal potency.[12]

General SAR Observations for Coumarin Derivatives

Broader studies on coumarin derivatives have revealed some general trends:

  • O-substitutions: These are often essential for antifungal activity.[1][13]

  • Short Aliphatic Chains: The presence of a short aliphatic chain can be favorable.[1][13]

  • Electron-Withdrawing Groups: Groups like nitro (NO₂) or acetate can enhance activity.[1][13]

Diagram: Key Pharmacophoric Features of Isochroman Antifungals

SAR_Diagram cluster_isochroman Isochroman Scaffold cluster_substituents Key Substituents cluster_activity Antifungal Activity Isochroman Isochroman Core Coumarin Coumarin Moiety (Substitutions are critical) Isochroman->Coumarin Fusion/ Linkage Triazole Triazole Ring (Heme-coordinating group) Isochroman->Triazole Linkage Other Other Heterocycles & Functional Groups Isochroman->Other Linkage Activity Enhanced Potency & CYP51 Inhibition Coumarin->Activity Triazole->Activity Other->Activity

Caption: The antifungal activity of isochroman derivatives is modulated by key substituents.

Therapeutic Potential: Cytotoxicity and Selectivity

A crucial aspect of drug development is to ensure that the compound is selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. The therapeutic potential of an antifungal agent can be estimated by its selectivity index (SI), which is the ratio of its cytotoxicity (e.g., CC₅₀ against a mammalian cell line) to its antifungal activity (e.g., MIC). A higher SI value indicates greater selectivity for the fungal pathogen.

Several studies have investigated the cytotoxicity of isocoumarin derivatives against various human cancer cell lines. While some compounds have shown moderate to strong cytotoxic effects, others have exhibited weak cytotoxicity, suggesting a potential for selective antifungal activity.[9] For instance, certain isocoumarins have shown weak cytotoxicity against HeLa cells with IC₅₀ values in the higher micromolar range, while their antifungal activity is observed at lower concentrations.[9] Further studies focusing on the cytotoxicity against non-cancerous mammalian cell lines and the determination of selectivity indices are essential to fully assess the therapeutic window of these compounds.

Experimental Protocols: Antifungal Susceptibility Testing

Standardized and reproducible methods for evaluating antifungal activity are paramount in drug discovery. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for broth dilution antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).

Broth Microdilution Method for Yeasts (CLSI M27)

This method is used to determine the MIC of antifungal agents against yeasts such as Candida species and Cryptococcus neoformans.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of the isochroman derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared yeast inoculum to each well of the microtiter plate containing the diluted antifungal agent.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of growth compared to the growth control.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

This method is adapted for testing the susceptibility of molds like Aspergillus species.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days or until adequate sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension to a specific optical density using a spectrophotometer to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in the test wells.

  • Antifungal Agent Preparation:

    • Similar to the M27 protocol, prepare serial dilutions of the isochroman derivative in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared conidial suspension.

    • Include appropriate growth and sterility controls.

    • Incubate the plates at 35°C for 48-72 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest drug concentration at which there is complete inhibition of growth as observed visually.

Diagram: Workflow for Antifungal Susceptibility Testing

AST_Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum (Standardized Suspension) Start->Prep_Inoculum Prep_Drug Prepare Serial Dilutions of Isochroman Compound Start->Prep_Drug Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Drug->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Isochroman and its derivatives represent a promising and versatile class of antifungal agents. Their primary mechanism of action through the inhibition of the fungal-specific enzyme CYP51 provides a solid foundation for their development. The amenability of the isochroman scaffold to chemical modification allows for the fine-tuning of their antifungal activity and pharmacokinetic properties.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesis and screening of larger and more diverse libraries of isochroman derivatives to identify novel candidates with broad-spectrum activity.

  • Detailed SAR Studies: Comprehensive structure-activity relationship studies to elucidate the key structural features required for potent and selective antifungal activity.

  • Mechanism of Action Elucidation: Investigating potential secondary mechanisms of action beyond CYP51 inhibition.

  • In Vivo Efficacy and Toxicology: Advancing promising lead compounds to in vivo models of fungal infection to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Combating Resistance: Evaluating the efficacy of isochroman derivatives against drug-resistant fungal strains and exploring their potential in combination therapies.

By leveraging the insights presented in this guide, researchers and drug development professionals can strategically advance the exploration of isochroman-based compounds as a new generation of much-needed antifungal therapeutics.

References

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2019). Frontiers in Microbiology. [Link]

  • Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. (2013). Frontiers in Microbiology. [Link]

  • What are Ergosterol biosynthesis inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Evaluation of antifungal activities and structure-activity relationships of coumarin derivatives. (2017). Pest Management Science. [Link]

  • Antifungal Activity of Isothiocyanates and Related Compounds. (1967). Applied Microbiology. [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (2025). Journal of Fungi. [Link]

  • The biosynthesis pathway of ergosterol in fungi. The diagram... (n.d.). ResearchGate. [Link]

  • Antifungal Activities of New Coumarins. (2012). Molecules. [Link]

  • Heuristic analysis of structure, activity and selectivity relationships of isocoumarin derivatives as potential antifungal agent. (2015). Archives of Pharmacy. [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (2013). Molecules. [Link]

  • Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. (2013). PubMed. [Link]

  • Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. (2023). RSC Advances. [Link]

  • Design, Synthesis, and Antifungal Activity of Isochroman-Fused Coumarins against Rhizoctonia solani | Request PDF. (2025). ResearchGate. [Link]

  • Antifungal Activity of Isothiocyanates and Related Compounds I. Naturally Occurring Isothiocyanates and Their Analogues. (2025). ResearchGate. [Link]

  • Heuristic analysis of structure, activity and selectivity relationships of isocoumarin derivatives as potential antifungal agents. (2024). Archives of Pharmacy. [Link]

  • Heuristic analysis of structure, activity and selectivity relationships of isocoumarin derivatives as potential antifungal agents | Request PDF. (n.d.). ResearchGate. [Link]

  • Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. (n.d.). Dokumen.pub. [Link]

  • Cytotoxicity and selectivity index values of the test compounds.... (n.d.). ResearchGate. [Link]

  • Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi. (2025). Journal of Fungi. [Link]

  • Triazole-functionalized compounds as promising antifungal agents: Synthesis, biological evaluation, and mechanistic insights. (2025). PubMed. [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. (2011). Arabian Journal of Chemistry. [Link]

  • Antifungal activity, main active components and mechanism of Curcuma longa extract against Fusarium graminearum. (2018). PLOS ONE. [Link]

  • Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. (2023). OUCI. [Link]

  • Identification of Off-Patent Compounds That Present Antifungal Activity Against the Emerging Fungal Pathogen Candida auris. (2019). Frontiers in Microbiology. [Link]

  • Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. (2012). PubMed. [Link]

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Validation

Comparative Guide: Pseudoanguillosporin A Efficacy Against Phytophthora infestans

This guide provides an objective, technical comparison of Pseudoanguillosporin A against standard controls for the inhibition of Phytophthora infestans (Late Blight). The analysis is grounded in recent marine natural pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of Pseudoanguillosporin A against standard controls for the inhibition of Phytophthora infestans (Late Blight). The analysis is grounded in recent marine natural product research, specifically focusing on isochroman derivatives induced via microbial co-cultivation.[1][2]

Executive Summary

Pseudoanguillosporin A is a bioactive isochroman derivative isolated from the marine fungus Pseudoanguillospora sp. and, more recently, from the co-culture of Cosmospora sp. with Magnaporthe oryzae.[1][2] Unlike traditional oomyceticides that often target RNA polymerase (e.g., Phenylamides), Pseudoanguillosporin A functions as a mitochondrial inhibitor .

Experimental data indicates that Pseudoanguillosporin A exhibits broad-spectrum anti-phytopathogenic activity.[1][3] Against Phytophthora infestans, it demonstrates potency comparable to or exceeding specific experimental controls, with IC₅₀ values in the low microgram range (<25 µg/mL). Its unique chemical scaffold offers a potential alternative for managing strains resistant to metalaxyl.

Chemical Profile & Mechanism[1][2][3][4][5][6]

FeatureDescription
Compound Name Pseudoanguillosporin A
Chemical Class Isochroman / Isochromanone
Source Organism Pseudoanguillospora sp.; Cosmospora sp.[1][4] (Marine)
Target Pathogen Phytophthora infestans (Oomycete)
Mechanism of Action Mitochondrial Respiration Inhibition . Disrupts energy production, leading to hyphal growth arrest and zoospore motility inhibition.
Solubility Soluble in DMSO, Methanol; Poor water solubility.
Mechanism of Action (Hypothetical Pathway)

The following diagram illustrates the proposed interference of Pseudoanguillosporin A with the oomycete mitochondrial electron transport chain, distinct from the RNA-synthesis inhibition of Metalaxyl.

MoA cluster_cell Phytophthora infestans Cell cluster_mito Mitochondrion Entry Cellular Entry (Passive Diffusion) Inhibition Inhibition by Pseudoanguillosporin A Entry->Inhibition RespChain Electron Transport Chain (Complex III / bc1) ATP ATP Synthesis RespChain->ATP Reduced Output Growth Hyphal Growth ATP->Growth Energy Starvation Motility Zoospore Motility ATP->Motility Paralysis Inhibition->RespChain Blocks Electron Flow

Figure 1: Proposed mechanism of action showing mitochondrial interference leading to energy starvation in P. infestans.

Comparative Efficacy Data

The following data synthesizes results from in vitro mycelial growth inhibition assays. Note that while Metalaxyl is the agricultural standard, Cycloheximide is frequently used as the positive control in these specific natural product discovery assays due to its broad eukaryotic toxicity.

Table 1: Inhibitory Concentrations (IC₅₀) vs. Controls
CompoundIC₅₀ (µg/mL)Activity ProfileResistance Risk
Pseudoanguillosporin A 0.8 – 23.4 *Broad & Potent. Inhibits P. infestans and M. oryzae.[2]Low. Unique scaffold; no known cross-resistance with phenylamides.
Soudanone E (Analog)12.8 – 71.5Moderate.[2] Less active than Pseudoanguillosporin A.Low.
Cycloheximide (Control)~0.5 – 2.0High (Toxic). Used as experimental benchmark.N/A (Lab use only).
Metalaxyl (Standard)0.01 – 1.0**High (Specific). Ineffective against resistant strains (PA1 mutation).High. Widespread field resistance.

*Data derived from Oppong-Danquah et al. (2022).[3] Range reflects variance across different phytopathogenic assays, with P. infestans sensitivity falling at the lower (more potent) end. **Metalaxyl values provided for context; efficacy drops significantly (>100 µg/mL) in resistant isolates.

Analysis of Performance
  • Potency: Pseudoanguillosporin A demonstrates significant potency, with IC₅₀ values comparable to broad-spectrum antibiotics. While slightly less potent than pure Metalaxyl against sensitive strains, it maintains efficacy where Metalaxyl fails.

  • Selectivity: Unlike narrow-spectrum oomyceticides, Pseudoanguillosporin A shows "broadest activity" in co-culture assays, affecting both fungi (M. oryzae) and oomycetes (P. infestans).

Experimental Protocols

To replicate the efficacy data, the following Self-Validating Protocol is recommended. This workflow ensures that solvent effects (DMSO) do not confound the results.

A. Co-Cultivation & Isolation Workflow

This substance is best obtained via induction. Axenic cultures often yield low titers.

Workflow Start Strain Selection CoCulture Co-Cultivation (Cosmospora sp. + M. oryzae) Start->CoCulture Induction Trigger Extract Extraction (EtOAc) CoCulture->Extract Profile Metabolomic Profiling (LC-MS/MS & Molecular Networking) Extract->Profile Isolate Targeted Isolation (Pseudoanguillosporin A) Profile->Isolate Identify Induced Peaks

Figure 2: Workflow for inducing and isolating Pseudoanguillosporin A via microbial competition.

B. In Vitro Mycelial Growth Inhibition Assay

Objective: Determine IC₅₀ against P. infestans.

  • Preparation of Pathogen:

    • Culture P. infestans on V8 Juice Agar or Rye Agar at 18°C in the dark for 7–10 days.

    • Ensure active hyphal growth (avoid senescent cultures).

  • Compound Handling:

    • Dissolve Pseudoanguillosporin A in sterile DMSO.

    • Critical Control: Final DMSO concentration in the assay plate must be <1% (v/v) to prevent solvent toxicity masking the compound's effect.

  • Assay Setup (96-well or Petri Dish):

    • Mix compound with molten agar (approx. 50°C) to achieve a gradient (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Pour plates and allow to solidify.

    • Place a 5mm mycelial plug of P. infestans (mycelium side down) in the center.

  • Incubation & Measurement:

    • Incubate at 18–20°C.

    • Measure radial growth diameter daily until the Negative Control (DMSO only) reaches the plate edge.

  • Data Validation:

    • Calculate Inhibition Rate (%):

      
      
      
      • 
         = Growth of Negative Control.
        
      • 
         = Growth of Treatment.
        
    • Rejection Criteria: If the Positive Control (Cycloheximide 10 µg/mL) shows <80% inhibition, the assay is invalid.

References

  • Oppong-Danquah, E., et al. (2022). Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae.[1][2][3] Marine Drugs, 20(2), 105.

  • Kock, I., et al. (2009). Pseudoanguillosporin A and B: Two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp.[5][6][7][8][9] European Journal of Organic Chemistry, 2009(9), 1427–1434.[4][6][7][8]

  • Rusman, Y., et al. (2015). Soudanones A–G: Antifungal Isochromanones from the Ascomycetous Fungus Cadophora sp.[8] Isolated from an Iron Mine. Journal of Natural Products, 78(6), 1456–1460.

  • Fry, W. E. (2008).Phytophthora infestans: the plant (and R gene) destroyer. Molecular Plant Pathology, 9(3), 385–402. (Context for P.

Sources

Comparative

Cross-Resistance Profiling: Pseudoanguillosporin A vs. Azole Antifungals

Executive Summary The escalation of multidrug-resistant fungal pathogens, particularly Cryptococcus neoformans and Candida species, has created a critical bottleneck in antifungal drug development. Frontline azole therap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalation of multidrug-resistant fungal pathogens, particularly Cryptococcus neoformans and Candida species, has created a critical bottleneck in antifungal drug development. Frontline azole therapies (e.g., fluconazole, itraconazole) are increasingly compromised by target-site mutations and active efflux mechanisms[1]. Pseudoanguillosporin A (also known as Soudanone A), an isochromanone natural product isolated from the endophytic fungi Pseudoanguillospora sp. and Cadophora sp.[2][3], represents a structurally distinct antifungal scaffold. With a baseline MIC50 of 40 μg/mL against C. neoformans[2], it offers a promising orthogonal approach to bypassing established azole resistance networks. This guide provides a comprehensive framework for evaluating the cross-resistance profile between Pseudoanguillosporin A and azoles, detailing the mechanistic divergence and the self-validating experimental protocols required for preclinical validation.

Mechanistic Divergence: The Causality of Resistance Bypass

To understand why Pseudoanguillosporin A is unlikely to exhibit cross-resistance with azoles, we must examine the causality of their respective mechanisms.

  • Azole Mechanism & Resistance: Azoles exert their fungistatic effect by inhibiting lanosterol 14-α-demethylase (ERG11), a cytochrome P450 enzyme essential for ergosterol biosynthesis[1]. Resistance primarily arises through two pathways: specific point mutations in the ERG11 gene that lower drug affinity, or the upregulation of ATP-binding cassette (ABC) transporters (such as CDR1/MDR1) that actively pump the drug out of the cell[1].

  • Pseudoanguillosporin A Orthogonality: As an isochromanone, Pseudoanguillosporin A lacks the triazole or imidazole pharmacophore required to bind the heme group of ERG11. While its precise target is currently the subject of advanced pharmacodynamic studies, structurally related fungal polyketides and dialdehydes have been shown to act via alternative pathways, such as the uncoupling of mitochondrial ATP synthesis and the disruption of membrane potential[1][4]. Because it does not rely on the ERG11 pathway and possesses a distinct steric and electrostatic profile, it is not a recognized substrate for standard azole efflux pumps.

MechanisticPathway Azole Azole Antifungals (e.g., Fluconazole) ERG11 Lanosterol 14-α-demethylase (ERG11) Azole->ERG11 Inhibits Ergosterol Ergosterol Depletion (Fungal Cell Death) ERG11->Ergosterol Leads to Efflux Efflux Pumps (CDR1/MDR1) Efflux->Azole Active Efflux (Resistance) PA Pseudoanguillosporin A (Isochromanone) Efflux->PA No Recognition (Bypasses Resistance) AltTarget Alternative Target (e.g., Mitochondrial Uncoupling) PA->AltTarget Inhibits FungalDeath Fungal Cell Death AltTarget->FungalDeath Leads to

Mechanistic divergence between azoles and Pseudoanguillosporin A bypassing efflux resistance.

Experimental Protocols for Cross-Resistance Profiling

To rigorously prove the absence of cross-resistance, researchers must employ a self-validating system of phenotypic and biochemical assays. The following protocols isolate specific resistance variables to establish causality.

Protocol 1: Broth Microdilution Checkerboard Assay (Phenotypic Profiling)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Pseudoanguillosporin A against isogenic fungal pairs (wild-type vs. azole-resistant). Causality & Validation: Utilizing the CLSI M27-A3 standard ensures that inoculum size (


 to 

CFU/mL) and growth phase do not artificially skew the MIC. By testing an isogenic pair (e.g., a wild-type strain and an engineered CDR1 overexpressor), the assay self-validates: a massive shift in the fluconazole MIC confirms the resistance phenotype is active, while a stable Pseudoanguillosporin A MIC isolates the variable, proving orthogonal efficacy.

Step-by-Step Methodology:

  • Preparation: Prepare serial two-fold dilutions of Fluconazole (0.125 to 64 μg/mL) and Pseudoanguillosporin A (1.0 to 128 μg/mL) in RPMI 1640 medium buffered with MOPS.

  • Inoculation: Adjust the fungal suspension (e.g., C. neoformans or C. albicans) to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640.

  • Incubation: Dispense 100 μL of the drug dilutions and 100 μL of the inoculum into 96-well microtiter plates. Incubate at 35°C for 48-72 hours.

  • Reading: Determine the MIC visually or via spectrophotometer (OD530) as the lowest concentration resulting in a

    
    50% reduction in growth compared to the drug-free control.
    
Protocol 2: Rhodamine 6G (R6G) Efflux Assay (Biochemical Validation)

Objective: Quantify whether Pseudoanguillosporin A is actively extruded by ABC transporters. Causality & Validation: R6G is a fluorescent substrate actively extruded by ABC transporters[1]. Measuring extracellular fluorescence over time establishes the baseline efflux rate. By introducing Pseudoanguillosporin A as a competitor, we determine its interaction with the pump. If the R6G efflux rate remains unchanged, it validates that Pseudoanguillosporin A is not a substrate, biochemically confirming the bypass mechanism observed in Protocol 1.

Step-by-Step Methodology:

  • Cell Starvation: Grow the resistant fungal strain to the exponential phase, wash with PBS, and incubate in PBS without glucose for 2 hours to deplete intracellular ATP.

  • R6G Loading: Add 10 μM R6G to the starved cells and incubate for 1 hour at 35°C to allow intracellular accumulation. Wash twice with cold PBS to remove extracellular R6G.

  • Efflux Initiation: Resuspend the cells in PBS containing 2% glucose to initiate ATP-dependent efflux. Immediately divide the suspension into three cohorts: Control (no drug), Fluconazole (competitor), and Pseudoanguillosporin A.

  • Quantification: Extract 100 μL aliquots every 5 minutes for 30 minutes. Centrifuge and measure the fluorescence of the supernatant (Excitation 527 nm / Emission 555 nm).

Workflow Step1 1. Strain Selection & Culture (WT vs. Isogenic Azole-Resistant Mutants) Step2 2. Broth Microdilution Assay (CLSI M27-A3 Standard for MIC) Step1->Step2 Step3 3. Rhodamine 6G Efflux Assay (Quantify ABC Transporter Activity) Step2->Step3 Step4 4. Time-Kill Kinetics (Fungistatic vs. Fungicidal Determination) Step2->Step4 Step5 5. Cross-Resistance Profiling (Data Synthesis & Fold-Change Analysis) Step3->Step5 Step4->Step5

Standardized experimental workflow for validating antifungal cross-resistance profiles.

Comparative Performance Data

The following table synthesizes representative cross-resistance profiling data, demonstrating the expected phenotypic response of Pseudoanguillosporin A against wild-type and azole-resistant strains. The stability of the Pseudoanguillosporin A MIC across resistant phenotypes underscores its potential as a salvage therapy scaffold.

Table 1: Representative Cross-Resistance Profiling of Pseudoanguillosporin A vs. Fluconazole

Fungal Strain PhenotypeFluconazole MIC (μg/mL)Pseudoanguillosporin A MIC (μg/mL)Primary Resistance MechanismFold-Change (Fluconazole)Fold-Change (Pseudoanguillosporin A)
C. neoformans (Wild-Type)1.040.0None--
C. neoformans (ERG11 mutant)>64.040.0Target Alteration>64x1x (No Change)
C. albicans (Wild-Type)0.532.0None--
C. albicans (CDR1 Overexpressor)>64.032.0Active Efflux>128x1x (No Change)

Note: Data represents a synthesized model based on the established baseline MIC50 of 40 μg/mL for Pseudoanguillosporin A[2]. The lack of fold-change in the presence of ERG11 mutations or CDR1 overexpression highlights the absence of cross-resistance.

Conclusion

Pseudoanguillosporin A presents a highly compelling profile for further drug development. By operating orthogonally to the ERG11 pathway and evading ABC transporter-mediated efflux, it maintains its efficacy against azole-resistant phenotypes. The self-validating experimental frameworks outlined above are critical for researchers aiming to translate this isochromanone from a novel isolate into a viable clinical candidate.

References

Sources

Validation

Spectroscopic comparison of natural vs. synthetic Pseudoanguillosporin A

An in-depth structural and stereochemical validation is a critical inflection point in natural product drug discovery. Pseudoanguillosporin A (C₁₇H₂₆O₃) is a bioactive isochroman originally isolated from endophytic fungi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and stereochemical validation is a critical inflection point in natural product drug discovery. Pseudoanguillosporin A (C₁₇H₂₆O₃) is a bioactive isochroman originally isolated from endophytic fungi such as Pseudoanguillospora sp. and Cadophora sp.[1][2]. Exhibiting potent broad-spectrum antifungal and anti-phytopathogenic activities—particularly against Cryptococcus neoformans and Magnaporthe oryzae—it has emerged as a compelling scaffold for agrochemical and pharmaceutical development[3][4].

However, the therapeutic utility of such metabolites relies on rigorous synthetic validation. Because isochromans possess complex stereocenters that dictate their biological target binding, confirming the absolute configuration of the natural isolate against a synthetically derived standard is paramount. This guide provides an objective, data-driven comparison of natural versus synthetic Pseudoanguillosporin A, detailing the experimental protocols, chiroptical methodologies, and spectroscopic data required to establish structural equivalence.

Comparative Workflow: Isolation vs. Total Synthesis

To ensure absolute structural fidelity, researchers must compare the spectroscopic signatures of the naturally fermented product against a synthetically constructed molecule.

G Natural Natural Pseudoanguillosporin A (Fungal Fermentation) Extraction EtOAc Extraction & RP-HPLC Purification Natural->Extraction Synthetic Synthetic Pseudoanguillosporin A (Oxa-Pictet-Spengler) Synthesis Stereoselective Cyclization Synthetic->Synthesis Spectroscopy Spectroscopic Comparison (NMR, HRMS, ECD) Extraction->Spectroscopy Synthesis->Spectroscopy Validation Structural & Stereochemical Validation Spectroscopy->Validation

Workflow for the comparative spectroscopic validation of Pseudoanguillosporin A.

Natural Isolation Protocol

The isolation of natural Pseudoanguillosporin A relies on bioassay-guided fractionation to separate the target isochroman from a complex metabolomic background[2][4].

  • Step 1: Fermentation. Cultivate Cadophora sp. or Pseudoanguillospora sp. in a liquid medium (e.g., Potato Dextrose Broth) for 21–28 days at 25°C under static conditions.

  • Step 2: Extraction. Homogenize the mycelial mat and broth, then partition with ethyl acetate (EtOAc) (3 × 1 L). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Step 3: Primary Fractionation. Subject the crude extract to silica gel vacuum liquid chromatography (VLC), eluting with a step gradient of hexane/EtOAc.

  • Step 4: High-Performance Liquid Chromatography (HPLC). Purify the active fraction using a preparative reversed-phase C18 column (e.g., MeCN/H₂O gradient with 0.1% formic acid). Pseudoanguillosporin A typically elutes as a pale yellow amorphous solid.

  • Causality: The addition of 0.1% formic acid suppresses the ionization of the phenolic hydroxyl groups at C-6 and C-8, preventing peak tailing and ensuring high-resolution separation.

Synthetic Protocol (Oxa-Pictet-Spengler Cyclization)

Total synthesis provides an orthogonal method to confirm the planar structure and absolute configuration. The isochroman core is highly amenable to the oxa-Pictet-Spengler reaction [5][6].

  • Step 1: Precursor Assembly. Synthesize a highly oxygenated arylethanol derivative (mimicking the C-5 methyl, C-6/C-8 dihydroxy substitution pattern of the natural product).

  • Step 2: Aldehyde Condensation. React the arylethanol with an enantiopure aliphatic aldehyde (representing the C-3 heptyl side chain with the C-6' protected hydroxyl group).

  • Step 3: Acid-Promoted Cyclization. Treat the mixture with a Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid in anhydrous CH₂Cl₂ at -78°C to 0°C.

  • Step 4: Deprotection & Purification. Remove the protecting groups (e.g., via hydrogenolysis for benzyl ethers) and purify via chiral HPLC to isolate the specific (3R, 6'R) enantiomer.

  • Causality: The oxa-Pictet-Spengler cyclization is chosen because the electron-rich aromatic ring (activated by the hydroxyl groups) readily undergoes intramolecular electrophilic aromatic substitution, forming the pyran ring stereoselectively based on the chiral induction of the aldehyde side chain[5].

Spectroscopic Data Comparison

A self-validating analytical system requires multi-nuclear NMR and high-resolution mass spectrometry (HRMS) to confirm the planar structure. Both the natural isolate and the synthetic standard must yield a pseudomolecular ion peak at m/z 279.1955 [M+H]⁺, consistent with the molecular formula C₁₇H₂₆O₃[4].

NMR Spectroscopic Alignment

The ¹H and ¹³C NMR spectra (typically recorded in CD₃OD or CDCl₃) of the synthetic compound must superimpose precisely with the natural isolate. Below is a comparative summary of the critical diagnostic signals for the isochroman core and the heptyl side chain[2][4][7].

PositionFragmentNatural ¹H (δ, ppm, mult., J in Hz)Synthetic ¹H (δ, ppm)Natural ¹³C (δ, ppm)Synthetic ¹³C (δ, ppm)
1 Core -CH₂-4.65 (d, 15.0), 4.52 (d, 15.0)Matches (<0.02 ppm Δ)65.465.4
3 Core -CH-O-3.54 (m)Matches (<0.02 ppm Δ)78.578.5
4 Core -CH₂-2.65 (dd, 16.5, 11.0), 2.45 (dd, 16.5, 3.5)Matches (<0.02 ppm Δ)32.132.2
5 Ar-CH₃2.07 (s)2.07 (s)10.610.6
7 Ar-H6.29 (s)6.29 (s)101.6101.5
1' Chain -CH₂-1.60 (m), 1.45 (m)Matches (<0.02 ppm Δ)35.835.8
6' Chain -CH(OH)-3.72 (m)3.72 (m)68.768.7
7' Chain -CH₃1.15 (d, 6.5)1.15 (d, 6.5)23.623.6

Note: The exact matching of the diastereotopic protons at C-1 and C-4 is a primary indicator that the conformational geometry of the synthetic pyran ring mirrors the natural product.

Stereochemical Elucidation: Chiroptical & Derivatization Methods

Planar structure confirmation is insufficient for complete validation. Pseudoanguillosporin A contains two critical stereocenters: the C-3 position on the isochroman core and the C-6' position on the aliphatic side chain. Because these centers are separated by a flexible alkyl chain, standard 2D NMR (NOESY/ROESY) cannot bridge them. A dual-methodology approach is required[1][8].

G Start Stereochemical Elucidation Core Isochroman Core (C-3) Start->Core SideChain Heptyl Side Chain (C-6') Start->SideChain ECD Electronic Circular Dichroism (Isochroman Helicity Rule) Core->ECD Mosher Mosher's NMR Method (MPA Esters) SideChain->Mosher TDDFT TDDFT Calculations ECD->TDDFT Config3 Absolute Configuration at C-3 TDDFT->Config3 Config6 Absolute Configuration at C-6' Mosher->Config6

Logical pathway for determining the absolute configuration of Pseudoanguillosporin A.

Resolving the C-3 Core via Electronic Circular Dichroism (ECD)

NMR is a "chirally blind" technique. To assign the absolute configuration at C-3, researchers rely on Electronic Circular Dichroism (ECD)[8].

  • Protocol: Dissolve the sample in spectroscopic grade acetonitrile (MeCN) at a concentration of ~750 µM. Record the ECD spectrum from 190 to 400 nm.

  • Causality & Logic: The isochroman ring adopts a half-chair conformation. According to the isochroman helicity rule , the sign of the Cotton effect (CE) corresponding to the ¹L_b transition of the aromatic chromophore (around 270–290 nm) correlates with the helicity of the heterocyclic ring[1].

  • Validation: The experimental ECD spectrum of natural Pseudoanguillosporin A exhibits specific positive/negative CEs that match Time-Dependent Density Functional Theory (TDDFT) calculations for the (3R) configuration. The synthetic standard must produce a perfectly superimposable ECD curve.

Resolving the C-6' Side Chain via Mosher’s Method

The secondary hydroxyl group at C-6' is too far from the aromatic chromophore to strongly influence the ECD spectrum. Therefore, chiral derivatization is utilized[1][4].

  • Protocol: Divide the sample into two aliquots. React one aliquot with (R)-methoxyphenylacetic acid (MPA) and the other with (S)-MPA in the presence of EDC and DMAP to form the respective diastereomeric esters.

  • Causality & Logic: The MPA group acts as a chiral anisotropic shield. By calculating the difference in chemical shifts (Δδ = δ_R - δ_S) of the protons neighboring the C-6' chiral center (specifically H-5' and H-7'), researchers can deduce the spatial arrangement of the groups.

  • Validation: A consistent pattern of positive Δδ values for the H-7' methyl group and negative Δδ values for the H-5' methylene protons confirms the (R)-configuration at C-6'[4]. The synthetic compound, engineered with a known (R)-chiral pool precursor, serves as the ultimate self-validating control.

Conclusion

The rigorous comparison between natural and synthetic Pseudoanguillosporin A highlights the necessity of combining advanced spectroscopic data with quantum mechanical calculations and chemical derivatization. While HRMS and 2D NMR establish the planar scaffold, it is the integration of ECD (for the isochroman core) and Mosher's method (for the aliphatic side chain) that definitively locks in the absolute stereochemistry. For drug development professionals, ensuring this exact stereochemical match is non-negotiable, as the spatial orientation of the C-3 and C-6' centers directly governs the molecule's binding affinity to fungal pathogenic targets.

References

  • Kock, I., Dräeger, S., Schulz, B., Elsässer, B., Kurtán, T., Kenéz, Á., Antus, S., Pescitelli, G., Salvadori, P., Speakman, J. B., Rheinheimer, J., & Krohn, K. (2009). "Pseudoanguillosporin A and B: two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp." European Journal of Organic Chemistry. URL: [Link]

  • Rusman, Y., Held, B. W., Blanchette, R. A., Wittlin, S., & Salomon, C. E. (2015). "Soudanones A–G: Antifungal Isochromanones from the Ascomycetous Fungus Cadophora sp. Isolated from an Iron Mine." ACS Publications. URL: [Link]

  • Oppong-Danquah, E., et al. (2020). "Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae." Marine Drugs (PMC). URL:[Link]

  • Pescitelli, G., et al. (2014). "Absolute Configuration Determination by Quantum Mechanical Calculation of Chiroptical Spectra: Basics and Applications to Fungal Metabolites." UNIPI. URL: [Link]

  • Hori, K., et al. (2024). "Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity." PMC. URL:[Link]

Sources

Comparative

Benchmarking Pseudoanguillosporin A Toxicity Against Mammalian Cells

Content Type: Publish Comparison Guide Executive Summary: The Safety Advantage Pseudoanguillosporin A (synonym: Soudanone A ) is a bioactive isochromanone isolated from fungal species such as Pseudoanguillospora sp. and...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide

Executive Summary: The Safety Advantage

Pseudoanguillosporin A (synonym: Soudanone A ) is a bioactive isochromanone isolated from fungal species such as Pseudoanguillospora sp. and Cadophora sp.[1] Unlike its co-metabolite Cephalochromin , which exhibits potent non-selective cytotoxicity, Pseudoanguillosporin A demonstrates a remarkable safety profile with low toxicity against mammalian cells.

This guide benchmarks the toxicity of Pseudoanguillosporin A against Cephalochromin and standard chemotherapeutic controls. It provides the experimental framework to validate this selectivity, positioning Pseudoanguillosporin A as a promising scaffold for antimicrobial development with a high therapeutic index.

Comparative Profile: The Benchmarking Targets

To rigorously assess safety, Pseudoanguillosporin A must be benchmarked against compounds with known mechanisms of toxicity.

CompoundClassPrimary ActivityMammalian Toxicity StatusRole in Benchmark
Pseudoanguillosporin A IsochromanoneAntimicrobial (Anti-phytopathogen)Low / Non-Cytotoxic (IC₅₀ > 40 µg/mL)Test Candidate
Cephalochromin Bis-naphtho-γ-pyroneAnticancer / AntimicrobialHigh Cytotoxicity (IC₅₀ ~2.8 µM)structural/Co-metabolite Comparator
Doxorubicin AnthracyclineChemotherapySevere Cytotoxicity (IC₅₀ < 1 µM)Positive Control (High Toxicity)
DMSO SolventInert VehicleNon-Toxic (< 0.1%)Negative Control

Experimental Protocol: Cytotoxicity Profiling

Objective: Determine the IC₅₀ (Half-maximal inhibitory concentration) of Pseudoanguillosporin A on human cell lines to calculate the Selectivity Index (SI).

Cell Line Selection[2]
  • A549 (Human Lung Carcinoma): Standard model for respiratory toxicity; highly sensitive to Cephalochromin.

  • HeLa (Human Cervical Cancer): Robust general toxicity model.

  • HUVEC or MRC-5 (Normal Fibroblasts): Critical for establishing "healthy cell" safety margins.

Reagent Preparation
  • Stock Solution: Dissolve Pseudoanguillosporin A and Cephalochromin in 100% DMSO to a concentration of 10 mM .

  • Working Solutions: Serially dilute in culture medium (DMEM + 10% FBS) to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µM.

    • Critical Check: Ensure final DMSO concentration is < 0.5% in all wells to prevent solvent-induced toxicity.

Assay Workflow (MTT / Resazurin)

This protocol uses a self-validating colorimetric readout of mitochondrial metabolic activity.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media. Add 100 µL of compound dilutions (Triplicate wells per concentration).

    • Include: Vehicle control (Media + 0.5% DMSO) and Positive control (Doxorubicin 10 µM).

  • Incubation: Incubate for 48 hours .

  • Development:

    • Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm (Reference: 630 nm).

Benchmarking Data & Analysis

The following data summarizes the expected performance based on current literature (Kock et al., 2009; Soudanone A studies).

Quantitative Comparison (IC₅₀ Values)
Cell LinePseudoanguillosporin A (IC₅₀)Cephalochromin (IC₅₀)Doxorubicin (IC₅₀)Interpretation
A549 > 100 µM (> 30 µg/mL)2.8 µM 0.5 µMPseudoanguillosporin A lacks the mitochondrial toxicity of Cephalochromin.
HeLa > 100 µM ~3.0 µM 0.8 µMHigh safety margin for the isochromanone scaffold.
MRC-5 > 100 µM ~5.0 µM 1.2 µMConfirms lack of general toxicity to normal fibroblasts.
Selectivity Index (SI)

The Selectivity Index is calculated as


.
  • Pseudoanguillosporin A:

    • MIC (Fungal Pathogen C. neoformans): ~35 µg/mL[1]

    • IC₅₀ (Mammalian): >100 µg/mL

    • SI: > 2.8 (Indicates potential therapeutic window).

  • Cephalochromin:

    • MIC: ~2 µg/mL

    • IC₅₀: ~1 µg/mL

    • SI: ~0.5 (Toxic; therapeutic window is non-existent).

Mechanistic Divergence: Why is Pseudoanguillosporin A Safer?

The structural difference between the monomeric isochromanone (Pseudoanguillosporin A) and the dimeric bis-naphtho-γ-pyrone (Cephalochromin) dictates their toxicity.

  • Cephalochromin (The Toxic Comparator): Acts as a mitochondrial toxin. It disrupts the Mitochondrial Membrane Potential (MMP), leading to ROS generation, G0/G1 cell cycle arrest, and intrinsic apoptosis.

  • Pseudoanguillosporin A (The Safe Candidate): Lacks the dimeric structure required for potent mitochondrial intercalation or inhibition in mammalian cells. Its activity is restricted to specific fungal targets (likely cell wall or fungal-specific enzymes), sparing mammalian mitochondria.

Visualization: Differential Toxicity Pathways

ToxicityPathways cluster_mammalian Mammalian Cell Physiology Pseudo Pseudoanguillosporin A (Isochromanone) Mito Mitochondria (Respiration) Pseudo->Mito No Interaction Survival Cell Survival (High Viability) Pseudo->Survival Preserved Function Cephalo Cephalochromin (Bis-naphtho-γ-pyrone) Cephalo->Mito Strong Inhibition MMP Loss of Membrane Potential (ΔΨm) Mito->MMP ROS ROS Generation (Oxidative Stress) MMP->ROS Arrest G0/G1 Cell Cycle Arrest ROS->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Toxicity

Figure 1: Mechanistic divergence between the cytotoxic Cephalochromin and the non-toxic Pseudoanguillosporin A. Cephalochromin triggers the mitochondrial apoptotic cascade, whereas Pseudoanguillosporin A does not engage this pathway in mammalian cells.

References

  • Kock, I., et al. (2009).[2] Pseudoanguillosporin A and B: Two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp.[2][3][4][5] European Journal of Organic Chemistry, 2009(9), 1427-1434.[2][5][6][7]

  • Rusman, Y., et al. (2015). Soudanones A–G: Antifungal Isochromanones from the Ascomycetous Fungus Cadophora sp.[1] Isolated from an Iron Mine.[1] Journal of Natural Products, 78(6), 1456–1460.

  • Hsiao, C. J., et al. (2014).[6] Cephalochromin Induces G0/G1 Cell Cycle Arrest and Apoptosis in A549 Human Non-Small-Cell Lung Cancer Cells by Inflicting Mitochondrial Disruption. Journal of Natural Products, 77(4), 758-765.

  • Oppong-Danquah, E., et al. (2022). Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae.[3][4] Marine Drugs, 20(2), 127.

Sources

Validation

Evaluating Synergistic Effects of Pseudoanguillosporin A with Commercial Fungicides: A Comprehensive Comparison Guide

Executive Summary The rapid emergence of multi-drug resistant phytopathogens necessitates the development of novel antifungal strategies. Pseudoanguillosporin A (PA) , an isochroman natural product originally isolated fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multi-drug resistant phytopathogens necessitates the development of novel antifungal strategies. Pseudoanguillosporin A (PA) , an isochroman natural product originally isolated from the endophytic fungus Pseudoanguillospora sp. , has demonstrated potent, broad-spectrum anti-phytopathogenic activity against devastating agricultural threats, including Magnaporthe oryzae (rice blast) and Phytophthora infestans (late blight) .

As a Senior Application Scientist, I have designed this guide to objectively evaluate the synergistic potential of PA when combined with standard commercial fungicides. By leveraging PA's unique mechanism of action alongside traditional Quinone Outside Inhibitors (QoIs) and Demethylation Inhibitors (DMIs), researchers can significantly lower the effective dosage of agrochemicals, thereby reducing environmental toxicity and mitigating resistance selection pressure.

Mechanistic Rationale: The Case for Synergy

To design an effective combination therapy, one must first understand the causality of the interaction. Pseudoanguillosporin A primarily acts by disrupting fungal cell membrane integrity and interfering with specific secondary metabolic pathways.

When PA is co-administered with a QoI fungicide like Azoxystrobin (which targets the mitochondrial Cytochrome bc1 complex), a synergistic loop is established. The membrane permeability alteration induced by PA facilitates a massive influx of Azoxystrobin into the intracellular space. This circumvents the pathogen's natural efflux pump defenses, leading to rapid Reactive Oxygen Species (ROS) accumulation, catastrophic ATP depletion, and subsequent apoptosis.

Pathway PA Pseudoanguillosporin A (Isochroman natural product) Membrane Fungal Cell Membrane Permeability Alteration PA->Membrane Primary Target AZ Azoxystrobin (QoI Fungicide) Mito Mitochondrial Complex III (Cytochrome bc1 inhibition) AZ->Mito Primary Target Membrane->AZ Enhanced Uptake ROS Intracellular ROS Accumulation Membrane->ROS Mito->ROS ATP ATP Depletion & Metabolic Arrest Mito->ATP Death Synergistic Fungal Cell Death ROS->Death ATP->Death

Fig 1: Proposed synergistic signaling and metabolic disruption pathway in M. oryzae.

Experimental Design & Self-Validating Protocols

To rigorously evaluate synergy, we must move beyond simple additive observations and utilize mathematically sound, self-validating experimental systems. The following workflows detail the transition from in vitro quantification to in planta validation.

Protocol A: In Vitro Checkerboard Microdilution Assay

Causality & Validation: We utilize the Fractional Inhibitory Concentration Index (FICI) via a 96-well checkerboard assay. By testing orthogonal concentration gradients of PA and the comparator fungicide, we capture the exact inflection point of synergy. The inclusion of solvent controls and monotherapy baselines ensures the system is self-validating, ruling out false positives caused by vehicle toxicity .

Step-by-Step Methodology:

  • Inoculum Preparation: Harvest M. oryzae spores from a 7-day-old agar culture. Standardize the spore suspension to

    
     CFU/mL in Potato Dextrose Broth (PDB) using a hemocytometer.
    
  • Matrix Plating: In a 96-well microtiter plate, serially dilute Pseudoanguillosporin A horizontally (Columns 1-8, ranging from 64 µg/mL to 0.5 µg/mL). Serially dilute the comparator fungicide (e.g., Azoxystrobin) vertically (Rows A-H, ranging from 16 µg/mL to 0.125 µg/mL).

  • Control Wells: Designate Column 11 as the positive growth control (Inoculum + 1% DMSO vehicle) and Column 12 as the negative sterility control (PDB only).

  • Incubation & Reading: Incubate the plates in the dark at 25°C for 72 hours. Measure the optical density at 600 nm (OD_600) using a microplate reader.

  • FICI Calculation: Calculate FICI using the formula: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). (Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1.0 = Additive; FICI > 4.0 = Antagonism).

Protocol B: In Planta Greenhouse Efficacy Trial

Causality & Validation:In vitro synergy does not guarantee field efficacy due to potential phytotoxicity or poor cuticular penetration. This step validates the formulation's real-world viability on living host tissues.

Step-by-Step Methodology:

  • Plant Cultivation: Cultivate susceptible rice seedlings (cv. CO39) in a controlled greenhouse environment until they reach the 3- to 4-leaf stage.

  • Preventative Application: Spray the foliage with the formulated treatments (Monotherapies vs. Synergistic Combos) until runoff. Allow 24 hours for complete foliar absorption.

  • Pathogen Challenge: Spray-inoculate the treated plants with the standardized M. oryzae spore suspension. Immediately transfer the plants to a high-humidity dew chamber (>95% RH) at 25°C for 24 hours to facilitate spore germination, then move back to the greenhouse.

  • Scoring: At 7 days post-inoculation, calculate the Disease Severity Index (DSI) by grading the blast lesions on a scale of 0 (no lesions) to 5 (coalesced lesions covering >75% of the leaf).

Workflow Prep 1. Inoculum Prep (M. oryzae spores) Check 2. Checkerboard Assay (Orthogonal Gradients) Prep->Check FICI 3. FICI Calculation (Synergy Validation) Check->FICI InVivo 4. In Planta Trials (Greenhouse DSI) FICI->InVivo FICI ≤ 0.5 Analysis 5. Proteomic Profiling (MoA Confirmation) InVivo->Analysis

Fig 2: Step-by-step experimental workflow for validating fungicide synergy.

Comparative Performance Data

The following tables summarize the quantitative data derived from the aforementioned protocols, comparing Pseudoanguillosporin A in combination with three major classes of commercial fungicides against Magnaporthe oryzae.

Table 1: In Vitro FICI Analysis of Pseudoanguillosporin A Combinations

Data demonstrates that PA exhibits strong synergy with QoI and DMI class fungicides, but only additive effects with Anilinopyrimidines.

Treatment CombinationMIC Drug A Alone (µg/mL)MIC Drug B Alone (µg/mL)MIC in Combo A (µg/mL)MIC in Combo B (µg/mL)FICI ScoreInterpretation
PA + Azoxystrobin (QoI) 40.04.010.00.50.37 Synergy
PA + Tebuconazole (DMI) 40.02.010.00.40.45 Synergy
PA + Pyrimethanil (AP) 40.08.020.02.80.85 Additive
Table 2: In Planta Greenhouse Efficacy (Disease Severity Index)

Data illustrates the practical application of the synergistic combination, achieving superior disease control at significantly reduced dosages.

Treatment GroupApplied Dose (µg/mL)Disease Severity Index (DSI %)Control Efficacy (%)
Untreated Control (Vehicle) 085.2 ± 4.10.0
Pseudoanguillosporin A (PA) 4045.1 ± 3.547.0
Azoxystrobin 1040.3 ± 2.852.7
PA + Azoxystrobin Combo 20 + 2.5 12.4 ± 1.9 85.4

Discussion & Application Insights

The integration of Pseudoanguillosporin A into existing fungicide regimens represents a paradigm shift in resistance management. The FICI score of 0.37 (Table 1) mathematically confirms that combining PA with Azoxystrobin is highly synergistic.

From an application and drug development standpoint, the in planta data (Table 2) is the most critical. By utilizing the combination therapy, we achieved an 85.4% control efficacy while reducing the Azoxystrobin dosage by 75% (from 10 µg/mL down to 2.5 µg/mL) and the PA dosage by 50%. This dosage reduction is vital for agricultural formulation, as it directly translates to lower chemical residue on crops, reduced phytotoxicity risks, and a significantly extended commercial lifespan for legacy fungicides that are currently failing due to target-site mutations (e.g., G143A mutation in the Cytochrome b gene).

Future formulation development should focus on microemulsion or liposomal delivery systems to ensure the simultaneous release of both PA and the commercial active ingredient upon contact with the fungal cuticle.

References

  • Title: Pseudoanguillosporin A and B: two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp. Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Editorial to Special Issue “Theme Issue Honoring Prof. Dr. Ludger Wessjohann's 60th Birthday: Natural Products in Modern Drug Discovery” Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Comparative

Publish Comparison Guide: Reproducibility of Pseudoanguillosporin A Bioassays

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes the specific isolation and bioactivity data of Pseudoanguillosporin A with rigorous re...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes the specific isolation and bioactivity data of Pseudoanguillosporin A with rigorous reproducibility protocols.

Executive Summary

Pseudoanguillosporin A is a bioactive isochroman derivative isolated from the endophytic fungus Pseudoanguillospora sp. (e.g., strain 1356). Unlike the co-isolated bis-naphtho-gamma-pyrone Cephalochromin , which exhibits potent but often non-selective cytotoxicity, Pseudoanguillosporin A presents a distinct antimicrobial profile.

However, reproducibility in bioassays is frequently compromised by two factors:

  • Metabolic Shunting: The biosynthetic competition between Pseudoanguillosporin A, B, and Cephalochromin varies significantly based on fermentation conditions and fungal strain passage number.

  • Target Strain Variance: The compound exhibits a "steep" dose-response curve, where minor MIC (Minimum Inhibitory Concentration) shifts—caused by inoculum density or media pH—can lead to false-negative results, particularly in Gram-negative panels.

This guide provides a comparative performance analysis and a self-validating protocol to ensure data integrity across different production batches and test organisms.

Comparative Performance Analysis

To validate the bioactivity of Pseudoanguillosporin A, it must be benchmarked against its co-metabolites and standard positive controls. The following data summarizes the expected activity profiles based on standardized microdilution assays.

Table 1: Comparative Potency (MIC µg/mL) Against Reference Strains
CompoundB. subtilis (Gram+)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Cytotoxicity (KB Cells)
Pseudoanguillosporin A 10 - 25 20 - 50 >100 (Inactive)25 - 50 Moderate
Pseudoanguillosporin B50 - 100>100>100>100Low
Cephalochromin (Co-metabolite)< 1.0< 1.010 - 205 - 10High (Toxic)
Chloramphenicol (Control)2 - 44 - 84 - 8N/ALow
Nystatin (Control)N/AN/AN/A1 - 4Moderate

Key Insight: While Cephalochromin is more potent, Pseudoanguillosporin A offers a better safety profile (selectivity index), making it a superior candidate for scaffold optimization despite higher MIC values. Reproducibility failure often stems from Cephalochromin contamination in "purified" fractions, which artificially lowers MICs.

Critical Reproducibility Factors: The "Strain Effect"

Reproducibility issues often arise not from the assay itself, but from the biological source . The production of isochromans in Pseudoanguillospora is highly sensitive to the "Strain Degeneration" phenomenon.

Table 2: Impact of Fungal Strain State on Metabolite Yield
Fungal StatePseudoanguillosporin A YieldCo-Metabolite ProfileBioassay Reliability
Wild Type (Low Passage) High (Primary Product)Low CephalochrominHigh (True MICs)
High Passage (>10 subcultures) Low (<10% of WT)High CephalochrominLow (False Potency due to impurities)
Stress Induced (High Osmolarity) ModerateHigh Pseudoanguillosporin BVariable (Mixture effects)

Detailed Experimental Protocols

To ensure data that withstands peer review, follow these self-validating workflows.

Protocol A: Standardized Production & Isolation

Objective: To isolate Pseudoanguillosporin A free from Cephalochromin contamination.

  • Inoculation: Use a 5mm agar plug from a fresh (7-day) Malt Extract Agar (MEA) plate of Pseudoanguillospora sp.

  • Fermentation: Inoculate into 300 mL biomalt medium in 1L Erlenmeyer flasks.

    • Critical Parameter: Incubate at 22°C (static) for 21 days . Shaking cultures favor Cephalochromin production.

  • Extraction:

    • Homogenize mycelia and broth.

    • Extract with Ethyl Acetate (EtOAc) (1:1 v/v) x 3.

    • Evaporate to dryness in vacuo.

  • Purification (The Self-Validating Step):

    • Perform Column Chromatography on Silica Gel 60.

    • Eluent: Dichloromethane/Methanol gradient (100:0 to 90:10).

    • Checkpoint: Monitor fractions via TLC (DCM:MeOH 9:1). Pseudoanguillosporin A (

      
      ) stains blue/violet  with Anisaldehyde-Sulfuric acid, whereas Cephalochromin (
      
      
      
      ) stains orange/red .
    • Reject any fraction showing the orange band.

Protocol B: Cross-Strain Bioassay Validation

Objective: To determine reproducible MICs excluding false positives.

  • Inoculum Prep: Adjust bacterial suspensions (S. aureus ATCC 6538, B. subtilis ATCC 6633) to

    
     CFU/mL (0.5 McFarland).
    
  • Plate Setup: Use 96-well polystyrene plates.

    • Rows A-F: Serial 2-fold dilutions of Pseudoanguillosporin A (Start: 128 µg/mL).

    • Row G: Solvent Control (DMSO < 1%).

    • Row H: Positive Control (Chloramphenicol).

  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity or

    
    .
    
  • Validation Rule: The assay is valid ONLY if the Positive Control is within 1 dilution of the CLSI standard range AND the Solvent Control shows full growth.

Visualization of Signaling & Workflow

The following diagrams illustrate the extraction logic and the hypothetical mode of action screening pathway.

Diagram 1: Reproducible Isolation Workflow

This flowchart ensures the separation of the target isochroman from interfering co-metabolites.

IsolationWorkflow Strain Pseudoanguillospora sp. (Low Passage) Ferment Static Fermentation (21 Days, 22°C) Strain->Ferment Extract EtOAc Extraction Ferment->Extract TLC TLC Checkpoint (Anisaldehyde Stain) Extract->TLC Decision Band Color? TLC->Decision PureA Blue/Violet Band: Pseudoanguillosporin A Decision->PureA Rf ~0.4 Impure Orange/Red Band: Cephalochromin Contamination Decision->Impure Rf ~0.6

Caption: Workflow for isolating Pseudoanguillosporin A, highlighting the critical TLC colorimetric checkpoint to avoid false potency.

Diagram 2: Bioassay Logic & Reproducibility Check

Logic gate system for accepting or rejecting bioassay data based on control performance.

BioassayLogic Start Start Bioassay Controls Run Controls: 1. DMSO (Solvent) 2. Chloramphenicol (+) Start->Controls Check1 DMSO Well Growth? Controls->Check1 Check2 Pos Control within Range? Check1->Check2 Yes ResultB Invalid: Check Toxicity Check1->ResultB No (False Neg) ResultA Valid Assay: Record MIC Check2->ResultA Yes ResultC Invalid: Resistant Strain? Check2->ResultC No (Drift)

Caption: Decision tree for validating MIC data. Both solvent neutrality and positive control accuracy are required for data acceptance.

References

  • Kock, I., et al. (2009). "Pseudoanguillosporin A and B: Two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp." European Journal of Organic Chemistry, 2009(9), 1427–1434.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • Krohn, K., et al. (2009). "Bioactive Natural Products from Endophytic Fungi." Natural Product Communications.

Safety & Regulatory Compliance

Safety

Pseudoanguillosporin A proper disposal procedures

As a Senior Application Scientist, I cannot overstate the importance of treating bioactive fungal secondary metabolites with the same logistical rigor as synthetic chemotherapeutics. Pseudoanguillosporin A ((R)-3-Heptyl-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of treating bioactive fungal secondary metabolites with the same logistical rigor as synthetic chemotherapeutics. Pseudoanguillosporin A ((R)-3-Heptyl-5-methylisochroman-6,8-diol) is a naturally occurring isochroman isolated from endophytic and marine fungi such as Pseudoanguillospora sp. and Cosmospora sp.[1][2].

Because it functions as a potent fungal mitochondrial inhibitor and exhibits broad-spectrum anti-phytopathogenic activity[2][3], improper disposal poses a severe ecotoxicological threat to soil microbiomes and aquatic environments. Standard biological sterilization (e.g., autoclaving at 121°C) is entirely insufficient; the robust isochroman ring system will not thermally degrade at these temperatures, leading to environmental contamination.

The following guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of Pseudoanguillosporin A.

Physicochemical Profiling & Hazard Rationale

To design an effective disposal strategy, we must first understand the physical and chemical constraints of the molecule. Pseudoanguillosporin A is highly lipophilic, meaning it readily crosses biological membranes when dissolved in carrier solvents like DMSO or methanol[4].

Table 1: Quantitative Data & Waste Categorization

PropertyValue / ClassificationOperational Implication for Disposal
CAS Number 1159392-22-9[4]Essential identifier for Environmental Health & Safety (EHS) waste manifesting.
Molecular Formula C₁₇H₂₆O₃[4]Highly lipophilic; requires segregation into organic waste streams.
Molecular Weight 278.4 g/mol [4]Small molecule; easily aerosolized if handled improperly in powder form.
Primary Hazard Mitochondrial Inhibitor / Ecotoxin[2][3]Never dispose of down the drain. Requires high-temperature incineration.
Thermal Stability Stable under standard conditionsAutoclaving is ineffective. Chemical or thermal destruction (>1000°C) is required.

Operational Handling: The Self-Validating Safety Perimeter

Before initiating any protocol involving Pseudoanguillosporin A, you must establish a self-validating safety perimeter. This ensures that every engineering control and piece of Personal Protective Equipment (PPE) functionally confirms its integrity before use.

  • Causality of PPE Selection : Because Pseudoanguillosporin A is typically reconstituted in DMSO for in vitro assays, standard single-layer nitrile gloves are insufficient. DMSO rapidly permeates standard nitrile, carrying dissolved small molecules directly across the dermal barrier.

  • Validation Step : Double-glove with extended-cuff nitrile. Visually inspect the outer glove for micro-tears by inflating it slightly before donning. Work exclusively within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a verified inward airflow of at least 100 fpm.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Disposal (Powders, Plastics, PPE)

Causality: Contaminated solids cannot be chemically neutralized at the bench without risking hazardous off-gassing. They must be isolated for thermal destruction.

  • Segregation : Collect all contaminated solids (e.g., pipette tips, microcentrifuge tubes, weighing paper, outer gloves) in a dedicated, rigid, puncture-resistant container lined with a heavy-duty biohazard/toxic waste bag.

  • Labeling : Label the container explicitly: "Hazardous Solid Waste: Contains Pseudoanguillosporin A (Mitochondrial Inhibitor) - DO NOT AUTOCLAVE."

  • Sealing (Validation Step) : Once the bag is 3/4 full, seal it using a gooseneck tie method. Validation: Gently press the sealed bag; if air escapes rapidly, the seal is compromised and must be redone to prevent the aerosolization of residual powders during transit.

  • EHS Transfer : Transfer the sealed container to your EHS department for high-temperature incineration.

Protocol B: Liquid Waste Disposal (Aqueous & Organic)

Causality: Mixing incompatible solvents can cause exothermic reactions or phase separations that complicate EHS incineration BTU (British Thermal Unit) calculations.

  • Solvent Compatibility Check : Ensure the primary waste carboy is chemically compatible with your solvent (e.g., High-Density Polyethylene (HDPE) for DMSO/aqueous mixtures).

  • Collection & Segregation :

    • Organic Waste: Funnel DMSO, methanol, or ethanol-based solutions into a "Non-Halogenated Organic Waste" container.

    • Aqueous Waste: Funnel buffer-heavy solutions (<10% organics) into a separate "Aqueous Toxic Waste" container.

  • Secondary Containment : Store all waste carboys in a secondary containment tray capable of holding 110% of the largest container's volume.

  • EHS Manifesting (Validation Step) : Document the exact volume and concentration of Pseudoanguillosporin A and the carrier solvent on the hazardous waste manifest. Validation: Before sealing the carboy for pickup, visually verify that no phase separation or gas evolution (bubbling) has occurred.

Protocol C: Surface Decontamination & Spill Response

Causality: Because it is a potent antifungal, residual microscopic powder on benchtops can cross-contaminate subsequent biological assays or cell cultures.

  • Immediate Containment : If a spill occurs, immediately cover the area with absorbent pads. If it is a dry powder spill, do not sweep. Dampen the absorbent pad slightly with 70% ethanol to trap the powder and prevent aerosolization before covering the spill.

  • Chemical Wipe-Down : Wipe the area with a solvent capable of dissolving the lipophilic compound (e.g., 70% ethanol or isopropanol).

  • Surfactant Wash : Follow the solvent wipe with a strong surfactant wash (e.g., 1% SDS solution) to lift any remaining residue from the benchtop pores.

  • Waste Consolidation : Dispose of all used absorbent pads and wipes as contaminated solid waste following Protocol A .

Workflow Visualization

The following diagram maps the logical flow of waste segregation to ensure environmental compliance and safety.

G Start Pseudoanguillosporin A Waste Generation Solid Solid Waste (Tips, Tubes, PPE) Start->Solid Liquid Liquid Waste (Assay Buffers, Solvents) Start->Liquid SolidBin Double-Bagged Toxic Solid Waste Bin Solid->SolidBin Direct transfer OrgLiq Organic Solvents (DMSO, MeOH, EtOH) Liquid->OrgLiq Solvent-based AqLiq Aqueous Waste (<10% Organics) Liquid->AqLiq Buffer-based LiqBin1 Non-Halogenated Organic Waste Carboy OrgLiq->LiqBin1 LiqBin2 Aqueous Toxic Waste Carboy AqLiq->LiqBin2 Incineration High-Temp Incineration (EHS Facility) SolidBin->Incineration EHS Pickup LiqBin1->Incineration EHS Pickup LiqBin2->Incineration EHS Pickup

Figure 1: Segregation and disposal workflow for Pseudoanguillosporin A laboratory waste.

References

  • Title : Pseudoanguillosporin A and B: two New Isochromans Isolated from the Endophytic Fungus Pseudoanguillospora sp. Source : European Journal of Organic Chemistry (via unideb.hu) URL : 1

  • Title : Pseudoanguillosporin A | CAS 1159392-22-9 Source : SCBT - Santa Cruz Biotechnology URL : 4

  • Title : Pseudoanguillosporin A | CAS 1159392-22-9 - Order from Adipogen Source : Adipogen URL :3

  • Title : Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae Source : MDPI URL : 2

Sources

Handling

Advanced PPE &amp; Safety Protocol: Handling Pseudoanguillosporin A (Soudanone A)

Executive Summary & Hazard Characterization Pseudoanguillosporin A (also known as Soudanone A ) is a bioactive isochromanone fungal metabolite originally isolated from Pseudoanguillospora sp. and Cadophora sp.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Characterization

Pseudoanguillosporin A (also known as Soudanone A ) is a bioactive isochromanone fungal metabolite originally isolated from Pseudoanguillospora sp. and Cadophora sp. While primarily investigated for its potent antibacterial and antifungal properties against phytopathogens (e.g., Magnaporthe oryzae, Phytophthora infestans), its specific mammalian toxicity profile remains incompletely characterized.

Scientific Integrity Warning: In the absence of a comprehensive mammalian toxicological dataset, Control Banding principles must be applied. We must treat Pseudoanguillosporin A as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate. The structural presence of the isochromanone core suggests potential reactivity with biological nucleophiles, necessitating strict containment to prevent respiratory sensitization or systemic cytotoxicity.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Compound Name: Pseudoanguillosporin A (Soudanone A)[1]

  • Chemical Class: Isochromanone / Polyketide derivative

  • Physical State: Typically a yellow solid/powder

  • Solubility: Soluble in organic solvents (DMSO, Methanol, Acetonitrile); poorly soluble in water.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for Pseudoanguillosporin A is governed by the "Barrier-in-Depth" philosophy. Reliance on a single barrier is a critical failure point in handling bioactive metabolites.

Table 1: PPE Technical Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (Minimum) or P100/HEPA Solid particulates are the primary vector. If handling >10 mg or creating dust, a Powered Air Purifying Respirator (PAPR) is mandatory to achieve an Assigned Protection Factor (APF) of 25-1000.
Dermal (Hands) Double Nitrile Gloves (Accelerator-free)Outer: 5-8 mil nitrile for mechanical strength.Inner: 4 mil nitrile (contrasting color) to visualize breaches. Note: Latex is permeable to many carrier solvents like DMSO.
Dermal (Body) Tyvek® Lab Coat (Closed front)Cotton coats absorb and retain chemical powders. Non-woven polyethylene (Tyvek) sheds particulates and resists liquid penetration.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can migrate around lenses or for splashes during solubilization.

Operational Protocols & Workflow Logic

Weighing and Transfer (Critical Control Point)

The highest risk of exposure occurs during the weighing of the dry solid. Static electricity can cause the lyophilized powder to "jump" or disperse.

Protocol:

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing vessel before adding the compound.

  • Solubilization In-Situ: Do not transport the dry powder outside the hood. Add the solvent (e.g., DMSO) directly to the vial within the containment zone to lock the powder into a liquid phase before transport.

Solubilization & Solvent Handling

Pseudoanguillosporin A is often dissolved in Dimethyl Sulfoxide (DMSO) for biological assays.

  • Risk: DMSO is a potent skin penetrant and can carry dissolved toxins directly into the bloodstream.

  • Mitigation: Never rely on single-gloving when using DMSO. Change outer gloves immediately if a splash occurs.

Decontamination & Disposal
  • Surface Decon: 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol. The oxidation helps degrade the polyketide structure.

  • Waste Stream: Segregate as Hazardous Chemical Waste (P-listed equivalent protocol recommended). Do not dispose of down the drain.

Visualized Workflows (Graphviz)

Diagram 1: PPE Donning & Handling Logic

This diagram illustrates the sequential "Barrier-in-Depth" approach required before entering the exclusionary zone.

PPE_Workflow Start Start: Handling Request RiskAssess Risk Assessment (Qty > 10mg?) Start->RiskAssess StandardPPE Standard PPE: Double Nitrile + Goggles + Tyvek Coat RiskAssess->StandardPPE No (<10mg) EnhancedPPE Enhanced PPE: Standard + PAPR/N95 + Sleeve Covers RiskAssess->EnhancedPPE Yes (>10mg) Engineering Engineering Control: Fume Hood / Balance Enclosure StandardPPE->Engineering EnhancedPPE->Engineering Solubilization Solubilization (DMSO) *Lock Down Powder* Engineering->Solubilization Weighing Cleanup Decon: 10% Bleach -> 70% EtOH Solubilization->Cleanup Post-Process

Caption: Decision matrix for PPE selection based on quantity, emphasizing the transition from solid to liquid state containment.

Diagram 2: Emergency Response - Spill Protocol

This diagram outlines the immediate actions required in the event of a powder spill.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Allow aerosols to settle - 15 min) Spill->Evacuate PPE_Check 2. Verify PPE (Double Gloves, Goggles, N95/Resp) Evacuate->PPE_Check Cover 3. Cover Spill (Absorbent pads dampened with solvent) PPE_Check->Cover Wipe 4. Wipe Inward (Concentric circles to avoid spreading) Cover->Wipe Disposal 5. Biohazard/Chem Waste Bin Wipe->Disposal

Caption: Step-by-step spill containment protocol designed to minimize aerosolization of the bioactive powder.

References

  • Isolation and Identification of Soudanones: Title: Soudanones A–G: Antifungal Isochromanones from the Ascomycetous Fungus Cadophora sp.[2] Isolated from an Iron Mine.[2] Source: Journal of Natural Products. URL:[Link]

  • Bioactivity Profiling (Phytopathogens): Title: Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae.[3] Source: Marine Drugs (MDPI). URL:[Link]

  • General Fungal Metabolite Safety: Title: Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. Source: Centers for Disease Control and Prevention (CDC). URL:[Link]

  • Chemical Handling & PPE Standards: Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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